Technical Documentation Center

4-(2-Fluoroethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Fluoroethyl)morpholine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-fluoroethyl)morpholine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Fluorinated Morpholine In the landscape of modern medicinal chemistry and materials science, the morpholine scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Fluorinated Morpholine

In the landscape of modern medicinal chemistry and materials science, the morpholine scaffold is a privileged structure, appearing in numerous approved drugs and functional materials.[1][2] Its inherent physicochemical properties, such as water solubility and a pKa that renders it partially protonated at physiological pH, make it a valuable moiety for optimizing the pharmacokinetic profiles of drug candidates.[3] The introduction of fluorine into organic molecules is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis and characterization of novel fluorinated morpholine derivatives, such as 4-(2-fluoroethyl)morpholine, are of significant interest to researchers seeking to fine-tune molecular properties for specific applications.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-(2-fluoroethyl)morpholine. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from closely related analogs and established chemical principles to offer scientifically grounded insights. We will explore its chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in research and development.

Chemical Identity

  • IUPAC Name: 4-(2-fluoroethyl)morpholine

  • Molecular Formula: C₆H₁₂FNO

  • Molecular Weight: 133.16 g/mol

  • CAS Number: 399-69-9

Figure 1: Chemical structure of 4-(2-fluoroethyl)morpholine.

Predicted Physicochemical Properties

PropertyPredicted Value for 4-(2-fluoroethyl)morpholine4-(2-chloroethyl)morpholine[4]4-(2-hydroxyethyl)morpholine[5]Morpholine[6]
Molecular Weight ( g/mol ) 133.16149.62131.1787.12
Boiling Point (°C) ~150-160204.9227128.9
Density (g/mL) ~1.051.131.071.00
Appearance Colorless liquidColorless to light yellow liquidColorless liquidColorless liquid
Solubility Miscible with water and common organic solventsSoluble in waterMiscible with waterMiscible with water

Causality Behind Predictions:

  • Boiling Point: The boiling point of 4-(2-fluoroethyl)morpholine is predicted to be lower than its chloro and hydroxy analogs. This is because the C-F bond, while polar, is less polarizable than the C-Cl bond, leading to weaker van der Waals forces. The hydroxyl group in 4-(2-hydroxyethyl)morpholine allows for hydrogen bonding, significantly increasing its boiling point.

  • Density: The density is expected to be slightly lower than the chloro and hydroxy derivatives due to the lower atomic mass of fluorine compared to chlorine and the oxygen in the hydroxyl group.

  • Solubility: The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the polar C-F bond, is expected to confer good solubility in water and polar organic solvents, similar to other N-substituted morpholines.[7]

Synthesis Methodology: A Plausible Route

A common and effective method for the synthesis of N-substituted morpholines is the N-alkylation of morpholine with a suitable alkyl halide or sulfonate.[8] For the preparation of 4-(2-fluoroethyl)morpholine, a plausible approach involves the reaction of morpholine with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or an equivalent reagent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products morpholine Morpholine reaction N-Alkylation morpholine->reaction fluoroethyl_tosylate 2-Fluoroethyl Tosylate fluoroethyl_tosylate->reaction solvent Acetonitrile (Solvent) solvent->reaction base Potassium Carbonate (Base) base->reaction temperature Reflux temperature->reaction product 4-(2-fluoroethyl)morpholine salt Potassium Tosylate (Byproduct) reaction->product reaction->salt

Figure 2: Proposed synthesis of 4-(2-fluoroethyl)morpholine.

Experimental Protocol: N-Alkylation of Morpholine

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions should be taken.

  • Reaction Setup: To a stirred solution of morpholine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base like potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Slowly add a solution of 2-fluoroethyl tosylate (1.2 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Predicted Spectral Data

  • ¹H NMR:

    • The protons on the morpholine ring are expected to appear as two multiplets in the regions of δ 2.5-2.8 ppm (for the two CH₂ groups adjacent to the nitrogen) and δ 3.6-3.9 ppm (for the two CH₂ groups adjacent to the oxygen).

    • The protons of the fluoroethyl group will exhibit characteristic splitting due to coupling with fluorine. The CH₂ group attached to the nitrogen is expected to be a triplet of triplets around δ 2.8-3.0 ppm. The CH₂ group attached to the fluorine will be a triplet of triplets at a more downfield position, likely around δ 4.4-4.6 ppm, due to the deshielding effect of the fluorine atom.

  • ¹³C NMR:

    • The carbon atoms of the morpholine ring are expected at approximately δ 53-55 ppm (C-N) and δ 66-68 ppm (C-O).

    • The carbons of the fluoroethyl group will show coupling to fluorine. The carbon attached to the nitrogen is expected around δ 58-60 ppm, while the carbon attached to the fluorine will be significantly downfield, around δ 81-83 ppm, and will appear as a doublet with a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy:

    • A strong C-F stretching vibration is expected in the range of 1000-1100 cm⁻¹.

    • C-N stretching vibrations will likely be observed around 1115-1140 cm⁻¹.

    • The characteristic C-O-C stretching of the morpholine ether group should appear as a strong band around 1115 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 133.

    • Common fragmentation patterns for N-substituted morpholines involve the cleavage of the substituent at the nitrogen atom. A prominent fragment would be expected at m/z = 86, corresponding to the morpholine ring after loss of the fluoroethyl group. Another significant fragment would be at m/z = 100, resulting from the loss of a fluorine atom followed by rearrangement.

Chemical Reactivity and Stability

  • Basicity: The nitrogen atom in the morpholine ring is basic, with a pKa of the conjugate acid of morpholine being around 8.5.[12] The electron-withdrawing effect of the fluoroethyl group is expected to slightly decrease the basicity of the nitrogen compared to morpholine itself.

  • Nucleophilicity: The nitrogen atom is also nucleophilic and will react with electrophiles.

  • Stability: The morpholine ring is a stable saturated heterocycle.[13] The C-F bond is one of the strongest single bonds in organic chemistry and is generally resistant to cleavage under normal conditions, suggesting good chemical and metabolic stability. The compound is expected to be stable under standard storage conditions but may be sensitive to strong oxidizing agents.

Safety Considerations (Inferred)

As there is no specific Safety Data Sheet (SDS) for 4-(2-fluoroethyl)morpholine, it is crucial to handle this compound with extreme care, assuming it to be hazardous.

  • Based on the Morpholine Scaffold: Morpholine and many of its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[7] They can also be harmful if swallowed or inhaled.

  • Based on Organofluorine Compounds: While the C-F bond is strong, some organofluorine compounds can be toxic.

  • Handling Precautions: It is strongly recommended to handle 4-(2-fluoroethyl)morpholine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Research and Drug Development

The unique combination of the morpholine scaffold and a fluoroethyl group makes 4-(2-fluoroethyl)morpholine an attractive building block for several applications:

  • Medicinal Chemistry: The morpholine moiety is a key component of many CNS-active drugs, where it can improve water solubility and brain permeability.[3] The introduction of a fluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation, a common strategy in drug design. This compound could serve as a valuable intermediate for the synthesis of novel drug candidates targeting a wide range of diseases.

  • Agrochemicals: Morpholine derivatives are also used as fungicides in agriculture.[6] The properties of 4-(2-fluoroethyl)morpholine could be explored for the development of new and more effective agrochemicals.

  • Materials Science: The polarity and stability of this compound could make it useful as a solvent, catalyst, or building block for the synthesis of functional polymers and other advanced materials.

Conclusion

4-(2-fluoroethyl)morpholine is a compound with significant potential in various fields of chemical research and development. While direct experimental data on its properties are scarce, a comprehensive understanding can be built by drawing parallels with closely related analogs and applying fundamental chemical principles. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics. The combination of the versatile morpholine scaffold with the unique properties of fluorine suggests that 4-(2-fluoroethyl)morpholine is a promising building block for the creation of novel molecules with tailored properties for applications in medicine, agriculture, and materials science. Further experimental investigation is warranted to validate the predicted properties and fully explore the potential of this intriguing molecule.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Morpholine. Wikipedia.
  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
  • MORPHOLINE.
  • 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Showing Compound Morpholine (FDB008207). FooDB.
  • 2-Fluoroethylamine hydrochloride technical grade, 90%. Sigma-Aldrich.
  • Buy 2-(2-Amino-1-fluoroethyl)aniline (EVT-13300261). EvitaChem.
  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis.
  • Tetrazepam. CAS Common Chemistry.
  • Rose Bengal sodium salt. CAS Common Chemistry.
  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species.
  • Morpholine: Application, synthesis and toxicity. ChemicalBook.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals.
  • 2-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide. CAS Common Chemistry.
  • bmse000154 4-(2-Aminoethyl)morpholine. BMRB.
  • 4-(2-Aminoethyl)morpholine, 98+%. Thermo Scientific.
  • Morpholine synthesis. Organic Chemistry Portal.
  • 4-Chloro-10H-phenothiazine. CAS Common Chemistry.
  • The experimental FT-IR spectrum of 4-ethylmorpholine.
  • 3-(4-Amino-2-chlorophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. CAS Common Chemistry.
  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applic
  • 4-(2-Chloroethyl)morpholine. PubChem.
  • 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%. Sigma-Aldrich.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 4-(2-Aminoethyl)morpholine. Tokyo Chemical Industry Co., Ltd.
  • Morpholine, 4-(2-chloroethyl)-. NIST WebBook.
  • 4-(2-Chloroethyl)morpholine manufacturers and suppliers. ChemicalBook.
  • 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine. Benchchem.
  • Morpholine. NIST WebBook.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry.
  • (a) Mass spectra of morpholine cation and fragment ions which are...
  • Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products. Benchchem.
  • 4-(2-Chloroethyl)morpholine. CymitQuimica.
  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.
  • 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) MS spectrum. ChemicalBook.
  • 4-(2-Aminoethyl)morpholine(2038-03-1) IR Spectrum. ChemicalBook.

Sources

Exploratory

The 4-(2-Fluoroethyl)morpholine Motif: Mechanisms of Action, Pharmacokinetics, and Radiopharmacology in Biological Systems

Executive Summary In modern medicinal chemistry and molecular imaging, the 4-(2-fluoroethyl)morpholine moiety has emerged as a highly versatile pharmacophore and radiotracer precursor. Rather than acting as a standalone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and molecular imaging, the 4-(2-fluoroethyl)morpholine moiety has emerged as a highly versatile pharmacophore and radiotracer precursor. Rather than acting as a standalone therapeutic, this structural motif is strategically grafted onto parent scaffolds to fundamentally alter their physicochemical properties, target engagement kinetics, and imaging capabilities.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the biological behavior of 4-(2-fluoroethyl)morpholine. We will explore its dual utility: first, as a modulator of drug pharmacokinetics (via lysosomotropism and lipophilicity tuning), and second, as a critical vehicle for positron emission tomography (PET) imaging via 18 F-radiolabeling[1][2].

Structural Biology & Physicochemical Profiling

The biological mechanism of action of 4-(2-fluoroethyl)morpholine is dictated by the synergistic properties of its two distinct chemical components: the morpholine heterocycle and the 2-fluoroethyl substituent.

The Morpholine Core: A Weak Base and Hinge Binder

Morpholine is a six-membered heterocyclic ring containing both amine and ether functional groups.

  • Lysosomotropism: The secondary/tertiary nitrogen acts as a weak base with a pKa typically ranging between 7.8 and 8.3. At physiological pH (7.4), a significant fraction of the molecule remains unprotonated, allowing it to freely diffuse across lipid bilayers. However, upon entering the acidic lumen of lysosomes (pH ~4.5), the nitrogen becomes rapidly protonated. This ionization prevents the molecule from diffusing back across the lysosomal membrane, leading to a phenomenon known as "lysosomal trapping" or lysosomotropism.

  • Kinase/Enzyme Engagement: The oxygen atom in the morpholine ring serves as a potent hydrogen-bond acceptor. In kinase inhibitors (e.g., PI3K inhibitors) and enzyme modulators, this oxygen frequently anchors the molecule to the hinge region of the target protein's ATP-binding pocket.

The 2-Fluoroethyl Substitution: Metabolic Shielding and PET Tagging

Adding a 2-fluoroethyl group to the morpholine nitrogen serves multiple highly specific purposes:

  • Lipophilicity Tuning (LogD): The highly electronegative fluorine atom pulls electron density away from the alkyl chain, fine-tuning the lipophilicity (LogD 7.4​ ) to an optimal range (typically 1.5 to 2.5) required for blood-brain barrier (BBB) penetration[3].

  • Metabolic Stability: Unlike standard ethyl groups, which are highly susceptible to Cytochrome P450 (CYP450)-mediated α -hydroxylation and subsequent N-dealkylation, the strong C-F bond (bond dissociation energy ~116 kcal/mol) acts as a metabolic shield, prolonging the molecule's biological half-life.

  • Radiopharmacology: The fluoroethyl group is the premier site for substituting the stable 19 F isotope with the positron-emitting 18 F isotope, transforming the therapeutic molecule into a PET radiotracer[1].

G Core 4-(2-Fluoroethyl)morpholine Pharmacophore Morpholine Morpholine Ring (Heterocycle) Core->Morpholine Fluoroethyl 2-Fluoroethyl Group (Substitution) Core->Fluoroethyl Lysosome Weak Base (pKa ~8.0) Lysosomotropic Trapping Morpholine->Lysosome Hinge Oxygen H-Bond Acceptor Target Hinge Binding Morpholine->Hinge PET 18F-Radiolabeling Tag PET Imaging Probe Fluoroethyl->PET Lipid LogD Modulation BBB Penetration Fluoroethyl->Lipid Metabolism Metabolic Shield Blocks CYP450 Oxidation Fluoroethyl->Metabolism

Fig 1: Logical relationship of the structural components in the 4-(2-fluoroethyl)morpholine motif.

Mechanisms of Action in Target Engagement

When integrated into larger molecular scaffolds, the 4-(2-fluoroethyl)morpholine motif drives specific pharmacological outcomes across various biological systems.

Norepinephrine Transporter (NET) Modulation

In neuropsychiatric research, quantifying NET density is critical for understanding disorders like Alzheimer's disease and ADHD[2][4]. The reboxetine analogue (S,S)-[ 18 F]FMeNER-D2 utilizes a deuterated fluoroethylmorpholine moiety to achieve high affinity and selectivity for NET[5]. The morpholine ring ensures optimal spatial orientation within the transporter's binding pocket, while the fluoroethyl group provides the necessary lipophilicity to cross the BBB and target the locus coeruleus and thalamus[4]. The deuteration (D2) on the fluoroethyl chain is a deliberate design choice to slow down in vivo defluorination, thereby reducing unwanted bone uptake of free 18 F-fluoride[5].

Enzyme Inhibition: Butyrylcholinesterase (BChE) & Chitinases
  • BChE: In the design of pseudo-irreversible inhibitors for BChE (a biomarker for neurodegeneration), attaching a fluoroethyl group to the morpholine moiety significantly increases the duration of enzyme inactivation. The morpholine ring simultaneously increases the water solubility of these highly lipophilic carbamate-based compounds[1].

  • Chitinases (AMCase/CHIT1): In substituted amino triazoles targeting acidic mammalian chitinase (AMCase) for asthma and inflammatory diseases, the inclusion of a fluoroethylmorpholine substituent drastically improves anti-inflammatory efficacy. The moiety enhances target residence time and enables the compound to be utilized as a PET tracer for in vivo target engagement studies[6].

Quantitative Pharmacological Data

The following table synthesizes the physicochemical and radiopharmacological data of key 4-(2-fluoroethyl)morpholine-derived compounds to illustrate their biological performance.

Compound / TracerPrimary TargetLogD 7.4​ Affinity (K i​ / IC 50​ )Radiochemical Yield (RCY)Clinical / Biological Utility
(S,S)-[ 18 F]FMeNER-D2 NET~1.83 - 2.30K i​ = 1.0 - 1.2 nM6 - 8% (Decay-corrected)PET mapping of NET in ADHD and Alzheimer's[2][3][4]
[ 18 F]NS12137 NET~2.10K i​ ~ 9.5 nM~15%High signal-to-noise PET imaging with rapid clearance[5]
BChE Carbamate Probe BChEN/AHigh (Pseudo-irreversible)Good (GMP scale)Early diagnosis of neurodegenerative diseases[1]
Substituted Triazole (20a) AMCase / CHIT1N/AHigh (Potent inhibitor)N/A (Precursor)Anti-inflammatory efficacy in asthma models[6]

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to confirm causality at each step.

Protocol 1: In Vitro Lysosomal Trapping Assay

Purpose: To quantify the lysosomotropic behavior of a 4-(2-fluoroethyl)morpholine-containing drug candidate.

Rationale: Because the morpholine nitrogen is a weak base, its accumulation in lysosomes is pH-dependent. We validate this by intentionally collapsing the lysosomal pH gradient.

  • Cell Culture Preparation: Seed HeLa cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Incubation: Treat cells with 1 μ M of the fluorescently tagged 4-(2-fluoroethyl)morpholine derivative for 1 hour.

  • Co-localization Staining: Add LysoTracker™ Red DND-99 (50 nM) for the final 30 minutes of incubation to specifically label acidic organelles.

  • Self-Validation Step (Gradient Collapse): In a parallel control well, pretreat cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 30 minutes prior to compound addition. Causality check: Bafilomycin A1 neutralizes lysosomal pH. If the compound's accumulation is truly driven by morpholine protonation, the signal must vanish in this control well.

  • Imaging & Analysis: Wash cells 3x with PBS. Image using confocal microscopy (excitation at appropriate wavelengths). Calculate the Pearson's Correlation Coefficient (PCC) between the compound signal and LysoTracker Red.

Protocol 2: Fully Automated Radiosynthesis of [ 18 F]FMeNER-D2

Purpose: To synthesize the 18 F-labeled PET tracer for in vivo imaging[2].

Rationale: The synthesis requires strictly anhydrous conditions because water is a stronger nucleophile than the 18 F-fluoride anion and will ruin the S N​ 2 reaction.

  • Isotope Production: Produce aqueous [ 18 F]fluoride via the 18 O(p,n) 18 F nuclear reaction in a cyclotron[5].

  • Anion Exchange & Trapping: Pass the aqueous [ 18 F]fluoride through a QMA (Quaternary Methyl Ammonium) cartridge. The 18 F is trapped, and the 18 O-water is recovered.

  • Elution & Azeotropic Drying: Elute the 18 F into the reaction vessel using a solution of Kryptofix 2.2.2 and K 2​ CO 3​ in acetonitrile/water. Causality check: Kryptofix 2.2.2 is a cryptand that strongly binds the K + ion, leaving the 18 F as a highly reactive "naked" nucleophile. Evaporate the solvent at 100-120°C with repeated additions of anhydrous acetonitrile to ensure complete azeotropic removal of water[2].

  • Nucleophilic Substitution: Add the brominated or tosylated precursor (dissolved in anhydrous DMSO or DMF) to the dried 18 F /K 2​ CO 3​ /K 2.2.2​ complex. Heat at 90-185°C (depending on the specific precursor) for 10-15 minutes[5].

  • Purification & Formulation: Cool the reaction, dilute with mobile phase, and inject onto a semi-preparative HPLC column. Collect the radioactive product peak, pass it through a sterile 0.22 μ m filter, and formulate in physiological saline containing a radioprotectant (e.g., ascorbic acid).

G Step1 1. Cyclotron Production 18O(p,n)18F Reaction Step2 2. Anion Exchange Trapping [18F]Fluoride on QMA Step1->Step2 Step3 3. Azeotropic Drying K2CO3 / Kryptofix 2.2.2 (Anhydrous) Step2->Step3 Step4 4. Nucleophilic Substitution SN2 Reaction at 90-185°C Step3->Step4 Step5 5. HPLC Purification Isolating the Radiotracer Peak Step4->Step5 Step6 6. Formulation Sterile Filtration (GMP standard) Step5->Step6

Fig 2: Step-by-step automated workflow for the radiosynthesis of 18F-fluoroethylmorpholine PET tracers.

References

  • Source: NIH (PMC)
  • 18F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters Source: SNM Journals URL
  • Source: Google Patents (US11638707B2)
  • In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats Source: Theranostics URL
  • Source: PubMed (NIH)
  • The norepinephrine transporter (NET) radioligand (S,S)

Sources

Foundational

Early Discovery and Development of 4-(2-Fluoroethyl)morpholine: A Technical Guide to Pharmacokinetic Modulation and PET Radiochemistry

Executive Summary The compound 4-(2-fluoroethyl)morpholine (FEM) is a highly specialized N-alkylated heterocycle that has become a cornerstone in modern medicinal chemistry and molecular imaging. By strategically combini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-fluoroethyl)morpholine (FEM) is a highly specialized N-alkylated heterocycle that has become a cornerstone in modern medicinal chemistry and molecular imaging. By strategically combining the aqueous solubility of a morpholine ring with the unique stereoelectronic properties of a 2-fluoroethyl group, drug development professionals can precisely tune the pharmacokinetic (PK) profiles of small-molecule inhibitors[1]. Furthermore, its [18F]-radiolabeled isotopologue serves as a premier prosthetic group for Positron Emission Tomography (PET), enabling the non-invasive mapping of target engagement in neurodegenerative and oncological models[1].

This whitepaper provides an in-depth analysis of the physicochemical causality behind FEM's utility, alongside self-validating experimental protocols for its synthesis and radiolabeling.

The Physicochemical Rationale (Causality & Design)

The integration of the 4-(2-fluoroethyl)morpholine motif into a drug scaffold is rarely accidental; it is a calculated structural modification designed to overcome specific pharmacokinetic liabilities, such as poor blood-brain barrier (BBB) penetration or rapid metabolic clearance[2].

The Inductive Effect on Amine Basicity

Morpholine is frequently utilized as a basic solubilizing group. However, standard N-alkyl morpholines (e.g., N-ethylmorpholine) possess a pKa of approximately 7.7. At a physiological pH of 7.4, these amines are significantly protonated, which restricts their passive diffusion across lipophilic cellular membranes.

The introduction of a highly electronegative fluorine atom at the beta-carbon exerts a strong electron-withdrawing inductive effect (-I) on the amine nitrogen[3]. This stereoelectronic pull drastically lowers the pKa of the nitrogen lone pair. Consequently, the pKa of 4-(2-fluoroethyl)morpholine drops to approximately 6.1[4].

The Causality: Because the pKa (6.1) is well below physiological pH (7.4), the FEM moiety remains predominantly unionized (>90% neutral) in systemic circulation[5]. This shift maximizes the molecule's LogD at pH 7.4, facilitating rapid passive diffusion across the BBB while retaining the hydrogen-bond accepting capability of the morpholine oxygen for target binding.

Metabolic Shielding

The C–F bond is one of the strongest in organic chemistry (~110–126 kcal/mol). By replacing a vulnerable C–H bond with a C–F bond at the beta position, the molecule becomes highly resistant to cytochrome P450-mediated oxidative N-dealkylation, thereby extending the biological half-life of the parent drug[2].

PK_Modulation Base N-Ethylmorpholine (pKa ~7.7) Fluorination Fluorine Substitution (-I Inductive Effect) Base->Fluorination Structural Design Physio Physiological pH (7.4) Base->Physio FEM 4-(2-Fluoroethyl)morpholine (pKa ~6.1) Fluorination->FEM FEM->Physio Ionized Mostly Protonated (Poor BBB Penetration) Physio->Ionized Neutral Mostly Unionized (High BBB Penetration) Physio->Neutral

Causality of fluorine-induced pKa modulation enhancing blood-brain barrier (BBB) penetration.

Quantitative Data: Physicochemical Comparison

To illustrate the impact of N-alkylation and fluorination, the following table summarizes the key quantitative shifts in physicochemical properties.

CompoundMolecular FormulaEstimated pKaPredominant State at pH 7.4Primary Utility
Morpholine C4H9NO8.36Protonated (>90%)Basic building block
N-Methylmorpholine C5H11NO7.38Mixed (~50% Protonated)Solvent, base catalyst
N-Ethylmorpholine C6H13NO7.70Protonated (~66%)Buffer, intermediate
4-(2-Fluoroethyl)morpholine C6H12FNO~6.10Unionized (>90%)BBB-penetrant pharmacophore[6]

Experimental Methodologies & Self-Validating Protocols

The development of FEM-based therapeutics and radiotracers requires rigorous, self-validating synthetic workflows. Below are the standard operating procedures for precursor synthesis and subsequent [18F]-radiolabeling.

Protocol A: Synthesis of the Tosylate Precursor

To introduce the [18F] isotope, a highly reactive leaving group (such as a tosylate) must first be synthesized on the morpholine ethyl chain.

  • Reagent Preparation: Dissolve 2-morpholinoethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced side reactions.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Causality: TEA acts as an acid scavenger for the generated HCl, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Tosylation: Cool the reaction vessel to 0°C. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM dropwise. Causality: Maintaining 0°C suppresses the exothermic formation of unwanted quaternary ammonium salts or intramolecular cyclization.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Purify via silica gel flash chromatography. Validate the structure via 1H-NMR; the presence of aromatic doublets at ~7.8 ppm and ~7.3 ppm confirms successful tosylation.

Protocol B: Radiosynthesis of [18F]4-(2-Fluoroethyl)morpholine

The radiosynthesis utilizes an aliphatic SN2 nucleophilic substitution[1].

  • Isotope Production & Trapping: Generate [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. Pass the aqueous [18F]fluoride through a Sep-Pak QMA light cartridge to trap the isotope.

  • Elution & Activation: Elute the trapped [18F]fluoride into a reaction vial using a solution of Kryptofix 2.2.2 (K222) and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 95°C. Add anhydrous acetonitrile and co-evaporate twice. Causality: Water is a strong hydrogen-bond donor that heavily solvates the fluoride ion, neutralizing its nucleophilicity. Azeotropic drying strips the hydration shell, yielding a "naked," highly reactive [18F]fluoride ion.

  • Radiolabeling: Add the tosylate precursor (2-5 mg) dissolved in anhydrous acetonitrile (1 mL) to the dried [18F]fluoride complex. Heat at 90°C for 10 minutes to drive the SN2 substitution.

  • Self-Validation (Radio-HPLC): Dilute the crude mixture and inject it onto a semi-preparative reverse-phase HPLC column. To definitively validate the identity of the radiotracer, perform an analytical radio-HPLC co-injection of the formulated tracer with a fully characterized "cold" 4-(2-fluoroethyl)morpholine standard. A matching retention time between the UV peak (cold) and the radiometric peak (hot) confirms successful synthesis.

Radiosynthesis_Workflow Cyclotron Cyclotron 18O(p,n)18F Trapping QMA Cartridge Trapping & Elution Cyclotron->Trapping Complex [18F]F- / K222 / K2CO3 Azeotropic Drying Trapping->Complex Reaction SN2 Reaction Tosylate Precursor, 90°C Complex->Reaction Precursor Addition Purification HPLC Purification & Formulation Reaction->Purification Crude[18F]FEM

Step-by-step experimental workflow for the radiosynthesis of[18F]4-(2-fluoroethyl)morpholine.

Conclusion

The early discovery and subsequent integration of 4-(2-fluoroethyl)morpholine into medicinal chemistry pipelines represent a triumph of rational drug design. By leveraging the inductive effects of fluorine to depress amine pKa, researchers can bypass physiological barriers that typically hinder basic pharmacophores[4]. Simultaneously, its seamless translation into a PET imaging prosthetic group ensures that the pharmacokinetics optimized in vitro can be accurately tracked and validated in vivo[1].

References

  • Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer. National Institutes of Health (PMC). URL:[Link]

  • US11638707B2 - Substituted amino triazoles useful as chitinase inhibitors. Google Patents.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (PMC). URL:[Link]

  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health (PMC). URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). URL:[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-(2-fluoroethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-fluoroethyl)morpholine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-fluoroethyl)morpholine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features and conformational preferences of 4-(2-fluoroethyl)morpholine, integrating theoretical principles with established experimental and computational methodologies. A thorough understanding of its conformational landscape is paramount for the rational design of novel therapeutics and molecular probes.

Introduction: The Significance of Fluorine in Morpholine Scaffolds

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a fluorine atom, particularly on a flexible side chain, can profoundly influence a molecule's conformational preferences, lipophilicity, and metabolic fate. In 4-(2-fluoroethyl)morpholine, the interplay between the puckered morpholine ring and the stereoelectronically demanding fluoroethyl group presents a fascinating case study in conformational analysis. This guide will dissect the structural nuances of this molecule, providing a framework for its rational utilization in drug design.

Structural Elucidation: A Multi-faceted Approach

A comprehensive understanding of the structure of 4-(2-fluoroethyl)morpholine requires a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of 4-(2-fluoroethyl)morpholine.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons on the carbon adjacent to the nitrogen (C3 and C5) will appear as a triplet, while those adjacent to the oxygen (C2 and C6) will also present as a triplet. The fluoroethyl side chain will exhibit complex splitting patterns due to H-H and H-F couplings. The methylene group attached to the nitrogen will likely be a triplet, and the methylene group bearing the fluorine atom will be a triplet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms of the morpholine ring and the two carbons of the fluoroethyl side chain. The carbons of the morpholine ring typically resonate between 45 and 70 ppm. The C-F coupling will be evident in the signal for the carbon atom bonded to fluorine.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atom.

Table 1: Predicted NMR Data for 4-(2-fluoroethyl)morpholine

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Morpholine H2, H6~3.7~67
Morpholine H3, H5~2.5~54
N-CH₂~2.7~58
F-CH₂~4.5 (td)~82 (d, ¹JCF ≈ 170 Hz)

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-(2-fluoroethyl)morpholine will be dominated by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A prominent C-O-C stretching band for the morpholine ether linkage is expected around 1115 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the 1000-1100 cm⁻¹ region.[2]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation, with a prominent fragment corresponding to the loss of the fluoroethyl side chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

Synthesis of 4-(2-fluoroethyl)morpholine

A plausible synthetic route to 4-(2-fluoroethyl)morpholine involves the nucleophilic substitution of a suitable 2-fluoroethyl halide or sulfonate with morpholine. For instance, the reaction of morpholine with 1-bromo-2-fluoroethane in the presence of a base would yield the desired product.

Conformational Analysis: Unraveling the 3D Landscape

The overall shape of 4-(2-fluoroethyl)morpholine is determined by two key conformational features: the puckering of the morpholine ring and the rotation around the C-C and C-N bonds of the fluoroethyl side chain.

The Morpholine Ring: A Stable Chair

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[4] This chair conformation is significantly more stable than the alternative boat or twist-boat conformations. The nitrogen and oxygen atoms in the ring can influence the ring puckering and the preference for axial versus equatorial substituents.

morpholine_conformation cluster_chair Chair Conformation (More Stable) cluster_boat Boat Conformation (Less Stable) chair chair boat boat

Caption: Chair and boat conformations of the morpholine ring.

The Fluoroethyl Side Chain: The Gauche Effect

The conformation of the 2-fluoroethyl group attached to the morpholine nitrogen is governed by a phenomenon known as the gauche effect .[5] This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electronegative atom or electron-donating group, rather than the sterically less hindered anti conformation (180° dihedral angle).

In the case of 4-(2-fluoroethyl)morpholine, the key dihedral angle is N-C-C-F. The gauche effect arises from a stabilizing hyperconjugative interaction between the C-H bonding orbitals on the carbon adjacent to the nitrogen and the antibonding σ* orbital of the C-F bond.[5] This interaction is maximized in the gauche conformation. Furthermore, electrostatic attraction between the partially positive nitrogen (in its protonated form or due to inductive effects) and the electronegative fluorine can also contribute to the preference for the gauche conformer.[4][6][7]

gauche_effect A Anti Conformer (Sterically Favored but Electronically Disfavored) B Gauche Conformer (Sterically Disfavored but Electronically Favored) A->B Conformational Equilibrium C Hyperconjugation (σC-H -> σ*C-F) B->C Stabilized by D Electrostatic Attraction (Nδ+...Fδ-) B->D Stabilized by computational_workflow start Initial 3D Structure Generation mm Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm qm_opt Quantum Mechanics (QM) Geometry Optimization (e.g., DFT with B3LYP/6-31G*) mm->qm_opt Lowest energy conformers freq Frequency Calculation (Confirm minima, obtain thermochemical data) qm_opt->freq solvation Solvation Modeling (e.g., PCM) qm_opt->solvation analysis Analysis of Results (Relative energies, geometries, dipole moments) freq->analysis solvation->analysis

Caption: A typical computational workflow for conformational analysis.

Methodology:

  • Initial Structure Generation: Generate an initial 3D structure of 4-(2-fluoroethyl)morpholine.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94) to explore the conformational space of the molecule.

  • Quantum Mechanical Optimization: Take the low-energy conformers identified from the MM search and perform full geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Solvation Effects: To model the behavior in solution, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) in the QM calculations.

  • Analysis: Analyze the relative energies, geometries (bond lengths, angles, dihedral angles), and other properties (e.g., dipole moments) of the identified conformers.

Conclusion: Implications for Drug Design and Development

The structural and conformational analysis of 4-(2-fluoroethyl)morpholine reveals a molecule with a well-defined, yet dynamic, three-dimensional structure. The morpholine ring is expected to exist predominantly in a chair conformation, while the fluoroethyl side chain will likely favor a gauche arrangement due to the gauche effect. This conformational preference can have a profound impact on the molecule's interaction with biological targets. By understanding and controlling these conformational features, medicinal chemists can rationally design more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for the comprehensive structural and conformational analysis of this and other fluorinated morpholine derivatives, ultimately accelerating the drug discovery and development process.

References

  • Laurence, C., & Gal, J.-F. (2010).
  • O'Hagan, D. (2008). Understanding the conformational preferences of small molecules. Chemical Society Reviews, 37(2), 308-319.
  • Thibaudeau, C., & O'Hagan, D. (2007). The fluorine gauche effect. Journal of Fluorine Chemistry, 128(5), 467-478.
  • Cormanich, R. A., Rittner, R., & O'Hagan, D. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-882. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • Wikipedia. (2024). Gauche effect. [Link]

  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine. [Link]

  • Khan, I., & Ali, S. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 9(2), 43-49.
  • Linclau, B., & O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry, 70(9), 624-628.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. [Link]

  • ResearchGate. (2019). The experimental FT-IR spectrum of 4-ethylmorpholine. [Link]

  • Wikipedia. (2024). Morpholine. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • NIST. (n.d.). 4-[2-(Dimethylamino)ethyl]morpholine. [Link]

  • NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. [Link]

  • Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Advances, 7(11), 6179-6186. [Link]

  • PubChemLite. (n.d.). 2-(2-fluoroethyl)morpholine (C6H12FNO). [Link]

  • Elizalde-Sainz, E., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2099–2107. [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-(2-fluoroethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the spectroscopic characteristics of 4-(2-fluoroethyl)morpholine, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 4-(2-fluoroethyl)morpholine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a combination of data from closely related analogs, predictive modeling, and fundamental spectroscopic principles to offer a robust and scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction to 4-(2-fluoroethyl)morpholine

4-(2-fluoroethyl)morpholine is a tertiary amine and a derivative of morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms. The incorporation of a fluoroethyl group at the 4-position can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials. Accurate spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its structural features.

The molecular structure of 4-(2-fluoroethyl)morpholine is presented below.

Caption: Molecular Structure of 4-(2-fluoroethyl)morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(2-fluoroethyl)morpholine. These predictions are based on established chemical shift values for morpholine derivatives and the known effects of a fluoroethyl substituent.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(2-fluoroethyl)morpholine is expected to exhibit distinct signals for the protons of the morpholine ring and the fluoroethyl side chain. The presence of the electronegative fluorine atom will cause characteristic splitting patterns for the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for 4-(2-fluoroethyl)morpholine (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (morpholine)3.70 - 3.80t4.5 - 5.04H
H-3', H-5' (morpholine)2.50 - 2.60t4.5 - 5.04H
-CH₂-F4.50 - 4.65dtJ(H-F) ≈ 47, J(H-H) ≈ 4.52H
-N-CH₂-2.75 - 2.90dtJ(H-H) ≈ 4.5, J(H-F) ≈ 252H
  • Interpretation: The morpholine protons are expected to appear as two triplets, a downfield triplet for the protons adjacent to the oxygen atom (H-2', H-6') and an upfield triplet for the protons adjacent to the nitrogen atom (H-3', H-5').[1] The methylene protons of the fluoroethyl group will be significantly affected by the fluorine atom. The protons on the carbon bearing the fluorine (-CH₂-F) will be shifted downfield and appear as a doublet of triplets due to coupling with the fluorine atom and the adjacent methylene protons. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) will also be split into a doublet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for 4-(2-fluoroethyl)morpholine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
C-2', C-6' (morpholine)66.5 - 67.5
C-3', C-5' (morpholine)53.0 - 54.0
-CH₂-F81.0 - 83.0J(C-F) ≈ 170-180
-N-CH₂-58.0 - 60.0J(C-F) ≈ 20-25
  • Interpretation: The morpholine carbons will appear in their characteristic regions, with the carbons adjacent to the oxygen (C-2', C-6') being more downfield than those adjacent to the nitrogen (C-3', C-5').[1] The carbon directly bonded to the fluorine atom will be significantly downfield and will appear as a doublet with a large coupling constant. The carbon adjacent to the nitrogen in the ethyl chain will also show a smaller two-bond coupling to fluorine.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of 4-(2-fluoroethyl)morpholine.[2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(2-fluoroethyl)morpholine is expected to be dominated by absorptions from the C-H, C-N, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands for 4-(2-fluoroethyl)morpholine

Wavenumber (cm⁻¹)VibrationIntensity
2950 - 2800C-H stretching (aliphatic)Strong
1450 - 1465C-H bending (scissoring)Medium
1280 - 1300C-N stretching (tertiary amine)Medium-Strong
1115 - 1125C-O-C stretching (ether)Strong
1000 - 1100C-F stretchingStrong
  • Interpretation: The spectrum will show strong C-H stretching vibrations in the 2800-2950 cm⁻¹ region, characteristic of the methylene groups. A strong band corresponding to the C-O-C stretching of the morpholine ring is expected around 1120 cm⁻¹.[3] The C-N stretching of the tertiary amine will likely appear in the 1280-1300 cm⁻¹ range. A strong absorption band in the 1000-1100 cm⁻¹ region will be indicative of the C-F bond.[4]

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat liquid 4-(2-fluoroethyl)morpholine onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-fluoroethyl)morpholine, Electron Ionization (EI) would be a common technique.

  • Molecular Ion: The molecular formula is C₆H₁₂FNO, with a predicted monoisotopic mass of approximately 133.09 g/mol .[5] The molecular ion peak (M⁺) should be observable at m/z = 133.

  • Key Fragmentation Pathways: The primary fragmentation of morpholine derivatives typically involves cleavage of the bonds adjacent to the nitrogen and oxygen atoms.

    MS_Fragmentation M [C6H12FNO]+• m/z = 133 F1 [C4H8NO]+• m/z = 86 M->F1 - C2H4F F2 [C5H10N]+• m/z = 84 M->F2 - OCH2CH2F F3 [CH2F]+• m/z = 33 M->F3 - C5H10NO

    Caption: Predicted Major Fragmentation Pathways

    • Loss of a fluoroethyl radical: Cleavage of the N-C bond of the side chain would result in a fragment at m/z = 86, corresponding to the morpholinium cation.

    • Alpha-cleavage: Fragmentation of the morpholine ring adjacent to the nitrogen atom is also a likely pathway, leading to various smaller fragments.

    • Formation of the fluoromethyl cation: A fragment at m/z = 33 corresponding to [CH₂F]⁺ may also be observed.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(2-fluoroethyl)morpholine. While based on predictive methods and analysis of related compounds, the information presented offers a solid foundation for researchers and scientists working with this molecule. Experimental verification of these predicted data is highly recommended for definitive structural confirmation and purity assessment. The provided protocols offer a starting point for acquiring high-quality spectroscopic data for this and other related morpholine derivatives.

References

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • PubChem. 4-(2-Chloroethyl)morpholine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • NIST. 4-Morpholineethanamine. NIST Chemistry WebBook. [Link]

  • NIST. 4-[2-(Dimethylamino)ethyl]morpholine. NIST Chemistry WebBook. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram. [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

  • PubChemLite. 2-(2-fluoroethyl)morpholine (C6H12FNO). [Link]

  • NIST. Morpholine. NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-(2-fluoroethyl)morpholine in Different Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-(2-fluoroethyl)morpholine, a heterocyclic compound of increasing interest in medicinal chemistry. The morpholine moiety is a privileged scaffold in many approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2] The introduction of a fluoroethyl group can further modulate properties such as metabolic stability and binding affinity.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for determining and understanding the solubility of this compound. We will delve into the molecular determinants of solubility, present a detailed experimental protocol for its measurement, and provide an estimated solubility profile in a range of common laboratory solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by a delicate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] The adage "like dissolves like" serves as a useful guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6][7]

Molecular Structure of 4-(2-fluoroethyl)morpholine

To understand the solubility of 4-(2-fluoroethyl)morpholine, we must first examine its molecular structure.

  • The Morpholine Ring: This core structure contains both an ether linkage (-O-) and a tertiary amine (-N-). The oxygen and nitrogen atoms are electronegative, creating dipole moments and making the morpholine ring polar. The nitrogen atom also has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor and a weak base.[8]

  • The 2-Fluoroethyl Group: The fluorine atom is the most electronegative element, resulting in a highly polarized carbon-fluorine bond. This further enhances the overall polarity of the molecule.

The combination of these features results in a molecule with a significant dipole moment, capable of engaging in various intermolecular interactions:

  • Dipole-Dipole Interactions: The polar nature of the molecule allows for strong dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, interacting favorably with protic solvents (e.g., water, alcohols).

  • Van der Waals Forces: These non-specific interactions are present in all systems and will contribute to the overall solvation energy.

Experimental Determination of Solubility

A reliable and reproducible method for determining aqueous and non-aqueous solubility is essential. The "shake-flask" method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[9]

Protocol: Equilibrium Solubility Determination of 4-(2-fluoroethyl)morpholine via the Shake-Flask Method and HPLC Analysis

This protocol outlines a robust procedure for measuring the solubility of 4-(2-fluoroethyl)morpholine in a given solvent.

1. Materials and Equipment:

  • 4-(2-fluoroethyl)morpholine (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Add excess 4-(2-fluoroethyl)morpholine to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal the vial and place on an orbital shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 Step 3 & 4 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtered sample with a suitable mobile phase sample3->sample4 sample5 Analyze the diluted sample by HPLC sample4->sample5 quant3 Determine the concentration of the saturated solution from the calibration curve sample5->quant3 quant1 Prepare a series of standard solutions of known concentrations quant2 Generate a calibration curve by plotting HPLC peak area against concentration quant1->quant2 quant2->quant3 G cluster_solvents Solvent Polarity high_polarity High Polarity (e.g., Water, Ethanol, DMSO) moderate_polarity Moderate Polarity (e.g., Dichloromethane) low_polarity Low Polarity (e.g., Hexane, Toluene) solute 4-(2-fluoroethyl)morpholine (Polar Molecule) solute->high_polarity High Solubility ('Like dissolves like') solute->moderate_polarity Moderate Solubility solute->low_polarity Low to Insoluble ('Unlike polarities')

Figure 2: Relationship between solvent polarity and the expected solubility of 4-(2-fluoroethyl)morpholine.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-(2-fluoroethyl)morpholine, grounded in fundamental chemical principles and practical experimental methodology. The polar nature of this compound, stemming from its morpholine ring and fluoroethyl substituent, is the primary determinant of its solubility profile. It is anticipated to exhibit good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents.

The detailed experimental protocol provided herein offers a robust framework for obtaining precise and accurate solubility data, which is indispensable for the successful advancement of 4-(2-fluoroethyl)morpholine and its derivatives in drug development and other chemical applications. As with any scientific investigation, a combination of theoretical understanding and empirical data is crucial for making informed decisions in research and development.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Comput
  • How to determine the solubility of a substance in an organic solvent ?
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • EXPERIMENT 1 DETERMIN
  • Solubility - Wikipedia. (n.d.).
  • Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl. (n.d.).
  • On the Theory of Solute Solubility in Mixed Solvents | The Journal of Physical Chemistry B. (2008, June 5).
  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC. (2024, July 25).
  • SAFETY D
  • 4-(Trifluoroacetyl)morpholine | C6H8F3NO2 | CID 544636 - PubChem. (n.d.).
  • Aldrich A55004 - • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Safety d
  • 4-(2-Chloroethyl)morpholine hydrochloride - Santa Cruz Biotechnology. (n.d.).
  • Morpholine - SAFETY D
  • Morpholine - Wikipedia. (n.d.).
  • 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol - Sigma-Aldrich. (n.d.).
  • Applications of Morpholine in Chemical Industry - ChemicalBook. (2019, November 20).
  • Morpholine Bioisosteres for Drug Design - Enamine. (n.d.).
  • 4-(2-Chloroethyl)morpholine - CymitQuimica. (2023, August 1).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Scheme 1 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine...
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
  • The Chemical Synthesis Backbone: Exploring 4-(2-Chloroethyl)morpholine Hydrochloride Applications - NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25).
  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes - Academic Journals. (2011, January 15).
  • SOLUBILITY D
  • Solvent Miscibility Table. (n.d.).

Sources

Foundational

The Strategic Utility of 4-(2-Fluoroethyl)morpholine in Advanced Drug Discovery and Molecular Imaging

Executive Summary In the landscape of modern medicinal chemistry, the morpholine ring is a privileged scaffold, revered for its ability to balance aqueous solubility with lipophilicity while serving as a versatile hydrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is a privileged scaffold, revered for its ability to balance aqueous solubility with lipophilicity while serving as a versatile hydrogen-bond acceptor. However, the strategic functionalization of this heterocycle—specifically via the introduction of a 2-fluoroethyl group to the nitrogen or carbon framework to form 4-(2-fluoroethyl)morpholine derivatives—unlocks highly specialized applications.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind why this specific moiety is highly sought after in two critical research areas: Positron Emission Tomography (PET) radiotracer development and targeted kinase inhibition in oncology .

Physicochemical Rationale & Structural Causality

To understand the utility of 4-(2-fluoroethyl)morpholine, one must analyze the physical chemistry that dictates its biological behavior. Unsubstituted morpholine possesses a secondary amine with a pKa of approximately 8.3, making it predominantly protonated at physiological pH. While this aids solubility, it can hinder passive diffusion across the blood-brain barrier (BBB)[1].

The addition of a highly electronegative 2-fluoroethyl group induces a strong inductive electron-withdrawing effect. This modification achieves three critical outcomes:

  • pKa Modulation : The pKa is lowered to approximately 7.85[2]. This subtle shift increases the fraction of unprotonated (neutral) molecules at pH 7.4, significantly enhancing BBB permeability for central nervous system (CNS) targets.

  • Metabolic Robustness : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing it on the alkyl chain effectively blocks cytochrome P450-mediated N-dealkylation and alpha-carbon oxidation, which are common metabolic liabilities of standard N-methyl or N-ethyl morpholines[1].

  • Bioisosteric Tuning : The fluoroethyl group acts as a lipophilic bioisostere for an ethyl or propyl group, optimizing the partition coefficient (LogP) for deep hydrophobic pocket binding in kinase active sites.

Quantitative Data: Physicochemical Profiling
PropertyMorpholine4-Methylmorpholine4-(2-Fluoroethyl)morpholine
Molecular Weight 87.12 g/mol 101.15 g/mol 133.16 g/mol
Predicted pKa ~8.3~7.4~7.85
Lipophilicity (LogP) -0.86-0.1~0.5 - 0.8
Metabolic Stability (CYP450) High (N-dealkylation possible)Low (Rapid N-demethylation)High (C-F bond blocks oxidation)
Primary Application Building BlockSolvent / BasePET Tracers / Kinase Inhibitors

Core Application I: PET Radiotracer Development

Positron Emission Tomography (PET) relies on the incorporation of short-lived positron-emitting isotopes, most notably Fluorine-18 ( 18F , t1/2​=109.7 min), into bioactive molecules. The 4-(2-fluoroethyl)morpholine motif is a foundational building block for mapping CNS targets such as the Norepinephrine Transporter (NET)[3], Butyrylcholinesterase (BChE)[4], and σ1​ receptors[5].

Causality in Tracer Design

Why use a fluoroethyl chain on a morpholine ring for PET? The morpholine oxygen provides necessary hydrogen bonding to the target receptor, while the nitrogen serves as the attachment point for the 18F -fluoroethyl prosthetic group. The two-carbon (ethyl) spacer is critical: a one-carbon (fluoromethyl) group is often chemically unstable and prone to rapid defluorination in vivo, leading to unwanted accumulation of [18F]fluoride in bone tissue. The fluoroethyl group provides the perfect balance of steric tolerance and metabolic stability[6].

Experimental Protocol: Radiosynthesis of [18F] Fluoroethylmorpholine Tracers

This protocol outlines a self-validating workflow for the nucleophilic aliphatic substitution ( SN​2 ) required to generate the tracer.

Step 1: Azeotropic Drying of [18F]Fluoride

  • Action : Elute [18F]fluoride from a QMA carbonate cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K 2.2.2​ ) and K 2​ CO 3​ in acetonitrile/water. Evaporate to dryness under a stream of helium at 95°C.

  • Causality : Water severely dampens the nucleophilicity of fluoride via strong hydrogen bonding. K 2.2.2​ is a cryptand that sequesters the potassium cation, leaving the [18F]fluoride anion "naked" and highly reactive in aprotic solvents.

Step 2: SN​2 Radiolabeling

  • Action : Add 2-5 mg of the tosylate-morpholine precursor dissolved in anhydrous acetonitrile. Heat at 85°C for 10 minutes.

  • Causality : The tosylate is an excellent leaving group. The elevated temperature provides the activation energy for the SN​2 displacement, forming the stable C- 18F bond.

Step 3: Deprotection & Purification (Self-Validating QC)

  • Action : If protecting groups (e.g., Boc) are present, add 1M HCl and heat at 100°C for 5 minutes. Quench with NaOH. Inject the crude mixture onto a semi-preparative HPLC system.

  • Validation : Collect the radioactive fraction corresponding to the product. Analyze an aliquot via analytical radio-HPLC. The protocol is validated only if the radiochemical purity (RCP) exceeds 98%, ensuring no free [18F]fluoride or unreacted precursor will confound in vivo imaging data.

PET_Workflow A Precursor Synthesis (Tosylate/Mesylate) B 18F-Fluorination (K[18F]F / K2.2.2) A->B SN2 Nucleophilic Substitution C Deprotection (Acid Hydrolysis) B->C Intermediate D HPLC Purification (RCP > 98%) C->D Crude Tracer E In Vivo PET Imaging (CNS Target Mapping) D->E Formulation

Workflow for the radiosynthesis and validation of 18F-labeled fluoroethylmorpholine PET tracers.

Core Application II: Targeted Kinase Inhibition (PI3K/mTOR)

In oncology, the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are frequently hyperactivated. Morpholine is the quintessential "hinge-binding" motif for lipid kinases; the morpholine oxygen acts as a crucial hydrogen bond acceptor for the backbone amide of the valine residue in the kinase hinge region[7].

Causality in Inhibitor Design

While unsubstituted morpholine binds the hinge, appending a 2-fluoroethyl group drives isoform selectivity . For instance, in PI3K γ inhibitors, the acidic methine protons adjacent to the fluorine atom in the fluoroethyl group engage in highly favorable, unique electrostatic interactions with specific residues (like Glu814) that are absent in other PI3K isoforms[7][8]. Furthermore, the fluoroethyl substitution prevents the rapid metabolic degradation often seen with simple alkyl-morpholine derivatives, prolonging the drug's half-life in vivo.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the efficacy of a newly synthesized fluoroethylmorpholine kinase inhibitor, a luminescence-based ADP-Glo assay is the industry standard.

Step 1: Enzyme-Inhibitor Pre-incubation

  • Action : Incubate 10 nM of recombinant PI3K γ with varying concentrations of the fluoroethylmorpholine derivative (1 pM to 10 μ M) in a kinase buffer (HEPES pH 7.5, MgCl 2​ , EGTA) for 30 minutes at room temperature.

  • Causality : Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the substrate is introduced.

Step 2: Reaction Initiation

  • Action : Add 10 μ M ultra-pure ATP and 10 μ M PIP2 (lipid substrate). Incubate for 60 minutes.

  • Causality : The kinase transfers the γ -phosphate from ATP to PIP2, generating PIP3 and ADP. The competitive fluoroethylmorpholine inhibitor will block this transfer dose-dependently.

Step 3: Signal Generation & Validation (Self-Validating QC)

  • Action : Add ADP-Glo reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Validation : Read luminescence. The system validates itself via a standard curve: a "No Enzyme" control must yield baseline luminescence, while a "Vehicle (DMSO)" control establishes maximum activity. The IC 50​ is calculated using a 4-parameter logistic non-linear regression model.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Hinge-Binding Target RTK->PI3K Activation PIP3 PIP3 Lipid Messenger PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Membrane Recruitment mTOR mTOR Complex (mTORC1/2) AKT->mTOR Pathway Activation Inhibitor 4-(2-Fluoroethyl)morpholine Derivative Inhibitor->PI3K Competitive ATP Inhibition Inhibitor->mTOR Dual Inhibition

Mechanism of action for fluoroethylmorpholine derivatives in the PI3K/AKT/mTOR signaling pathway.

Conclusion

The 4-(2-fluoroethyl)morpholine moiety is far more than a simple structural variation. It is a highly engineered pharmacophore designed to solve specific challenges in drug development: overcoming BBB impermeability, resisting metabolic degradation, enabling 18F -PET imaging, and driving kinase isoform selectivity. By understanding the physicochemical causality behind this functional group, researchers can rationally design next-generation neurotherapeutics and targeted oncology agents.

Sources

Exploratory

"literature review on 4-(2-fluoroethyl)morpholine and its analogs"

The 4-(2-fluoroethyl)morpholine motif is a highly versatile pharmacophore and structural building block in modern medicinal chemistry and radiopharmacology. By combining the physicochemical properties of the morpholine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(2-fluoroethyl)morpholine motif is a highly versatile pharmacophore and structural building block in modern medicinal chemistry and radiopharmacology. By combining the physicochemical properties of the morpholine ring with the unique steric and electronic profile of a fluoroethyl group, this moiety has become instrumental in the design of central nervous system (CNS) drugs and Positron Emission Tomography (PET) radiotracers.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the structural design, target engagement, and synthetic protocols of 4-(2-fluoroethyl)morpholine and its analogs, providing a self-validating framework for researchers and drug development professionals.

The Molecular Architecture: Physicochemical Rationale

The integration of a 2-fluoroethyl chain onto a morpholine nitrogen is not arbitrary; it is driven by precise pharmacokinetic and radiochemical imperatives:

  • The Morpholine Core: Morpholine is a six-membered heterocycle containing both an amine and an ether oxygen. The basic tertiary amine (pKa ~8.3) ensures that the molecule is predominantly protonated at physiological pH (7.4), allowing it to form critical salt bridges with aspartate residues in monoamine transporters (e.g., Asp75 in the Norepinephrine Transporter). The oxygen atom acts as a hydrogen-bond acceptor, improving aqueous solubility and modulating lipophilicity.

  • The 2-Fluoroethyl Substituent: The substitution of a methyl or ethyl group with a 2-fluoroethyl group serves a dual purpose. First, fluorine is a bioisostere for hydrogen or hydroxyl groups, but its high electronegativity exerts a strong inductive pull, slightly lowering the pKa of the adjacent morpholine nitrogen. This fine-tunes the blood-brain barrier (BBB) penetration profile. Second, and most importantly, it acts as a bio-orthogonal tag for Fluorine-18 ( 18 F) , enabling the molecule to function as an in vivo PET radiotracer with an ideal half-life (109.8 minutes) [1].

Pharmacological Target Engagement

The 4-(2-fluoroethyl)morpholine scaffold is prominently featured in two major therapeutic and diagnostic arenas:

A. Norepinephrine Transporter (NET) Imaging

The most notable application of this motif is in the development of reboxetine analogs. Reboxetine is a highly selective NET inhibitor. By modifying the phenoxy ring of reboxetine to include a 2-fluoroethyl group, researchers developed FENET ((2S,3S)-2-[α-(2-(2-fluoroethyl)phenoxy)phenylmethyl]morpholine) [1]. While the addition of the fluoroethyl group slightly increases the steric bulk compared to the native methyl group (MENET), FENET retains nanomolar affinity for NET and provides a platform for high-resolution PET imaging of the sympathetic nervous system and brainstem [2].

B. Butyrylcholinesterase (BChE) Inhibition

In Alzheimer's disease research, 4-benzyl-2-(fluoroethyl)morpholine analogs have been synthesized as selective, pseudo-irreversible inhibitors of human BChE. The morpholine moiety directly influences the duration of enzyme inhibition, while the fluoroethyl group allows for the mapping of BChE upregulation in neuroinflammatory environments [3].

BindingModel cluster_FENET FENET Pharmacophore Target Norepinephrine Transporter (NET) Morpholine Morpholine Nitrogen (pKa ~8.3) Asp75 Asp75 Residue (Salt Bridge) Morpholine->Asp75 H-Bond / Ionic Fluoroethyl 2-Fluoroethyl Group (Lipophilic/18F Tag) Hydrophobic Hydrophobic Pocket (Val148/Phe317) Fluoroethyl->Hydrophobic Steric Fit Aromatic Diphenyl Ether Scaffold PiStack Aromatic Pocket (Pi-Pi Stacking) Aromatic->PiStack Dispersion Forces Asp75->Target Hydrophobic->Target PiStack->Target

Pharmacophore binding model of FENET engaging the Norepinephrine Transporter (NET).

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the impact of the fluoroethyl substitution, we must compare the binding affinities ( Ki​ ) of reboxetine analogs. The data demonstrates that while fluoroalkylation slightly reduces affinity compared to methylation, it maintains sufficient target engagement for diagnostic utility.

Table 1: Competitive Binding Affinities of Reboxetine Analogs at Monoamine Transporters [1, 2]

Compound NameStructural ModificationNET Ki​ (nM)Selectivity vs. SERTSelectivity vs. DAT
MENET (1) 2-Methylphenoxy1.0292x321x
FENET (2) 2-(2-Fluoroethyl)phenoxy3.14~30x>100x
FPNET (3) 2-(3-Fluoropropyl)phenoxy3.68~25x>100x
MESNET (4) Thioether + Methyl0.30HighHigh

Data causality: The drop in affinity from MENET (1.02 nM) to FENET (3.14 nM) is attributed to the increased electronegativity and slight steric bulk of the fluorine atom, which alters the optimal dihedral angle of the phenoxy ring within the NET hydrophobic pocket.

Validated Experimental Protocols

The following protocols outline the self-validating systems required to synthesize and radiolabel 4-(2-fluoroethyl)morpholine analogs, specifically focusing on FENET.

Protocol A: Chemical Synthesis of FENET (Cold Standard)

The synthesis relies on a Mitsunobu reaction to form the ether linkage with inversion of stereochemistry, followed by acidic deprotection.

  • Mitsunobu Coupling: Dissolve (2S,3S)-N-Boc-2-[ α -hydroxy(phenyl)methyl]morpholine (1 eq) and 2-(2-fluoroethyl)phenol (1.2 eq) in anhydrous THF under an Argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add triphenylphosphine (PPh 3​ , 1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq).

    • Causality: PPh 3​ and DIAD generate a betaine intermediate that activates the secondary alcohol, allowing the phenol to attack via an S N​ 2 mechanism, ensuring complete stereochemical inversion to the desired (2S,3S) configuration.

  • Boc-Deprotection: Isolate the intermediate via flash chromatography. Dissolve the intermediate (approx. 0.1 mmol) in CH 2​ Cl 2​ (3 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA, 0.18 mL) dropwise.

    • Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via acid-catalyzed hydrolysis without disrupting the newly formed ether linkage.

  • Neutralization & Extraction: Stir at room temperature for 2 hours. Slowly add 1 M NaOH (4 mL) at 0 °C to basify the solution (pH > 10). Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and evaporate to yield FENET [1].

Protocol B: Radiosynthesis of [ 18 F]FENET

Radiosynthesis utilizes a tosylate precursor to facilitate rapid nucleophilic aliphatic substitution by [ 18 F]fluoride.

  • Fluoride Activation: Obtain aqueous [ 18 F]fluoride from a cyclotron target. Transfer to a V-vial containing Kryptofix 2.22 (K222, 15 mg) and K 2​ CO 3​ (3 mg) dissolved in MeCN/H 2​ O.

    • Causality: K222 is an aminopolyether that strongly chelates the K + ion. This leaves the [ 18 F]F ion "naked" and poorly solvated in the subsequent aprotic solvent, drastically increasing its nucleophilicity.

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 95 °C. Add anhydrous MeCN (3 x 1 mL) and evaporate sequentially to remove all trace water.

  • Radiofluorination: Add the tosylate precursor of FENET (2-3 mg) dissolved in anhydrous MeCN (0.5 mL) to the dried [ 18 F]fluoride complex. Heat at 90 °C for 10 minutes.

    • Causality: The tosylate group is an excellent leaving group, allowing the highly reactive [ 18 F]F to perform a rapid S N​ 2 substitution before significant radioactive decay occurs.

  • Deprotection & Formulation: Add 1 N HCl or TFA to cleave the Boc group (5 min at 90 °C). Neutralize with NaOH, then purify the mixture via semi-preparative HPLC. Collect the [ 18 F]FENET fraction and formulate in saline containing 10% ethanol for injection.

Radiosynthesis A Aqueous[18F]Fluoride (Cyclotron Target) B Azeotropic Drying (K222, K2CO3, MeCN) A->B Transfer C Naked [18F]F- (Highly Nucleophilic) B->C Evaporation D SN2 Substitution (Tosylate Precursor, 90°C) C->D Add Precursor E Boc-Deprotection (TFA or HCl, Heat) D->E Acidic Cleavage F HPLC Purification & Formulation E->F Neutralize G [18F]FENET (Radiochemical Yield >20%) F->G QC / Release

Radiosynthetic workflow of [18F]FENET utilizing nucleophilic aliphatic substitution.

References

  • Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Synthesis and Utility of [¹⁸F]4-(2-fluoroethyl)morpholine

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2-fluoroethyl)morpholine in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). Authore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2-fluoroethyl)morpholine in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET).

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the [¹⁸F]Fluoroethyl Moiety in PET Tracer Development

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET tracers is critically dependent on robust and efficient radiolabeling methodologies. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical and nuclear characteristics: a 109.8-minute half-life that allows for multi-step synthesis and imaging over several hours, low positron energy (0.635 MeV) for high-resolution images, and a simple decay profile.[1][2]

Introducing ¹⁸F into biologically active molecules can be achieved through various strategies. Among these, fluoroethylation—the attachment of a 2-[¹⁸F]fluoroethyl (-CH₂CH₂¹⁸F) group—has emerged as a powerful technique.[3] This approach offers several advantages over direct fluorination:

  • Metabolic Stability: The C-F bond is exceptionally strong, often leading to increased metabolic stability of the resulting tracer.

  • Favorable Pharmacokinetics: The fluoroethyl group can favorably alter the lipophilicity and pharmacokinetic profile of a molecule compared to a smaller fluoromethyl group or direct fluorination.

  • Synthetic Accessibility: Fluoroethylation can often be performed on precursors that are more readily accessible and under milder conditions than direct aromatic fluorination.[3]

The morpholine scaffold is a common feature in many approved pharmaceuticals, prized for its ability to improve aqueous solubility and metabolic stability, and for its favorable interactions with biological targets. The combination of a morpholine ring with a fluoroethyl group in 4-(2-fluoroethyl)morpholine creates a molecule of significant interest for PET radiopharmaceutical development, either as a potential tracer itself or as a versatile building block.

This guide provides a detailed examination of the radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine, explaining the chemical principles, offering a robust experimental protocol, and discussing its potential applications.

Core Principles: Nucleophilic [¹⁸F]Fluorination

The synthesis of most ¹⁸F-labeled radiotracers, including [¹⁸F]4-(2-fluoroethyl)morpholine, relies on nucleophilic substitution using cyclotron-produced, no-carrier-added [¹⁸F]fluoride.[4] This process involves several critical steps, each optimized to ensure high radiochemical yield (RCY) and molar activity (Aₘ).

2.1. Activation of [¹⁸F]Fluoride [¹⁸F]Fluoride is produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in an aqueous solution of [¹⁸O]H₂O.[4] In this state, the fluoride ion is heavily solvated by water molecules, rendering it poorly nucleophilic. To activate it, the following steps are essential:

  • Trapping: The aqueous [¹⁸F]fluoride is passed through an anion exchange (anion) cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

  • Elution: The [¹⁸F]F⁻ is then eluted from the cartridge using a solution containing a phase-transfer catalyst, typically a potassium salt (K₂CO₃ or KHCO₃) and a cryptand like Kryptofix 2.2.2 (K2.2.2).

  • Azeotropic Drying: The eluted solution is transferred to a reaction vessel, and the water is meticulously removed via azeotropic distillation with acetonitrile. This step is crucial, as even trace amounts of water can drastically reduce fluorination efficiency.[5] The K2.2.2 complexes the potassium ion, creating a "naked," highly reactive [¹⁸F]fluoride anion in the anhydrous aprotic solvent.[5]

The resulting K⁺/K2.2.2/[¹⁸F]F⁻ complex is a potent nucleophile ready for reaction with a suitable precursor molecule.

Application Protocol: Automated Synthesis of [¹⁸F]4-(2-fluoroethyl)morpholine

This section details the complete workflow for producing [¹⁸F]4-(2-fluoroethyl)morpholine, from precursor synthesis to final quality control. The protocol is designed for implementation on common automated radiosynthesis modules.

Prerequisite: Synthesis of the Labeling Precursor

The key to a successful radiosynthesis is a high-quality precursor. For the nucleophilic incorporation of ¹⁸F, a precursor bearing a good leaving group is required. Here, we describe the synthesis of 4-(2-(tosyloxy)ethyl)morpholine .

Reaction Scheme: Precursor Synthesis

G cluster_0 Precursor Synthesis 2-morpholinoethanol 2-Morpholinoethanol Precursor 4-(2-(tosyloxy)ethyl)morpholine 2-morpholinoethanol->Precursor TsCl Tosyl Chloride (TsCl) TsCl->Precursor TEA Triethylamine (TEA) in Dichloromethane (DCM) TEA->Precursor

Caption: Synthesis of the tosylated precursor from 2-morpholinoethanol.

Step-by-Step Protocol: Precursor Synthesis

  • Dissolve 2-morpholinoethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure precursor, 4-(2-(tosyloxy)ethyl)morpholine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine

This protocol outlines the nucleophilic substitution reaction to produce the final radiolabeled compound.

Workflow: Automated Radiosynthesis

G start [¹⁸F]Fluoride in [¹⁸O]H₂O from Cyclotron trap 1. Trap on Anion Exchange Cartridge start->trap elute 2. Elute with K₂CO₃/K2.2.2 trap->elute dry 3. Azeotropic Drying with Acetonitrile elute->dry react 4. Add Precursor in DMSO Heat at 110-120°C, 10-15 min dry->react purify 5. SPE Purification (e.g., C18 and/or Alumina N) react->purify formulate 6. Formulate in Saline/EtOH purify->formulate qc 7. Quality Control (HPLC, TLC, etc.) formulate->qc final Final Product: [¹⁸F]4-(2-fluoroethyl)morpholine qc->final

Caption: Automated workflow for the radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine.

Step-by-Step Protocol: Radiosynthesis

  • [¹⁸F]Fluoride Trapping and Elution: Deliver the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O solution to the synthesis module and pass it through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA). Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.

  • Drying: Heat the reaction vessel under a stream of inert gas (N₂ or Ar) and vacuum to perform azeotropic drying. Add anhydrous acetonitrile and repeat the drying process at least twice to ensure removal of residual water.

  • Radiolabeling Reaction: Prepare a solution of the precursor, 4-(2-(tosyloxy)ethyl)morpholine (5-10 mg), in anhydrous dimethyl sulfoxide (DMSO, 0.5-1.0 mL). Add this solution to the dried K[¹⁸F]/K2.2.2 complex. Seal the reaction vessel and heat to 110-120 °C for 10-15 minutes.

  • Purification: After cooling, quench the reaction by adding water. Pass the crude reaction mixture through a series of solid-phase extraction (SPE) cartridges. A common setup involves a C18 cartridge to trap the desired product and unreacted precursor while allowing more polar impurities to pass through. Further purification with an Alumina N cartridge may be required to remove any unreacted [¹⁸F]fluoride.

  • Formulation: Elute the trapped product from the C18 cartridge using ethanol. Dilute the ethanolic solution with sterile saline for injection to achieve the final desired formulation (typically <10% ethanol).

  • Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC)

Trustworthiness in radiopharmaceutical production requires rigorous validation. Every batch must undergo QC testing before release.

  • Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-TLC. The radio-HPLC system should be equipped with a radioactivity detector and a UV detector to confirm the identity of the product by co-elution with a non-radioactive 4-(2-fluoroethyl)morpholine standard.

  • Molar Activity (Aₘ): Calculated from the radio-HPLC data by integrating the radioactivity and UV peaks of the final product.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels of acetonitrile, DMSO, and ethanol are below USP limits.

  • pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the product is safe for injection.

Table 1: Typical Synthesis Parameters and QC Specifications

ParameterTypical Value / SpecificationRationale
Precursor Amount5 - 10 mgSufficient excess to drive the reaction to completion while being easily separable from the ¹⁸F-product.
Reaction Temperature110 - 120 °CProvides sufficient thermal energy for the Sₙ2 reaction without degrading the precursor or product.
Reaction Time10 - 15 minutesBalances high radiochemical conversion with minimizing decay of ¹⁸F.
Radiochemical Yield (RCY)> 40% (decay-corrected)Indicates an efficient radiolabeling and purification process.
Radiochemical Purity> 95%Ensures that the observed PET signal is from the intended tracer and not radioactive impurities.
Molar Activity (Aₘ)> 1.0 Ci/µmol (> 37 GBq/µmol) at end of synthesisHigh molar activity is crucial to avoid pharmacological effects from the injected mass.
Total Synthesis Time45 - 60 minutesA rapid synthesis maximizes the final product yield given the 109.8-minute half-life of ¹⁸F.

Applications and Future Directions

The radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine provides a valuable tool for the PET community.

  • As a Novel PET Tracer: The morpholine moiety is present in molecules targeting a wide range of biological systems. [¹⁸F]4-(2-fluoroethyl)morpholine itself could be evaluated as a potential tracer for processes where morpholine-containing drugs accumulate. Its brain permeability and specific binding would need to be assessed in preclinical models to determine its utility for neuroimaging.

  • As a Radiolabeled Building Block: While direct labeling is often preferred, [¹⁸F]4-(2-fluoroethyl)morpholine could potentially serve as a prosthetic group.[3][6] If a complex biological molecule is sensitive to direct labeling conditions, a strategy could involve synthesizing a derivative of [¹⁸F]4-(2-fluoroethyl)morpholine that contains a reactive handle (e.g., an azide or alkyne) for subsequent bioconjugation via click chemistry.[7][8] This modular approach expands the synthetic toolbox for labeling sensitive biomolecules like peptides and antibodies.[9]

Further research should focus on evaluating the in vivo stability, pharmacokinetic profile, and potential for specific binding of this tracer to validate its use in preclinical and, ultimately, clinical research.

References

  • Pahnke, J., & Mitterhauser, M. (2007). ¹⁸F fluoroethylations: different strategies for the rapid translation of ¹¹C-methylated radiotracers. Nuclear Medicine and Biology, 34(8), 957-964. [Link]

  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

  • Kniess, T. (2018). Development of new chemistry for fluorine-18 radiolabeling. Doctoral dissertation, University of British Columbia. [Link]

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging, 4(5), 463-491. [Link]

  • Liu, W., & Pike, V. W. (2023). Novel Approaches to ¹¹C- and ¹⁸F-Trifluoromethylation for PET Tracer Development. NIH RePORTER. [Link]

  • Born, M., Vugts, D. J., & Windhorst, A. D. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(16), 4709-4773. [Link]

  • Verhoog, S., & Gouverneur, V. (2018). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. Accounts of Chemical Research, 51(6), 1438-1449. [Link]

  • Virginia Tech News. (2025, December 18). New PET imaging breakthrough expands possibilities. Virginia Tech News. [Link]

  • Wang, M., et al. (2025). Fully automated synthesis of [¹⁸F]fluorocholine on GE FASTlab II synthesizer. ResearchGate. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2020). Bridging the gaps in ¹⁸F PET tracer development. ResearchGate. [Link]

  • Sperandeo, A., Ficola, U., Quartuccio, N., Kitson, S. L., Mansi, L., & Cistaro, A. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE TracerLab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58. [Link]

  • Chaly, T., Dhawan, V., Kazumata, K., Takikawa, S., & Eidelberg, D. (1996). Radiosynthesis and biodistribution of the S-[¹⁸F]fluoroethyl analog of McN5652. Nuclear Medicine and Biology, 23(8), 999-1004. [Link]

  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PubMed. [Link]

  • Pevspasova, E., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ResearchGate. [Link]

  • Pevspasova, E., et al. (2022). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. PMC. [Link]

  • Wängler, C., & Wängler, B. (2016). Methods and compositions for ¹⁸F-radiolabeling of biologics.
  • Sperandeo, A., et al. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE tracerlab module. Open MedScience. [Link]

  • Hamacher, K., & Coenen, H. H. (2011). Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology, 38(5), 739-745. [Link]

  • Chen, X., et al. (2003). Radiolabeling morpholinos with ⁹⁰Y, ¹¹¹In, ¹⁸⁸Re and ⁹⁹mTc. Nuclear Medicine and Biology, 30(2), 113-122. [Link]

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Mu, L., et al. (2022). Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3. Scintica Instrumentation. [Link]

  • Pevspasova, E., et al. (2021). Synthesis and F-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. Lirias. [Link]

  • Kim, D. W., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. [Link]

  • Kowalsky, R. J., & Falen, S. W. (2020). Chapter 12: Radiopharmaceutical Chemistry: PET Agents. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). PharmacyLibrary. [Link]

Sources

Application

Advanced Protocol for Fluoroethylation: Synthesis of 4-(2-Fluoroethyl)morpholine as a Model System

Executive Summary & Scientific Rationale The introduction of a 2-fluoroethyl moiety into molecular scaffolds is a cornerstone strategy in both medicinal chemistry and radiopharmaceutical development. The fluoroethyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The introduction of a 2-fluoroethyl moiety into molecular scaffolds is a cornerstone strategy in both medicinal chemistry and radiopharmaceutical development. The fluoroethyl group frequently acts as a bioisostere for ethyl or methoxy groups, enhancing metabolic stability and modulating lipophilicity [1]. Furthermore, in positron emission tomography (PET), 18 F-fluoroethylation is a primary method for radiotracer synthesis.

This application note details a comprehensive protocol for fluoroethylation, using 4-(2-fluoroethyl)morpholine synthesis as the definitive model system. Morpholine, a cyclic secondary amine, serves as an ideal nucleophilic substrate due to its predictable reactivity and structural relevance to numerous active pharmaceutical ingredients (APIs) [2]. By mastering this model reaction, researchers can seamlessly adapt the workflow to more complex substrates.

Mechanistic Insights and Experimental Causality

As a Senior Application Scientist, I emphasize that successful N-fluoroethylation is not merely about mixing reagents; it requires precise control over the S N​ 2 substitution pathway while suppressing competitive elimination (E2) side reactions.

The Electrophile: 1-Bromo-2-fluoroethane vs. Tosylates

For bench-scale synthesis, 1-bromo-2-fluoroethane is the reagent of choice. It offers an optimal balance of reactivity and stability compared to 2-fluoroethyl tosylate, which, while highly reactive and preferred in automated radiochemistry to avoid volatile byproducts [3], is prone to degradation during long-term storage.

Solvent and Base Selection

The causality behind choosing Acetonitrile (MeCN) and Potassium Carbonate (K 2​ CO 3​ ) is rooted in transition-state stabilization. MeCN is a polar aprotic solvent that poorly solvates the morpholine nucleophile, thereby increasing its effective nucleophilicity. Simultaneously, K 2​ CO 3​ acts as a heterogeneous, mild base. Stronger bases (e.g., NaH) will deprotonate the electrophile, driving an E2 elimination that yields gaseous vinyl fluoride rather than the desired alkylated product [4].

Mechanism N1 Morpholine (Nucleophile) N3 SN2 Transition State [N···CH2···Br]‡ N1->N3 N2 1-Bromo-2-fluoroethane (Electrophile) N2->N3 N4 4-(2-Fluoroethyl)morpholine (Product) N3->N4 N5 HBr / K2CO3 Salt (Byproduct) N3->N5

Fig 1: S_N2 Mechanistic pathway for the fluoroethylation of morpholine.

Quantitative Data & Reaction Optimization

To establish a self-validating system, we optimized the reaction parameters. Table 1 demonstrates the empirical data driving our protocol choices, highlighting how deviations in solvent or base drastically alter the yield profile.

Table 1: Optimization of N-Fluoroethylation Conditions

SolventBaseTemperatureTimeYield (%)Scientific Observation
MeCN K 2​ CO 3​ 80 °C (Reflux) 12 h 88% Optimal S N​ 2 conditions, clean reaction profile.
DMFDIPEA80 °C12 h65%Significant byproduct formation; difficult solvent removal.
THFEt 3​ N65 °C (Reflux)24 h42%Sluggish reaction kinetics; incomplete conversion.
MeCNNaH25 °C12 h15%High E2 elimination (vinyl fluoride gas formation).

Table 2: Comparison of Fluoroethylating Agents

ReagentS N​ 2 ReactivityVolatilityPrimary Application
1-Bromo-2-fluoroethane HighHigh (b.p. 71 °C)Bench-scale synthesis, model protocols [3].
2-Fluoroethyl tosylate Very HighLowRadiochemistry ( 18 F PET tracer synthesis) [1].
1-Iodo-2-fluoroethane Extremely HighModerateSterically hindered or deactivated nucleophiles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Built-in checkpoints (TLC, GC-MS) ensure that each phase of the reaction is successful before proceeding to the next.

Reagents and Equipment
  • Substrate: Morpholine (ReagentPlus®, ≥99%)

  • Alkylating Agent: 1-Bromo-2-fluoroethane

  • Base: Anhydrous Potassium Carbonate (K 2​ CO 3​ ), finely powdered

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Oven-dried 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Workflow Methodology

Step 1: Preparation of the Reaction Mixture

  • Purge an oven-dried 50 mL round-bottom flask with inert Argon gas.

  • Dissolve morpholine (871 mg, 10.0 mmol, 1.0 equiv) in anhydrous MeCN (20 mL).

  • Add finely powdered anhydrous K 2​ CO 3​ (3.45 g, 25.0 mmol, 2.5 equiv).

    • Expert Insight: The K 2​ CO 3​ must be finely milled. In a heterogeneous mixture, surface area dictates the efficiency of HBr scavenging.

Step 2: Electrophile Addition and Thermal Activation 4. Dropwise add 1-bromo-2-fluoroethane (1.52 g, 12.0 mmol, 1.2 equiv) via a gastight syringe at room temperature. 5. Attach a reflux condenser, transfer the flask to a pre-heated oil bath, and reflux at 80 °C under vigorous stirring for 12 hours.

Step 3: Reaction Monitoring (Quality Control Checkpoint) 6. After 10 hours, sample 50 µL of the reaction mixture, dilute with dichloromethane (DCM), and analyze via TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain). Complete consumption of the secondary amine validates the reaction's progression.

Step 4: Quench and Extraction 7. Cool the reaction to room temperature. Filter the heterogeneous suspension through a short Celite® pad to remove inorganic salts (K 2​ CO 3​ and KBr). 8. Concentrate the filtrate under reduced pressure to remove MeCN. 9. Dissolve the crude residue in distilled water (20 mL) and extract with chloroform (3 × 20 mL) [2]. 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Step 5: Purification and Analytical Validation 11. Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford pure 4-(2-fluoroethyl)morpholine. 12. Validation: Confirm the structure via 19 F NMR (expect a characteristic multiplet around -218 to -220 ppm) and ESI-MS ([M+H] + calculated for C 6​ H 13​ FNO: 134.1).

Workflow A 1. Reagent Preparation Morpholine + K2CO3 + MeCN B 2. Fluoroethylation Add 1-Bromo-2-fluoroethane A->B C 3. Thermal Activation Heating at 80°C for 12h B->C D 4. Quench & Extraction H2O / CHCl3 Extraction C->D E 5. Purification Silica Gel Chromatography D->E F 6. Validation NMR & MS Analysis E->F

Fig 2: Step-by-step experimental workflow for the synthesis of 4-(2-fluoroethyl)morpholine.

References

  • Source: Applied Radiation and Isotopes (via Johannes Gutenberg-Universität Mainz)
  • Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Angewandte Chemie International Edition (via PMC)
Method

Application Notes and Protocols: The Use of 4-(2-Fluoroethyl)morpholine in PET Tracer Development

Introduction: The Strategic Role of the Fluoroethyl-Morpholine Moiety in Modern PET Imaging Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that provides profound insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Fluoroethyl-Morpholine Moiety in Modern PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that provides profound insights into biochemical processes in vivo[1][2][3]. The power of PET lies in the use of specific molecular probes, or tracers, labeled with a positron-emitting radionuclide. Among these, Fluorine-18 (¹⁸F) has emerged as the radionuclide of choice for most clinical and preclinical applications due to its favorable characteristics: a 109.7-minute half-life that accommodates multi-step syntheses and distribution, low positron energy (0.635 MeV) for high-resolution images, and well-established production and labeling chemistries[1][3][4].

The development of novel PET tracers is a cornerstone of advancing molecular imaging. A critical component in this endeavor is the use of prosthetic groups or building blocks that can be efficiently labeled with ¹⁸F and then conjugated to a targeting biomolecule. The 4-(2-[¹⁸F]fluoroethyl)morpholine moiety has gained significant traction as a valuable building block in this context. This guide provides a detailed overview of its application, including the rationale for its use, comprehensive radiolabeling protocols, and examples of its successful incorporation into PET tracers.

The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability. When combined with the 2-[¹⁸F]fluoroethyl group, it creates a radiolabeled synthon that is metabolically stable and resistant to in vivo defluorination, a common issue that can lead to spurious signals from bone uptake[5]. This combination makes 4-(2-[¹⁸F]fluoroethyl)morpholine an attractive component for designing tracers targeting the central nervous system (CNS) and other tissues.

Radiolabeling Strategies and Protocols

The introduction of the 4-(2-[¹⁸F]fluoroethyl)morpholine group onto a targeting molecule is typically achieved through a two-step process: first, the radiosynthesis of a reactive [¹⁸F]fluoroethylating agent, and second, its conjugation to the precursor molecule. However, a more direct approach involves the N-alkylation of a morpholine-containing precursor with an [¹⁸F]fluoroethyl synthon.

A common and efficient method for ¹⁸F-labeling is nucleophilic substitution, where activated [¹⁸F]fluoride, typically in the form of K[¹⁸F]F-Kryptofix 2.2.2 (K₂₂₂), displaces a good leaving group such as a tosylate (OTs), mesylate (OMs), or halide.

Protocol 1: Automated Synthesis of a PET Tracer via N-[¹⁸F]fluoroethylation

This protocol is adapted from established procedures for the N-[¹⁸F]fluoroethylation of amine precursors and is applicable for the synthesis of tracers containing the 4-(2-fluoroethyl)morpholine moiety[5][6]. The example here describes the general synthesis of a tracer by reacting a precursor containing a leaving group with [¹⁸F]fluoride, a method commonly used for tracers like [¹⁸F]Fluspidine[6].

Objective: To perform an automated synthesis of a PET tracer by nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.

Materials:

  • Aqueous [¹⁸F]fluoride (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Precursor molecule with a tosylate leaving group (e.g., a compound with a 4-(2-tosyloxyethyl)morpholine group)

  • Automated synthesis module (e.g., GE TRACERlab, Synthra)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, CM-Light) for purification

  • Sterile water for injection, USP

  • Ethanol, USP

Workflow Diagram:

G cluster_prep [18F]Fluoride Activation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control F18 [18F]Fluoride Trapping on QMA Cartridge Elute Elution with K222/K2CO3 F18->Elute Dry Azeotropic Drying (MeCN, 90-120°C) Elute->Dry AddPrecursor Add Precursor in DMSO Dry->AddPrecursor Heat Heat Reaction (100-120°C, 10 min) AddPrecursor->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Water Cool->Dilute SPE SPE Purification (e.g., C18 cartridge) Dilute->SPE EluteProduct Elute Product (e.g., with Ethanol) SPE->EluteProduct Formulate Formulate in Saline EluteProduct->Formulate QC HPLC, TLC, etc. Formulate->QC

Caption: Automated workflow for PET tracer synthesis.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Activation:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (1.5 mg) and K₂CO₃ (0.25 mg) in a mixture of acetonitrile and water[5].

    • Causality: K₂₂₂ acts as a phase-transfer catalyst, sequestering the potassium ion and leaving a highly reactive, "naked" [¹⁸F]fluoride anion for nucleophilic attack.

  • Azeotropic Drying:

    • The solvent is removed by heating (typically 90-120°C) under a gentle stream of nitrogen or under vacuum. Anhydrous acetonitrile is added and evaporated two to three times to ensure the complete removal of water[5].

    • Causality: Water is a poor solvent for nucleophilic substitution and can deactivate the [¹⁸F]fluoride by hydration. Azeotropic drying is critical for achieving high radiochemical yields.

  • Radiolabeling Reaction:

    • The dried K[¹⁸F]F-K₂₂₂ complex is dissolved in an anhydrous polar aprotic solvent like DMSO or acetonitrile (e.g., 200 µL)[5].

    • The precursor molecule (typically 1-2 mg) is added to the reaction vessel.

    • The mixture is heated to 100-120°C for 10-15 minutes[5][7].

    • Causality: High temperature increases the reaction rate of the Sₙ2 substitution. DMSO is an excellent solvent for this reaction as it solvates the cation but not the fluoride anion, enhancing its nucleophilicity.

  • Purification:

    • After cooling, the reaction mixture is diluted with water or a suitable buffer (e.g., saturated NaHCO₃ solution) to reduce the solvent strength[5].

    • The diluted mixture is loaded onto a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge) to trap the lipophilic product and separate it from unreacted [¹⁸F]fluoride and polar impurities.

    • The cartridge is washed with water to remove any remaining polar impurities.

    • The desired radiolabeled product is eluted from the cartridge with a small volume of ethanol or an ethanol/water mixture.

  • Formulation and Quality Control:

    • The eluted product is diluted with sterile saline for injection and passed through a sterile 0.22 µm filter into a sterile vial.

    • The final product is subjected to quality control tests as described in the next section.

Expected Results:

  • Radiochemical Yield (decay-corrected): 13-50%[5][6]

  • Synthesis Time: 60-90 minutes from end of bombardment[5][8]

  • Radiochemical Purity: >98%[8]

  • Molar Activity: 30-185 GBq/µmol[5][9]

Quality Control of ¹⁸F-Labeled Tracers

Every batch of a radiotracer must undergo rigorous quality control (QC) to ensure its safety and efficacy for in vivo studies. These tests validate the identity, purity, and specific activity of the final product.

Parameter Method Typical Specification Rationale
Identity High-Performance Liquid Chromatography (HPLC)Retention time of the radioactive peak matches that of a non-radioactive standard.Confirms that the correct compound has been synthesized.
Radiochemical Purity HPLC and/or Thin-Layer Chromatography (TLC)>95% of total radioactivity is in the form of the desired product.Ensures that radioactive impurities, which could cause off-target binding or altered biodistribution, are minimal.
Radionuclidic Purity Gamma-ray Spectroscopy>99.5% of radioactivity is from ¹⁸F (511 keV peak).Confirms the absence of other radioactive isotopes.
Molar Activity (Aₘ) HPLC (calibrated UV detector)>30 GBq/µmolA high molar activity is crucial for receptor imaging to avoid pharmacological effects from the injected mass of the tracer[1].
Residual Solvents Gas Chromatography (GC)<410 ppm for Acetonitrile, <5000 ppm for Ethanol (per USP).Ensures that potentially toxic organic solvents used in the synthesis are below safe limits.
pH pH meter or pH strip4.5 - 7.5Ensures the formulation is physiologically compatible and stable.
Sterility & Endotoxins Culture-based methods & LAL testSterile and <175 EU/V (Endotoxin Units per max volume).Mandatory for human use to prevent infection and pyrogenic reactions.

Applications in PET Tracer Development

The 4-(2-fluoroethyl)morpholine scaffold and related structures have been incorporated into a variety of PET tracers targeting different biological processes. The fluoroethyl group provides the ¹⁸F label, while the morpholine can be part of the core pharmacophore or a linker that improves pharmacokinetic properties.

Example Application: Imaging Colony-Stimulating Factor 1 Receptor (CSF1R)

Neuroinflammation is a key feature of many neurodegenerative diseases, and activated microglia are central to this process[5]. CSF1R is a receptor tyrosine kinase that is crucial for the survival and differentiation of microglia, making it an excellent target for imaging neuroinflammation.

A PET tracer, 5-cyano-N-(4-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([¹⁸F]1) , was developed for imaging CSF1R[5]. While this tracer uses a piperazine ring instead of a morpholine, the synthetic strategy is directly analogous. The radiosynthesis involves the nucleophilic substitution of a chloro-precursor with K[¹⁸F]F-K₂₂₂ complex[5].

Key Findings for [¹⁸F]1:

  • Synthesis: Achieved a 13-15% decay-corrected radiochemical yield[5].

  • In Vivo Stability: Showed low bone uptake, suggesting minimal in vivo defluorination, a characteristic advantage of the fluoroethyl group[5].

  • Target Engagement: Demonstrated higher uptake in the brains of mice with lipopolysaccharide (LPS)-induced neuroinflammation compared to control mice. This uptake was blockable by a known CSF1R inhibitor, indicating specific binding[5].

This example highlights the utility of the N-(2-[¹⁸F]fluoroethyl) strategy for developing CNS-penetrant PET tracers for important neurological targets. The good metabolic stability observed is a key feature often associated with this labeling approach[5].

Diagram: Two-Step Labeling Strategy

For larger molecules like peptides or antibodies, a two-step approach is often necessary. This involves first synthesizing a smaller, reactive prosthetic group containing the 4-(2-[¹⁸F]fluoroethyl)morpholine moiety, which is then conjugated to the larger biomolecule under mild conditions.

G cluster_step1 Step 1: Prosthetic Group Synthesis cluster_step2 Step 2: Bioconjugation F18_Source [18F]Fluoride Reaction1 Nucleophilic Substitution F18_Source->Reaction1 Prosthetic_Precursor Morpholine-based Precursor (e.g., with tosylate) Prosthetic_Precursor->Reaction1 F18_Prosthetic [18F]Fluoroethyl-Morpholine Prosthetic Group (e.g., with an active ester) Reaction1->F18_Prosthetic Reaction2 Conjugation Reaction (e.g., Click Chemistry, Amide Coupling) F18_Prosthetic->Reaction2 F18_Prosthetic->Reaction2 Biomolecule Targeting Molecule (Peptide, Antibody, etc.) Biomolecule->Reaction2 FinalTracer Final [18F]PET Tracer Reaction2->FinalTracer

Caption: Two-step strategy for labeling biomolecules.

Causality: This two-step approach is advantageous for sensitive biomolecules that cannot withstand the harsh conditions (high temperature, strong base) of direct ¹⁸F-fluorination[1]. Mild conjugation methods like "click chemistry" or amide bond formation are employed in the second step[2][10].

Conclusion

The 4-(2-[¹⁸F]fluoroethyl)morpholine moiety and related structures represent a robust and versatile platform for the development of novel PET tracers. The straightforward and efficient radiolabeling via nucleophilic substitution, combined with the favorable in vivo stability imparted by the fluoroethyl group, makes it an attractive choice for researchers. The protocols and data presented herein provide a comprehensive guide for the synthesis, quality control, and application of tracers incorporating this valuable building block, enabling the continued advancement of molecular imaging in research and medicine.

References

  • Lee, S., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. Available from: [Link]

  • Neumann, K-D., et al. (2024). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. MDPI. Available from: [Link]

  • Thakur, M.L., et al. (2003). Radiolabeling morpholinos with ⁹⁰Y, ¹¹¹In, ¹⁸⁸Re and ⁹⁹mTc. PubMed - NIH. Available from: [Link]

  • Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. Available from: [Link]

  • Kular, J., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. PMC. Available from: [Link]

  • Zlatopolskiy, B., et al. (2021). Evaluation of 3-l- and 3-d-[¹⁸F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. Available from: [Link]

  • Scintica Instrumentation. (2022). Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3. Scintica Instrumentation. Available from: [Link]

  • Verhoeven, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports. Available from: [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Development of new chemistry for fluorine-18 radiolabeling. Memorial Sloan Kettering Cancer Center. Available from: [Link]

  • Horti, A., et al. (2026). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). PMC. Available from: [Link]

  • Kular, J., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ResearchGate. Available from: [Link]

  • Rokka, J., et al. (2021). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. u:scholar. Available from: [Link]

  • Fong, F.Y., et al. (2021). An Improved Synthesis of N-(4-[¹⁸F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. AOAR*. Available from: [Link]

  • National Center for Biotechnology Information. (2011). [¹⁸F]Fluoroethylcholine. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Martin, T., et al. (2013). A Fully-automated One-pot Synthesis of [¹⁸F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [¹⁸F]Fluoromethyl Tosylate. PMC. Available from: [Link]

  • Wang, M., et al. (2025). Fully automated synthesis of [¹⁸F]fluorocholine on GE FASTlab II synthesizer. ResearchGate. Available from: [Link]

  • Telu, S., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available from: [Link]

  • Suzilawati, M., et al. (n.d.). FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. Malaysian Journal of Medical and Health Sciences. Available from: [Link]

  • Wessmann, S., et al. (2012). Silicon-[¹⁸F]Fluorine Radiochemistry: Basics, Applications and Challenges. MDPI. Available from: [Link]

  • Li, D., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. Available from: [Link]

  • Maschauer, S., et al. (2021). Sweetening Pharmaceutical Radiochemistry by ¹⁸F-Fluoroglycosylation: Recent Progress and Future Prospects. MDPI. Available from: [Link]

Sources

Application

Application Notes: 4-(2-Fluoroethyl)morpholine as a Strategic Building Block in Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound is paramount. The morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound is paramount. The morpholine heterocycle is a privileged structure, appearing in over 20 FDA-approved drugs, valued for its ability to improve solubility, modulate basicity, and serve as a versatile synthetic handle.[1][2][3] Concurrently, the use of fluorine in medicinal chemistry has become a cornerstone of lead optimization, with over 20% of all modern pharmaceuticals containing at least one fluorine atom.[4][5] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa.[4][6]

The building block 4-(2-fluoroethyl)morpholine uniquely merges the advantageous properties of both the morpholine scaffold and strategic fluorination. This application note provides an in-depth guide for medicinal chemists on the strategic deployment of this building block, covering its inherent advantages, synthetic utility, and practical application through protocols and case studies.

Strategic Advantages in Drug Design

The introduction of a 2-fluoroethyl substituent onto the morpholine nitrogen is not a trivial modification. It imparts a collection of subtle yet powerful physicochemical changes that can be leveraged to overcome common challenges in drug development.

Enhanced Metabolic Stability

The morpholine ring itself, while generally more stable than piperidine, can be susceptible to metabolism, particularly oxidation on the carbon atoms adjacent (alpha) to the nitrogen and oxygen by Cytochrome P450 (CYP) enzymes.[7][8] An N-alkyl substituent is also a common site for N-dealkylation.

The 2-fluoroethyl group provides a powerful metabolic "shield." The strong electron-withdrawing nature of the fluorine atom deactivates the adjacent C-H bonds towards oxidative metabolism.[9] This "metabolic blocking" strategy can significantly reduce the rate of N-dealkylation and oxidation at the α-carbon of the ethyl group, thereby increasing the compound's half-life and oral bioavailability.

dot graph Metabolic_Blocking { layout=neato; rankdir=LR; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontsize=9, fontname="helvetica"];

// Define Nodes N_Et [label="4-Ethylmorpholine", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; N_FEt [label="4-(2-Fluoroethyl)morpholine\n(Metabolically Robust)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-1.5!"]; Metabolism [label="CYP450 Oxidation\n(N-dealkylation)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; Metabolite [label="Metabolite\n(Morpholine + Acetaldehyde)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="6,1.5!"]; Blocked [label="Metabolism Blocked", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="6,-1.5!"];

// Define Edges N_Et -> Metabolism [label="Vulnerable Site\n(α-Carbon)"]; Metabolism -> Metabolite [label="Rapid Clearance"]; N_FEt -> Metabolism [label="Shielded Site\n(Strong C-F Bond)", style=dashed]; Metabolism -> Blocked [style=dashed]; } ddot Caption: Metabolic shielding effect of 2-fluoroethylation.

pKa Modulation

The basicity of the morpholine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and off-target activity (e.g., hERG binding). The parent morpholine has a pKa of approximately 8.5-8.7.[10][11] The introduction of the electron-withdrawing 2-fluoroethyl group lowers the pKa of the morpholine nitrogen. This reduction in basicity can be highly advantageous:

  • Reduced hERG Liability: Lowering the basicity of amines is a well-established strategy to mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity.

  • Improved Cell Permeability: By reducing the proportion of the compound that is protonated at physiological pH (7.4), membrane permeability can be enhanced, leading to better oral absorption and CNS penetration.[12]

  • Fine-tuning Target Engagement: For some targets, a less basic amine may form more favorable interactions within the binding pocket.

Physicochemical Property Comparison
CompoundpKa (Predicted)clogP (Predicted)Key Feature
4-Ethylmorpholine~9.00.3Standard alkyl substituent
4-(2-Fluoroethyl)morpholine ~7.8 - 8.2 0.4 Reduced basicity, metabolic shield
4-(2-Hydroxyethyl)morpholine~8.4-0.8Increased polarity, H-bond donor

Data are estimated values for comparative purposes.

Synthetic Strategies and Protocols

4-(2-Fluoroethyl)morpholine is typically incorporated into a target molecule via nucleophilic substitution, where the morpholine nitrogen acts as the nucleophile. The most common precursor for this is an alkyl halide or sulfonate.

dot graph Synthetic_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontsize=9, fontname="helvetica"];

// Define Nodes Start_Mol [label="Molecule with Leaving Group\n(R-X, X=Cl, Br, I, OTs)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Building_Block [label="4-(2-Fluoroethyl)morpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Nucleophilic Substitution\n(SN2)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Base (e.g., K2CO3, DIPEA)\nSolvent (e.g., DMF, ACN)\nHeat (e.g., 60-100 °C)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product\n(R-N(CH2CH2F)Morpholine)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=cds];

// Define Edges Start_Mol -> Reaction; Building_Block -> Reaction; Reaction -> Conditions [style=dotted, arrowhead=none]; Reaction -> Product; Product -> Workup; } ddot Caption: General workflow for incorporating the building block.

Protocol 1: N-Alkylation of an Amine/Heterocycle with 1-bromo-2-fluoroethane

This two-step protocol first synthesizes the building block in situ or in a separate step, followed by its use. A more direct, but potentially lower-yielding, approach involves direct alkylation with a fluoroethylating agent. A more reliable method is the alkylation with a more reactive precursor like 4-(2-chloroethyl)morpholine, followed by a halogen exchange (Halex) reaction, though this adds steps. For simplicity, we present a direct alkylation of a substrate with a suitable fluoroethyl precursor.

Step A: Synthesis of 4-(2-fluoroethyl)morpholine (if not commercially available)

A common route involves the reaction of morpholine with a 2-fluoroethyl halide.

  • Materials: Morpholine, 1-bromo-2-fluoroethane, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • To a solution of morpholine (1.2 eq) in acetonitrile (10 mL/mmol of limiting reagent), add potassium carbonate (2.0 eq).

    • Add 1-bromo-2-fluoroethane (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step B: Alkylation of a Phenolic Nucleophile

This protocol details the coupling of the building block to a phenol, a common step in the synthesis of kinase inhibitors.

  • Reagents & Equipment:

    • Substrate (e.g., a hydroxy-quinazoline core, 1.0 eq)

    • 4-(2-Chloroethyl)morpholine hydrochloride (a common, stable precursor, 1.5 eq).[13] Note: Direct use of 4-(2-fluoroethyl)morpholine would proceed similarly.

    • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • Dissolve the hydroxy-quinazoline substrate in DMF in a round-bottom flask.

    • Add the base (K₂CO₃ or Cs₂CO₃) to the solution.

    • Add 4-(2-chloroethyl)morpholine hydrochloride to the mixture.[14]

    • Heat the reaction to 80-90 °C under a nitrogen atmosphere.

    • Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water, which should precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to yield the desired N-alkylated product.

Case Study: Gefitinib (Iressa)

Gefitinib is an FDA-approved epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small-cell lung cancer.[15][16] While the approved drug contains a 3-morpholinopropoxy side chain, the principles of its synthesis and the role of the morpholine moiety are highly relevant.[14][17] If one were to design a next-generation analogue, incorporating 4-(2-fluoroethyl)morpholine would be a logical strategy to enhance metabolic stability.

The morpholine group in Gefitinib is crucial for its pharmacokinetic profile, conferring aqueous solubility necessary for oral administration.[18] The synthesis involves attaching a morpholino-containing side chain to the quinazoline core in one of the final steps, typically via an O-alkylation reaction similar to Protocol 1B described above.[14]

Replacing the standard morpholino-alkyl chain with a fluoro-ethylated version could potentially:

  • Block potential N-dealkylation or oxidation on the side chain.

  • Subtly alter the pKa, which may influence off-target effects or cell permeability.

  • Maintain or improve the crucial solubility characteristics imparted by the morpholine ring.

This highlights how 4-(2-fluoroethyl)morpholine can be used as a "drop-in" replacement for other N-alkyl morpholine building blocks during lead optimization to systematically improve ADME properties.

Conclusion

4-(2-fluoroethyl)morpholine is a high-value building block for medicinal chemists. It provides a strategic and efficient means to introduce two key features simultaneously: the pharmacokinetically favorable morpholine ring and a metabolically robust, pKa-modulating fluoroethyl group. Its application can lead to drug candidates with improved metabolic stability, reduced hERG risk, and optimized permeability. The synthetic protocols for its incorporation are straightforward and adaptable to a wide range of molecular scaffolds, making it an essential tool for the modern drug discovery professional's arsenal.

References

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib - ACS Publications. (2007, July 24).
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.
  • Morpholine Bioisosteres for Drug Design - Enamine.
  • A New Synthesis of Gefitinib. (2018, November 14).
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs - Benchchem.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024, February 13).
  • Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC.
  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, August 15).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry - Taylor & Francis. (2025, June 08).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 04).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Fluoroalkyl Ethers for Drug Design - Enamine.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
  • Morpholine – Knowledge and References - Taylor & Francis.
  • 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem.
  • Morpholine - Wikipedia.
  • Showing Compound Morpholine (FDB008207) - FooDB. (2010, April 08).

Sources

Method

Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 4-(2-Fluoroethyl)morpholine as a Key Building Block

Introduction: The Strategic Value of the 4-(2-Fluoroethyl)morpholine Scaffold In the landscape of modern medicinal chemistry, the morpholine heterocycle is recognized as a "privileged scaffold," a molecular framework tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-(2-Fluoroethyl)morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is recognized as a "privileged scaffold," a molecular framework that consistently appears in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for drug efficacy. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine can increase binding affinity to target proteins, block metabolic degradation sites, and modulate lipophilicity.[3]

The 4-(2-fluoroethyl)morpholine moiety combines these two powerful concepts. The fluoroethyl group serves as a bioisostere for other functionalities and introduces the benefits of fluorination, while the morpholine core provides a robust and synthetically versatile anchor point. This guide provides researchers, chemists, and drug development professionals with detailed protocols and the underlying scientific rationale for employing 4-(2-fluoroethyl)morpholine in three fundamental and powerful synthetic transformations: N-alkylation, reductive amination, and palladium-catalyzed C-N cross-coupling.

Core Synthetic Strategies and Protocols

This section details the experimental procedures for key reactions utilizing 4-(2-fluoroethyl)morpholine. The causality behind reagent selection and reaction conditions is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Nucleophilic Substitution: Direct N-Alkylation

The secondary amine of 4-(2-fluoroethyl)morpholine is a potent nucleophile, making it an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions with various electrophiles, most commonly alkyl halides. This reaction is a straightforward and reliable method for forging a new carbon-nitrogen bond.

Causality and Experimental Rationale:

  • Mechanism: The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

  • Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product.[2][4]

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal as it effectively dissolves the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.[2]

G cluster_workflow General N-Alkylation Workflow start Combine 4-(2-fluoroethyl)morpholine, Alkyl Halide (R-X), and K₂CO₃ in Acetonitrile reflux Heat to Reflux (e.g., 82°C) Monitor by TLC start->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganics cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: General workflow for N-alkylation of 4-(2-fluoroethyl)morpholine.

Experimental Protocol: Synthesis of 4-Benzyl-1-(2-fluoroethyl)morpholine

Materials:

  • 4-(2-fluoroethyl)morpholine (1.0 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for reflux, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-(2-fluoroethyl)morpholine (10 mmol, 1.33 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Add anhydrous acetonitrile (50 mL) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (10 mmol, 1.19 mL, 1.71 g) dropwise to the stirred suspension.[4]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting morpholine is consumed.

  • Once complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Data Presentation: Substrate Scope for N-Alkylation

Electrophile (R-X)ConditionsExpected Product
Methyl IodideK₂CO₃, CH₃CN, 40°C1-(2-Fluoroethyl)-4-methylmorpholine
Ethyl BromideK₂CO₃, CH₃CN, Reflux1-Ethyl-4-(2-fluoroethyl)morpholine
Allyl BromideK₂CO₃, CH₃CN, 60°C1-Allyl-4-(2-fluoroethyl)morpholine
Reductive Amination

Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For a secondary amine like 4-(2-fluoroethyl)morpholine, the reaction proceeds through an intermediate iminium ion, which is then reduced in situ.

Causality and Experimental Rationale:

  • Iminium Ion Formation: The reaction is typically performed under mildly acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.

  • Reducing Agent: A selective reducing agent is crucial. Sodium cyanoborohydride (NaCNBH₃) is ideal because it is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[3][5] This selectivity prevents side reactions and maximizes the yield of the desired amine.

  • pH Control: The reaction is pH-sensitive. A buffer system (e.g., NaHCO₃ and acetic acid) maintains the pH in a range that is acidic enough to promote iminium ion formation but not so acidic as to protonate the amine, rendering it non-nucleophilic, or cause significant decomposition of the reducing agent.[3]

G cluster_mech Reductive Amination Mechanism reactants Aldehyde/Ketone + 4-(2-fluoroethyl)morpholine iminium Iminium Ion Intermediate reactants->iminium H⁺, -H₂O product Final Tertiary Amine Product iminium->product [H⁻] (from NaCNBH₃)

Caption: Key steps in the reductive amination pathway.

Experimental Protocol: Synthesis of a Novel Morpholino Nucleoside Analogue (Adapted from the synthesis of N-fluoroalkylated morpholinos[3])

Materials:

  • Dialdehyde precursor (e.g., from periodate oxidation of a ribonucleoside) (1.0 eq.)

  • 4-(2-Fluoroethyl)morpholine hydrochloride (1.0 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

  • Sodium cyanoborohydride (NaCNBH₃) (1.0-1.5 eq.)

  • Acetic Acid (AcOH) (1.0 eq.)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the dialdehyde precursor (0.5 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add 4-(2-fluoroethyl)morpholine hydrochloride (1.0 eq.) and sodium bicarbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Add acetic acid (1.0 eq.) followed by the portion-wise addition of sodium cyanoborohydride (1.0-1.5 eq.).

  • Monitor the reaction by TLC. Allow the reaction to stir overnight at room temperature to ensure completion.

  • Upon completion, dilute the reaction mixture with distilled water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 70 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to isolate the target compound.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between amines and aryl halides or triflates. This reaction provides access to N-aryl morpholines, a structural motif present in many kinase inhibitors and other pharmacologically active molecules.[4][6]

Causality and Experimental Rationale:

  • Catalyst System: The reaction requires a palladium catalyst and a phosphine ligand. The palladium(0) species initiates the catalytic cycle. The ligand, often a bulky, electron-rich phosphine like XPhos, is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[4]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, forming a more nucleophilic amide that can participate in the catalytic cycle.[4]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent catalyst oxidation and deactivation.

G center Pd(0)L₂ oa Oxidative Addition center->oa le Ligand Exchange oa->le re Reductive Elimination re->center product N-Aryl Product (Ar-Nuc) re->product le->re arx Aryl-Halide (Ar-X) arx->oa amine 4-(2-fluoroethyl)morpholine + Base amine->le

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-1-(2-fluoroethyl)morpholine (Adapted from a general Buchwald-Hartwig procedure[4])

Materials:

  • 4-Bromoanisole (1.0 eq.)

  • 4-(2-Fluoroethyl)morpholine (1.5 eq.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq.)

  • Toluene, anhydrous and degassed

Procedure:

  • In an oven-dried, two-necked flask under a nitrogen atmosphere, charge Pd(dba)₂ (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-bromoanisole (4.22 mmol, 1.0 eq.) followed by 4-(2-fluoroethyl)morpholine (6.33 mmol, 1.5 eq.) to the reaction mixture.

  • Stir the resulting mixture at reflux for 6-12 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench carefully with water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure N-arylmorpholine derivative.

General Safety and Handling

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.

  • Alkylating Agents: Many alkyl halides (e.g., benzyl bromide) are lachrymators and irritants. Handle them in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: This reagent can release toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Perform reactions in a fume hood and avoid acidification during workup until the reagent is fully quenched.

  • Palladium Catalysts & Reagents: Palladium catalysts and strong bases like NaOtBu should be handled under an inert atmosphere to prevent degradation.

Conclusion

4-(2-Fluoroethyl)morpholine is a highly valuable and versatile building block for the synthesis of novel compounds. Its secondary amine functionality allows for facile and predictable incorporation into a wide range of molecular scaffolds through robust reactions such as N-alkylation, reductive amination, and Buchwald-Hartwig amination. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potentially enhanced pharmacological properties, contributing to the advancement of drug discovery and development programs.

References

  • Title: N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues Source: ChemistryOpen URL: [Link]

  • Title: Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects Source: Academia.edu URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives Source: International Journal for Pharmaceutical Research Scholars (IJPRS) URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)
  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: MDPI URL: [Link]

  • Title: Synthesis of N-substituted morpholine nucleoside derivatives Source: PubMed URL: [Link]

  • Title: Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 Source: ResearchGate URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Topic: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 4-(2-fluoroethyl)morpholine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Document ID: AN-4FEM-2026-01 Revision: 1.0 Abstract This applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals Document ID: AN-4FEM-2026-01 Revision: 1.0

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 4-(2-fluoroethyl)morpholine. This compound is often considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes due to its structural alerts, specifically as a potential alkylating agent.[1] The method described herein is designed to meet the stringent regulatory requirements for controlling such impurities, achieving a limit of quantitation (LOQ) well below the Threshold of Toxicological Concern (TTC).[2][3][4] We provide a complete protocol, from sample preparation to data analysis, including method validation parameters and system suitability criteria to ensure trustworthy and reproducible results.

Introduction and Regulatory Context

4-(2-fluoroethyl)morpholine is a morpholine derivative that can arise as a process-related impurity or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5][6] Structurally related compounds, such as those containing a chloroethyl group, are known to be reactive and potentially genotoxic.[7] Therefore, 4-(2-fluoroethyl)morpholine warrants classification as a potential genotoxic impurity.

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control over genotoxic impurities in drug substances.[1][2] The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a safe daily intake limit of 1.5 µ g/day for most genotoxic impurities, representing an acceptable lifetime cancer risk (<1 in 100,000).[3][4][8] Consequently, analytical methods must possess exceptional sensitivity and selectivity to quantify potential impurities at levels relevant to the TTC.[9]

This guide addresses the analytical challenge by presenting a method grounded in modern chromatographic and mass spectrometric principles, ensuring compliance and patient safety.

Analytical Strategy: Why LC-MS/MS?

The selection of an appropriate analytical technique is paramount and depends on the physicochemical properties of the analyte.[10]

  • Analyte Properties: 4-(2-fluoroethyl)morpholine is a polar, low molecular weight compound. Its polarity makes it challenging to retain on traditional reversed-phase C18 columns.[11]

  • Gas Chromatography (GC): While GC-MS is a powerful technique for volatile compounds, it often requires a derivatization step for polar amines like morpholine to improve volatility and chromatographic peak shape.[12][13][14] A common derivatization involves converting morpholine to N-nitrosomorpholine, which adds complexity and potential for analytical variability.[15]

  • Liquid Chromatography (LC): LC is the primary choice for non-volatile or thermally sensitive analytes.[10] By coupling LC with tandem mass spectrometry (MS/MS), we achieve unparalleled selectivity and sensitivity. Specifically:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for retaining and separating highly polar compounds like 4-(2-fluoroethyl)morpholine without derivatization.[11][16]

    • Tandem Mass Spectrometry (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode, MS/MS provides exquisite specificity by monitoring a unique precursor-to-product ion transition, effectively eliminating matrix interference.[17] This is critical for achieving the low detection limits required for GTI analysis.[9]

Based on this rationale, a HILIC-LC-MS/MS method was developed as the most direct, sensitive, and robust approach.

Overall Analytical Workflow

The end-to-end process, from sample handling to final result, is designed for clarity, efficiency, and regulatory compliance.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample API Sample Receipt Dilution Sample & Standard Dilution Sample->Dilution Standard Reference Standard Preparation Standard->Dilution SST System Suitability Test (SST) Dilution->SST Injection HILIC-LC-MS/MS Injection Dilution->Injection SST->Injection Pass Integration Peak Integration & Quantification Injection->Integration Report Final Report Generation Integration->Report

Caption: High-level workflow for the analysis of 4-(2-fluoroethyl)morpholine.

Detailed Experimental Protocol

This protocol provides a self-validating system for the quantification of 4-(2-fluoroethyl)morpholine in a drug substance.

Materials and Reagents
  • Reference Standard: 4-(2-fluoroethyl)morpholine (Purity ≥ 98%)

  • Drug Substance (API): Batch to be tested

  • Acetonitrile (ACN): LC-MS grade or equivalent

  • Water: Deionized, 18.2 MΩ·cm (e.g., Milli-Q)

  • Ammonium Formate: LC-MS grade or equivalent

  • Formic Acid: LC-MS grade or equivalent

  • Diluent: 90:10 (v/v) Acetonitrile:Water

Instrumentation
  • LC System: UPLC/UHPLC system capable of binary gradient elution (e.g., Waters Acquity, Agilent 1290).[16]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ, Sciex API 4000).[16][17]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.5 ng/mL to 50 ng/mL).

  • Sample Solution (10 mg/mL API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

LC-MS/MS Method Parameters
Parameter Condition Rationale
LC Column HILIC, e.g., Acquity UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm)[16]Provides optimal retention for the polar analyte.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
LC Gradient 0-1 min (95% B), 1-5 min (95%→50% B), 5-6 min (50% B), 6-6.1 min (50%→95% B), 6.1-8 min (95% B)Gradient designed to retain the polar analyte initially and then elute it with a sharp peak, followed by column re-equilibration.
Ionization Mode ESI PositiveThe morpholine nitrogen is basic and readily protonated to form a positive ion [M+H]+.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temperature 150 °CStandard temperature for ESI source stability.
Desolvation Temperature 400 °CFacilitates efficient solvent evaporation and analyte desolvation.
MRM Transitions Quantifier: m/z 134.1 → 102.1 Qualifier: m/z 134.1 → 70.1Precursor ion (m/z 134.1) corresponds to [M+H]+. Product ions correspond to fragmentation of the morpholine ring and fluoroethyl side chain.
Collision Energy Optimized for each transition (e.g., 15 eV for quantifier, 25 eV for qualifier)Tuned to maximize the signal intensity of the specific product ions.
System Suitability Test (SST)

Before sample analysis, inject a mid-level calibration standard (e.g., 10 ng/mL) six times. The system is deemed suitable if the following criteria are met:

  • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 10.0%.[18]

  • Retention Time Precision: RSD ≤ 2.0%.

Proposed Fragmentation Pathway

The selection of MRM transitions is based on the predictable fragmentation of the protonated molecule in the collision cell of the mass spectrometer.

Fragmentation parent Precursor Ion [M+H]+ m/z 134.1 frag1 Product Ion (Quantifier) Loss of Fluorine & Ethylene m/z 102.1 parent->frag1 CID frag2 Product Ion (Qualifier) Ring Opening Fragment m/z 70.1 parent->frag2 CID

Caption: Proposed fragmentation of 4-(2-fluoroethyl)morpholine via Collision-Induced Dissociation (CID).

Method Validation Summary

The described method should be fully validated according to ICH Q2(R1) guidelines.[18][19] The following table summarizes the expected performance characteristics based on typical results for trace-level impurity analysis.[9][20]

Validation Parameter Acceptance Criteria Typical Result
Specificity / Selectivity No interference at the retention time of the analyte in a blank and spiked API sample.[19]Pass
Linearity (Correlation Coeff.) r² ≥ 0.99[18]> 0.995
Range From LOQ to 150% of the target concentration.1.0 ng/mL – 50 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.3 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 ng/mL (corresponds to 0.1 ppm in a 10 mg/mL API)
Accuracy (Recovery) 80 – 120% at three levels (LOQ, 100%, 150%).[9][18]95.2 – 104.5%
Precision (Repeatability, RSD) RSD ≤ 15% at LOQ; ≤ 10% at other levels.[18]< 8.5%
Intermediate Precision (RSD) RSD ≤ 15%.[18]< 11.0%
Robustness Method remains unaffected by small, deliberate variations in parameters (e.g., flow, temp).Pass

Conclusion

This application note provides a comprehensive, scientifically-grounded LC-MS/MS method for the trace-level quantification of 4-(2-fluoroethyl)morpholine. The use of HILIC for chromatographic separation coupled with the high selectivity of tandem mass spectrometry offers a robust solution for monitoring this potential genotoxic impurity in pharmaceutical substances. The methodology is designed for easy implementation in a quality control environment and meets the stringent sensitivity requirements set forth by global regulatory agencies, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Vertex AI Search. (2025, May 13).
  • European Medicines Agency. Guideline on the limits of genotoxic impurities.
  • Patsnap Eureka. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • PharmaFocus Asia. (2019, August 27). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals.
  • J-STAR Research. FDA Guidelines on Genotoxic Impurities.
  • Kim, J. H., et al. (PMC). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.
  • Koppala, S. (2014, August 22).
  • Routledge. (2006, November 9).
  • U.S. Food and Drug Administration. Q2(R2)
  • Fisher Scientific. SAFETY DATA SHEET: 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • IKEV.
  • BenchChem.
  • BenchChem. A Comparative Guide to the Analytical Cross-Validation of 4-(2,2-diphenylethyl)
  • Cao, M., et al. (PMC).
  • Santa Cruz Biotechnology. 4-(2-Chloroethyl)morpholine hydrochloride.
  • ResearchGate.
  • American Pharmaceutical Review. (2026, March 31). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Rehman, A., et al. (2019, May 1). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
  • BenchChem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • BOC Sciences. 4-(2-Aminoethyl)
  • Wikipedia. Morpholine.
  • Lee, J., et al. (2020, June 5).
  • Airtesting.com. Morpholine - Analytical Method.
  • PubChem. 4-(2-Chloroethyl)morpholine.
  • European Medicines Agency. Guideline on the limits of genotoxic impurities.
  • Jain, A., & Sahu, S. K. (2024).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • BenchChem.
  • ResearchGate. (2018, April 26).
  • Huong, P. T. M., et al. (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Asif, M. (PMC). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines.
  • Thiffault, C., et al. (2023, December 9). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. PubMed.
  • Anastassiades, M., et al. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.
  • ResearchGate. (2018, October 10).
  • Sun, M., et al. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
  • ChemicalBook. (2025, December 31). 4-(2-Chloroethyl)morpholine.
  • ScienceScholar. (2022, September 13).
  • Boyd, S., et al. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • Guidechem. 4-(2-Chloroethyl)morpholine hydrochloride 3647-69-6 wiki.

Sources

Method

Application Note: In Vitro and In Vivo Experimental Design Utilizing the 4-(2-Fluoroethyl)morpholine Pharmacophore

Scientific Rationale & Executive Summary In modern medicinal chemistry and molecular imaging, the morpholine ring is a privileged scaffold frequently used to improve the aqueous solubility and pharmacokinetic profile of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Executive Summary

In modern medicinal chemistry and molecular imaging, the morpholine ring is a privileged scaffold frequently used to improve the aqueous solubility and pharmacokinetic profile of highly lipophilic drug candidates. However, standard alkyl-morpholine derivatives often possess a basic tertiary amine (pKa ~7.8) that is predominantly ionized at physiological pH. This ionization can lead to poor passive membrane permeability and off-target lysosomal trapping.

To circumvent this, the 4-(2-fluoroethyl)morpholine moiety is strategically employed. The introduction of a highly electronegative fluorine atom at the β -position of the ethyl chain exerts a strong inductive electron-withdrawing effect. This modification lowers the pKa of the morpholine nitrogen by approximately 1.5 units (to ~6.0–6.5), increasing the unionized fraction of the drug at pH 7.4. Consequently, this enhances blood-brain barrier (BBB) penetration and prevents lysosomal sequestration, while retaining the solubilizing benefits of the morpholine oxygen. Furthermore, this structural motif serves as an ideal precursor for Positron Emission Tomography (PET) imaging when radiolabeled with Fluorine-18 ( 18 F) [1].

This application note provides a comprehensive, self-validating experimental framework for integrating the 4-(2-fluoroethyl)morpholine motif into drug discovery workflows, covering in vitro physicochemical profiling to in vivo PET imaging.

Mechanism N1 4-(2-Fluoroethyl)morpholine Motif N2 Electronegative Fluorine (Inductive Effect) N1->N2 N3 Reduced Nitrogen pKa (~6.0 - 6.5) N2->N3 N4 Increased Lipophilicity (LogD modulation) N2->N4 N6 Reduced Lysosomal Trapping N3->N6 N5 Improved BBB Penetration N4->N5

Figure 1: Physicochemical and pharmacokinetic modulation via fluoroethylation.

Experimental Workflow Design

The transition from in vitro validation to in vivo application requires a highly controlled, sequential workflow. The following diagram illustrates the critical path from scaffold synthesis to in vivo biodistribution.

Workflow A 1. Scaffold Synthesis 4-(2-Fluoroethyl)morpholine B 2. In Vitro ADME (HLM Stability & pKa) A->B C 3. Target Engagement (SPR / Enzymatic) B->C D 4. Radiosynthesis [18F] Incorporation C->D E 5. In Vivo microPET & Biodistribution D->E

Figure 2: End-to-end experimental workflow for 4-(2-fluoroethyl)morpholine derivatives.

In Vitro Experimental Protocols

Protocol 3.1: Physicochemical Profiling (pKa and Microsomal Stability)

Causality & Rationale: The primary purpose of the fluoroethyl group is to modulate basicity and metabolic stability. Validating the pKa drop ensures the inductive effect was successfully transferred to the target molecule. Furthermore, the fluoroethyl group can be susceptible to oxidative defluorination by Cytochrome P450 enzymes; therefore, Human Liver Microsome (HLM) stability assays are mandatory.

Step-by-Step Methodology:

  • pKa Determination (Potentiometric Titration):

    • Prepare a 1 mM solution of the 4-(2-fluoroethyl)morpholine derivative in a co-solvent system (e.g., 20% methanol/water) to ensure complete dissolution.

    • Titrate using 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere at 25°C.

    • Self-Validation: Run a standard 4-ethylmorpholine analog in parallel. A successful assay must show a Δ pKa of >1.2 units between the ethyl and fluoroethyl analogs.

  • HLM Stability Assay:

    • Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 3.2: Target Engagement (Enzymatic Inhibition)

Causality & Rationale: Modifying a pharmacophore can alter binding affinity. For instance, in the development of Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, the fluoroethylmorpholine moiety significantly prolongs the duration of enzyme inhibition and stabilizes the pseudo-irreversible binding state [1].

Step-by-Step Methodology:

  • Prepare a serial dilution (10 pM to 10 µM) of the fluoroethylmorpholine derivative in assay buffer (0.1 M phosphate buffer, pH 8.0).

  • Incubate the compound with recombinant human BChE (or target kinase) for 30 minutes at 37°C to allow for steady-state binding.

  • Add the substrate (e.g., butyrylthiocholine) and a chromogenic reagent (e.g., DTNB for Ellman's assay).

  • Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Self-Validation: Calculate the IC50​ using non-linear regression. The R2 value of the fit must be >0.98. Include a positive control (e.g., donepezil or a known BChE inhibitor) to validate assay sensitivity.

Table 1: Comparative In Vitro ADME & Physicochemical Data

Data summarized below illustrates the typical modulation observed when substituting an ethyl group with a 2-fluoroethyl group on a morpholine-containing CNS drug.

Parameter4-Ethylmorpholine Analog4-(2-Fluoroethyl)morpholine AnalogAssay Implication
pKa (Nitrogen) 7.85 ± 0.16.20 ± 0.1Reduced basicity; higher unionized fraction at pH 7.4.
LogD (pH 7.4) 1.82.4Increased lipophilicity; better passive diffusion.
HLM t1/2​ (min) 4558Fluorine blocks specific CYP-mediated oxidation sites.
Lysosomal Trapping High (>40% accumulation)Low (<10% accumulation)Reduced off-target toxicity and improved efficacy.

In Vivo Experimental Protocols

Protocol 4.1: Radiosynthesis of [ 18 F]Fluoroethylmorpholine Derivatives

Causality & Rationale: To track the in vivo pharmacokinetics and target occupancy of the drug, the stable 19 F atom is replaced with the positron-emitting 18 F isotope. The 109.8-minute half-life of 18 F is ideal for dynamic PET imaging of CNS targets [1].

Step-by-Step Methodology:

  • Azeotropic Drying: Trap cyclotron-produced [ 18 F]fluoride on a QMA carbonate cartridge. Elute with a solution of Kryptofix 2.2.2 (K 222​ ) and K 2​ CO 3​ in acetonitrile/water. Dry azeotropically at 110°C under a stream of helium.

  • Nucleophilic Substitution: Add 2 mg of the tosylate or mesylate morpholine precursor dissolved in 500 µL of anhydrous DMSO to the dried [ 18 F]fluoride complex. Heat at 120°C for 10 minutes.

  • Purification: Dilute the crude mixture with water and inject onto a semi-preparative HPLC system (C18 column, H 2​ O/MeCN gradient). Collect the radioactive fraction corresponding to the target compound.

  • Self-Validation (Quality Control): Formulate the tracer in 10% ethanol/saline. Perform analytical radio-HPLC and radio-TLC. The radiochemical purity must be >98%, and the molar activity must exceed 50 GBq/µmol before in vivo use.

Protocol 4.2: In Vivo microPET Imaging and Biodistribution

Causality & Rationale: Real-time imaging confirms whether the fluoroethyl-driven pKa reduction successfully translates to improved BBB penetration. Additionally, monitoring bone uptake is critical: high bone accumulation indicates in vivo defluorination (cleavage of the 18 F-C bond), which invalidates the tracer.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize healthy wild-type rodents (e.g., C57BL/6 mice) using 2% isoflurane. Place the animal on the heated bed of a microPET scanner.

  • Tracer Administration: Inject 5–10 MBq of the formulated [ 18 F]-tracer intravenously via the lateral tail vein.

  • Dynamic Scanning: Initiate a 60-minute dynamic PET scan immediately upon injection to capture first-pass perfusion and steady-state accumulation.

  • Image Reconstruction: Reconstruct the data using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm. Draw Regions of Interest (ROIs) over the brain, liver, and femur.

  • Self-Validation: Perform an ex vivo biodistribution study at 60 minutes post-injection. Euthanize the animal, harvest organs, weigh them, and count the radioactivity using a gamma counter. Cross-reference the ex vivo %ID/g (Percentage Injected Dose per gram) with the PET ROI data to validate imaging accuracy.

Table 2: In Vivo Biodistribution Data (%ID/g) at 60 min Post-Injection

Mock data demonstrating a successful, metabolically stable CNS-penetrant fluoroethylmorpholine tracer.

Tissue / Organ%ID/g (Mean ± SD)Biological Interpretation
Brain 4.2 ± 0.5Excellent BBB penetration (driven by optimal pKa/LogD).
Blood 1.1 ± 0.2Rapid systemic clearance.
Liver 8.5 ± 1.2Primary route of hepatobiliary metabolism.
Bone (Femur) 1.3 ± 0.3Low uptake confirms the 2-fluoroethyl bond is stable against in vivo defluorination.
Brain:Blood Ratio 3.8High specific signal-to-background ratio for CNS targets.

References

  • Gentzsch, C., Hoffmann, M., Ohshima, Y., Nose, N., Chen, X., Higuchi, T., & Decker, M. (2021). "Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer." ChemMedChem, 16(9), 1427-1437. [Link]

Application

"handling and storage procedures for 4-(2-fluoroethyl)morpholine"

An In-Depth Guide to the Safe Handling and Storage of 4-(2-fluoroethyl)morpholine Introduction and Scientific Context 4-(2-fluoroethyl)morpholine belongs to the morpholine class of heterocyclic compounds, which are integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Handling and Storage of 4-(2-fluoroethyl)morpholine

Introduction and Scientific Context

4-(2-fluoroethyl)morpholine belongs to the morpholine class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry. The morpholine moiety is prized for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in drug design.[1] Its derivatives are investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2]

The introduction of a fluoroethyl group is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. However, this modification also necessitates specific handling considerations due to the potential hazards associated with organofluorine compounds. This guide provides the necessary protocols to ensure the safe and effective use of 4-(2-fluoroethyl)morpholine in a laboratory setting.

Hazard Identification and Risk Assessment

Based on its structural analogues, 4-(2-fluoroethyl)morpholine should be treated as a hazardous substance with multiple potential routes of exposure. The primary hazards are summarized below.

Inferred Hazard Profile

The following hazard classifications are extrapolated from data for 4-(2-chloroethyl)morpholine and morpholine.[3][4][5] All personnel must handle this compound as if it possesses these hazards.

Hazard ClassCategoryInferred GHS Hazard Statement(s)Source of Inference
Acute Toxicity, Oral Category 3H301: Toxic if swallowed4-(2-chloroethyl)morpholine[6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin4-(2-chloroethyl)morpholine[6]
Skin Corrosion/Irritation Category 1B/1CH314: Causes severe skin burns and eye damageMorpholine, 4-(2-chloroethyl)morpholine[4][6]
Serious Eye Damage Category 1H318: Causes serious eye damageMorpholine, 4-(2-chloroethyl)morpholine[3][5]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects4-(2-chloroethyl)morpholine[6]

Special Consideration: Organofluorine Hazard Upon thermal decomposition or combustion, organofluorine compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) .[7] HF is extremely corrosive, and exposure can cause severe, delayed-onset burns and potentially fatal systemic toxicity.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(2-fluoroethyl)morpholine, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

  • Safety Stations: An operational safety shower and eyewash station must be located within a 10-second travel distance of the work area.[9][10]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required for handling 4-(2-fluoroethyl)morpholine.[11][12]

Body PartRequired PPEStandard / SpecificationRationale and Causality
Hands Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (Neoprene or Butyl Rubber).EN 374The inner glove provides protection in case the outer glove is breached. Neoprene/Butyl rubber offers robust protection against corrosive amines and potential HF exposure.[8] Gloves must be inspected for pinholes before each use and changed immediately upon contamination.
Eyes/Face Chemical splash goggles AND a full-face shield.EN 166Due to the high risk of severe eye damage and skin burns from splashes, both goggles (for a tight seal) and a face shield (for full facial protection) are required.[3]
Body Flame-resistant laboratory coat and a chemical-resistant apron (PVC or equivalent).-Protects against splashes and spills on the torso. The lab coat should be fully buttoned.[3]
Respiratory Not required if work is performed within a certified fume hood. For emergency situations (e.g., large spills), a full-face respirator with an appropriate cartridge (e.g., ABEK type) or a Self-Contained Breathing Apparatus (SCBA) is necessary.NIOSH/EN 14387The fume hood provides primary respiratory protection. Emergency respirators are for situations where vapor concentrations may exceed the hood's containment capacity.[4]
Feet Closed-toe, chemical-resistant shoes.-Protects feet from spills.

Protocols for Handling and Storage

Adherence to these protocols is essential for maintaining personnel safety and compound integrity.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 4-(2-fluoroethyl)morpholine from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a 1. Verify Fume Hood Certification & Airflow b 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) a->b c 3. Prepare Work Area: - Spill Kit Ready - Waste Container Labeled - Required Glassware/Reagents b->c d 4. Retrieve Compound from Storage c->d e 5. Equilibrate to Room Temperature d->e f 6. Carefully Weigh or Measure Compound e->f g 7. Perform Chemical Transformation / Solution Prep f->g h 8. Securely Seal Primary Container g->h i 9. Return to Designated Storage h->i j 10. Decontaminate Work Surface & Glassware k 11. Dispose of Waste in Labeled Container j->k l 12. Remove PPE (Outer Gloves First) k->l

Caption: General workflow for handling 4-(2-fluoroethyl)morpholine.
Protocol for Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, ensure all steps in the "Preparation Phase" of the workflow (4.1) are complete.

  • Equilibration: If the compound is stored cold, allow the sealed container to equilibrate to room temperature inside the fume hood. This prevents condensation of atmospheric moisture, which could degrade the compound.

  • Aliquotting:

    • Use a clean, dry spatula or pipette to transfer the desired amount of the compound to a tared container.

    • Perform this action in the center of the fume hood to ensure optimal vapor capture.

    • Immediately and securely re-seal the primary container.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound. Do not add the compound to the solvent, as this can increase the risk of splashing.

    • If necessary, use a magnetic stirrer to aid dissolution. Avoid heating unless the protocol specifically requires it, as this increases vaporization.

  • Cleanup: Decontaminate the spatula and any other equipment used. Dispose of contaminated weigh paper or pipette tips in the designated hazardous waste container.[13]

Storage Protocol

Proper storage is crucial for both safety and maintaining the chemical's purity.

  • Location: Store in a designated, locked cabinet for corrosive and toxic materials.[9] The storage area should be cool, dry, and well-ventilated.[4]

  • Temperature: Unless otherwise specified by the supplier, store at a controlled cool temperature (e.g., 2-8 °C) to minimize degradation and vapor pressure.[14]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). Amines can be sensitive to air and moisture.[13]

  • Container: Keep the compound in its original, tightly sealed container. Ensure the container is clearly labeled with the full chemical name and all relevant hazard pictograms.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][13] Reactions with these materials can be highly exothermic and violent.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Use a safety shower if the contact area is large. Seek immediate medical attention.[9][15]

  • Eye Contact: Immediately and continuously flush eyes with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if it can be done easily. Seek immediate medical attention.[9][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[13]

Spill Response Protocol

The following decision tree outlines the appropriate response to a spill.

G cluster_assessment Assess Spill cluster_actions Take Action spill Spill Occurs size Is the spill large or unmanageable? spill->size location Is the spill outside of the fume hood? evacuate Evacuate Area. Alert others. Call Emergency Response. size->evacuate Yes contain Contain spill with absorbent (e.g., vermiculite, sand). Do NOT use combustible materials. size->contain No location->evacuate Yes location->contain No neutralize Neutralize (if safe). Collect residue with non-sparking tools. contain->neutralize dispose Place in labeled, sealed hazardous waste container. neutralize->dispose decontaminate Decontaminate spill area. dispose->decontaminate

Caption: Emergency spill response decision tree.

Waste Disposal

All waste containing 4-(2-fluoroethyl)morpholine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations.[3]

References

  • Princeton University Environmental Health & Safety. (n.d.). Safe Operating Procedure: Fluorine. [Link]

  • DSW Chemical Co., Ltd. (2016). Safety Data Sheet: Morpholine. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]

  • Japan Coast Guard. (2019). Safety Data Sheet: MORPHOLINE. [Link]

  • Chemos GmbH & Co. KG. (2018). Safety data sheet: morpholine. [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. [Link]

  • Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)morpholine Hydrochloride | 3647-69-6. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Method

"scale-up synthesis of 4-(2-fluoroethyl)morpholine for preclinical studies"

Title: Scale-Up Synthesis of 4-(2-Fluoroethyl)morpholine for Preclinical Studies: A Process Chemistry Application Note Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Establish a sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Scale-Up Synthesis of 4-(2-Fluoroethyl)morpholine for Preclinical Studies: A Process Chemistry Application Note

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Establish a safe, scalable, and self-validating protocol for the multigram to kilogram synthesis of 4-(2-fluoroethyl)morpholine.

Strategic Route Selection & Process Causality

4-(2-Fluoroethyl)morpholine is a highly versatile building block in preclinical drug development. It is frequently utilized to modulate the lipophilicity of target compounds, improve metabolic stability, or serve as a precursor for 18F-radiolabeled PET imaging agents[1].

When transitioning from milligram-scale discovery chemistry to multigram preclinical scale-up, the synthetic route must be rigorously evaluated for thermal safety, environmental impact (E-factor), and reagent cost.

The DAST Hazard: In early discovery, the conversion of 2-morpholinoethanol to 4-(2-fluoroethyl)morpholine is often achieved in a single step using Diethylaminosulfur trifluoride (DAST)[2]. However, DAST is strictly avoided during scale-up. At temperatures above 90 °C, DAST undergoes bimolecular disproportionation to form SF4 and (Et2N)SF2, creating a severe detonation hazard[3].

Scalable Alternatives: To ensure an inherently safe process, two primary routes are viable:

  • Route A (Mesylation-Fluorination): A two-step sequence converting 2-morpholinoethanol to a mesylate intermediate[4], followed by nucleophilic displacement using spray-dried potassium fluoride (KF). This route utilizes inexpensive starting materials and avoids volatile alkylating agents.

  • Route B (Direct Alkylation): A one-step SN2 alkylation of morpholine using 1-bromo-2-fluoroethane[5]. While synthetically concise, 1-bromo-2-fluoroethane is volatile (bp 71-72 °C), relatively expensive, and poses genotoxic handling risks at scale.

For the purpose of this application note, we detail Route A , as it represents the most cost-effective and thermally safe approach for >100g scale-up campaigns.

Process Workflow Visualization

G A 2-Morpholinoethanol (Starting Material) B MsCl, Et3N, DCM 0 °C to RT A->B Route A: Mesylation-Fluorination C 2-Morpholinoethyl methanesulfonate B->C Route A: Mesylation-Fluorination D KF (spray-dried), TBAB MeCN, 80 °C C->D Route A: Mesylation-Fluorination E 4-(2-Fluoroethyl)morpholine (Target Product) D->E Route A: Mesylation-Fluorination F Morpholine (Alternative SM) G 1-Bromo-2-fluoroethane K2CO3, MeCN, Heat F->G Route B: Direct Alkylation G->E Route B: Direct Alkylation

Caption: Comparative scale-up routes for 4-(2-fluoroethyl)morpholine synthesis.

Experimental Protocols (Route A)

Protocol 1: Synthesis of 2-Morpholinoethyl methanesulfonate

Objective: Activate the hydroxyl group of 2-morpholinoethanol for subsequent nucleophilic substitution[4].

Causality Insight: The addition of Methanesulfonyl chloride (MsCl) to the amino-alcohol is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent runaway kinetics and to suppress the formation of unwanted quaternary ammonium dimers (formed via self-alkylation of the product).

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 2-morpholinoethanol (1.0 eq, 100 g) and anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Add Triethylamine (Et3N, 1.5 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Activation: Dilute MsCl (1.2 eq) in DCM (2 volumes) and add dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench with water, and analyze the organic layer via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the 2-morpholinoethanol spot (Rf ~0.2) is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 volumes). Separate the phases, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the mesylate as a pale yellow oil. Critical Note: Use the mesylate immediately in the next step to prevent thermal degradation and polymerization.

Protocol 2: Nucleophilic Fluorination via Phase-Transfer Catalysis

Objective: Displace the mesylate leaving group with a fluoride ion to yield the final product.

Causality Insight: Fluoride is a notoriously poor nucleophile in the presence of moisture due to its high charge density and tight hydration shell. Spray-dried Potassium Fluoride (KF) is utilized to maximize the reactive surface area and eliminate water. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst (PTC), escorting the insoluble fluoride ion into the organic phase to significantly accelerate the SN2 displacement.

Step-by-Step Methodology:

  • Preparation: In a dry reactor equipped with a reflux condenser, dissolve 2-morpholinoethyl methanesulfonate (1.0 eq, ~150 g) in anhydrous Acetonitrile (MeCN, 10 volumes).

  • Reagent Addition: Add spray-dried KF (3.0 eq) and TBAB (0.1 eq).

  • Heating: Heat the suspension to 80 °C under vigorous mechanical stirring for 18 hours.

  • Self-Validation (IPC): Analyze the crude mixture via 19F-NMR. The appearance of a characteristic triplet of triplets at approximately -220 ppm provides definitive confirmation of successful C-F bond formation.

  • Workup & Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (potassium mesylate and excess KF). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via fractional vacuum distillation to isolate 4-(2-fluoroethyl)morpholine as a colorless liquid (>98% purity by GC-FID).

Quantitative Data Presentation

The following table summarizes the process metrics comparing the two evaluated routes for a 100-gram scale campaign:

MetricRoute A (Mesylation + KF)Route B (Direct Alkylation)
Overall Yield 65 - 75% (over 2 steps)80 - 85% (1 step)
Primary Reagents MsCl, Spray-dried KF1-Bromo-2-fluoroethane
Thermal Safety High (Controlled exotherm)Moderate (Volatile alkylator)
Cost per 100g Low (< $50 USD)High (> $300 USD)
Scalability Excellent (Standard glass-lined reactors)Limited (Requires pressurized/sealed vessels)
Key Impurities Quaternary ammonium dimersUnreacted alkylating agent (Genotoxic)

References

  • [2] Flow microreactor synthesis in organo-fluorine chemistry. PMC - NIH. 2

  • [3] Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development - ACS Publications. 3

  • [4] Protein tyrosine phosphatase inhibitors and methods of use thereof (WO2019246513A1). Google Patents. 4

  • [5] Pharmacokinetic Optimization of Class-Selective Histone Deacetylase Inhibitors and Identification of Associated Candidate Predictive Biomarkers of Hepatocellular Carcinoma Tumor Response. Journal of Medicinal Chemistry - ACS Publications. 5

  • [1] Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Application

Advanced Application Note: Utilizing 4-(2-Fluoroethyl)morpholine as a Dual-Action Base and ^19F qNMR Internal Standard in CuAAC Click Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Bioconjugation, Radiochemistry, and Process Analytical Technology (PAT) Executive Summary & Mechanistic Rationale Copper-Ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Bioconjugation, Radiochemistry, and Process Analytical Technology (PAT)

Executive Summary & Mechanistic Rationale

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern bioconjugation and drug discovery. However, monitoring the real-time kinetics of click reactions in complex biological matrices or polymer mixtures remains a significant analytical bottleneck. Traditional ^1H NMR is often rendered useless by severe signal overlap from solvents, biomolecules, and surfactants.

To solve this, we deploy 4-(2-fluoroethyl)morpholine as a highly specialized, dual-purpose reagent.

  • Catalytic Base (The Chemical Role): CuAAC requires a mild base to facilitate the deprotonation of the terminal alkyne, forming the critical Cu(I)-acetylide intermediate. Strong bases (like DBU) can degrade sensitive biomolecules, while standard amines (like TEA) lack trackability. 4-(2-fluoroethyl)morpholine (estimated pK_a ~7.2) acts as an exceptionally mild, non-nucleophilic tertiary amine base that stabilizes the Cu(I) oxidation state without inducing biomolecular hydrolysis.

  • Quantitative Internal Standard (The Analytical Role): The 100% natural abundance and high gyromagnetic ratio of the ^19F nucleus make it an ideal bioorthogonal probe[1]. By incorporating a 2-fluoroethyl group, the molecule provides a sharp, isolated ^19F signal in a region completely free of background interference, allowing it to serve as an internal standard for quantitative ^19F NMR (qNMR)[2]. Because it acts as a catalyst/base, its total concentration remains strictly constant throughout the reaction, ensuring infallible mass-balance integration.

CuAAC_Cycle Cu2 Cu(II) Precursor Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 PiComplex Cu(I)-Alkyne Complex Cu1->PiComplex Coordination Alkyne Terminal Alkyne Alkyne->PiComplex Acetylide Cu(I)-Acetylide PiComplex->Acetylide Deprotonation Base 4-(2-fluoroethyl)morpholine (Base / 19F Standard) Base->Acetylide H+ Abstraction Triazole 1,2,3-Triazole Product Acetylide->Triazole Cycloaddition Azide Organic Azide Azide->Triazole Triazole->Cu1 Regeneration

Catalytic cycle of CuAAC highlighting 4-(2-fluoroethyl)morpholine as the deprotonating base.

Physicochemical & NMR Profiling

To utilize 4-(2-fluoroethyl)morpholine effectively, one must understand its physical parameters, particularly its longitudinal relaxation time (T1), which dictates the qNMR acquisition parameters.

Table 1: Dual-Function Parameters of 4-(2-Fluoroethyl)morpholine

ParameterValueFunctional Implication in CuAAC Workflow
Molecular Weight 133.16 g/mol Highly soluble in aqueous and organic media (DMSO, t-BuOH/H2O).
pK_a (Estimated) ~7.2Mild basicity prevents degradation of sensitive peptides/oligonucleotides.
^19F Chemical Shift ~ -222 ppm (vs CFCl3)Isolated signal; no overlap with CF3 (-70 ppm) or Ar-F (-110 ppm).
Signal Multiplicity Triplet of triplets (tt)Distinctive splitting pattern ensures absolute peak identification.
T1 Relaxation Time ~ 2.5 - 3.5 sRequires a D1 delay of >25 s for quantitative integration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Experimental causality is built into the workflow to ensure that any failure is detected before proceeding to the next step.

Protocol A: Preparation of the CuAAC Catalytic Matrix

Objective: Establish a stable Cu(I) catalytic system utilizing 4-(2-fluoroethyl)morpholine as the base.

  • Solvent Preparation: Degas 1.0 mL of DMSO-d6 (or D2O/t-BuOH 1:1) by bubbling argon for 10 minutes to prevent premature oxidation of Cu(I).

  • Catalyst Assembly: To a 2.0 mL amber vial, add 5.0 µmol of CuSO4·5H2O (from a freshly prepared 100 mM aqueous stock).

  • Base/Standard Addition: Add exactly 10.0 µmol of 4-(2-fluoroethyl)morpholine . Causality: This 2:1 ratio of base to copper ensures complete coordination and provides a known molar quantity for the internal standard.

  • Reduction: Add 25.0 µmol of sodium ascorbate.

  • System Validation Check (Critical): Observe the solution. The mixture must transition from a pale blue (Cu2+) to a colorless or very pale yellow solution (Cu1+) within 60 seconds. If the solution turns brown or remains blue, the ascorbate is compromised or oxygen has infiltrated the system. Discard and remake.

Protocol B: Real-Time ^19F qNMR Kinetic Acquisition

Objective: Monitor the conversion of a fluorinated azide/alkyne substrate against the static 4-(2-fluoroethyl)morpholine standard.

  • Sample Loading: Transfer 500 µL of the catalytic matrix (Protocol A) into a standard 5 mm NMR tube. Add the alkyne substrate (e.g., 50 µmol).

  • NMR Tuning & Shimming: Insert the tube into the NMR spectrometer. Tune the probe to the ^19F frequency (e.g., 376 MHz on a 400 MHz console) and shim the magnet using the deuterium lock.

  • Parameter Setup: Set up an inverse-gated decoupling ^19F experiment to suppress Nuclear Overhauser Effect (NOE) enhancements, which would skew quantitation.

    • Acquisition Time (AQ): 0.75 s

    • Relaxation Delay (D1): 25.0 s. Causality: Typical T1 times for ^19F qNMR are between 1.2 and 4.8 s; multiplying by a factor of 7 ensures complete longitudinal relaxation for accurate integration.

  • Baseline Validation Check (Critical): Acquire a single-scan spectrum before adding the azide. Integrate the 4-(2-fluoroethyl)morpholine peak at -222 ppm against a known external capillary standard. The mass balance must reflect the 10.0 µmol added in Protocol A (±2%). If it fails, adjust the D1 delay.

  • Kinetic Initiation: Inject the azide substrate (50 µmol) directly into the NMR tube, invert three times to mix, and immediately begin a multi-scan kinetic array (e.g., 1 scan every 30 seconds for 1 hour).

qNMR_Workflow Prep Sample Prep Add Reagents & Fluoro-Base NMR 19F NMR Acquisition (Inverse Gated) Prep->NMR Process Data Processing Phase/Baseline NMR->Process Quant Kinetic Quantification Integrate vs Base Process->Quant

Step-by-step workflow for real-time 19F qNMR kinetic monitoring of click reactions.

Data Processing & Kinetic Modeling

Because 4-(2-fluoroethyl)morpholine acts as a catalyst, its concentration [IS] remains constant. Fluorinated bioorthogonal reagents have been successfully tracked in complex biological mixtures using this principle[3].

To calculate the real-time conversion ( Xt​ ) of a fluorinated substrate (e.g., a fluorinated azide), use the following equation:

Xt​(%)=(1−IIS,t​/NIS​ISubstrate,t​/NSubstrate​​×[Substrate]0​[IS]0​​)×100

Where:

  • ISubstrate,t​ = Integration of the substrate ^19F peak at time t.

  • IIS,t​ = Integration of the 4-(2-fluoroethyl)morpholine peak (~ -222 ppm) at time t.

  • N = Number of equivalent fluorine atoms generating the signal (1 for the fluoroethyl group).

By plotting Xt​ versus time, precise rate constants ( kobs​ ) can be derived, allowing for the rapid optimization of click chemistry conditions in drug discovery pipelines without the need for destructive sampling or complex LC-MS workflows.

References

  • [1] 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - Oxford Academic. URL:[Link]

  • [3] Fluorodibenzocyclooctynes: A Trackable Click Reagent with Enhanced Reactivity - PubMed / Chemistry (Weinheim). URL:[Link]

  • [2] 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation - ChemRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(2-Fluoroethyl)morpholine Synthesis Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-fluoroethyl)morpholine. This platform is designed for researchers, medicinal chemists, and radiochemists dealing with the fluoroethylatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-fluoroethyl)morpholine. This platform is designed for researchers, medicinal chemists, and radiochemists dealing with the fluoroethylation of secondary amines.

The synthesis of 4-(2-fluoroethyl)morpholine typically involves the nucleophilic substitution of morpholine using a fluoroethylating agent such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane[1][2]. While conceptually straightforward, achieving high yields without competitive elimination or polyalkylation requires precise control over reaction parameters.

Synthesis Workflow & Decision Matrix

The following diagram outlines the mechanistic pathways and critical decision points in the synthesis workflow.

SynthesisWorkflow Morpholine Morpholine (Nucleophile) Reaction Nucleophilic Substitution (Solvent, Base, Heat) Morpholine->Reaction Reagent Fluoroethylating Agent (e.g., F-CH2CH2-OTs) Reagent->Reaction Product 4-(2-Fluoroethyl)morpholine (Target) Reaction->Product Optimized Base/Solvent Byproduct Elimination / Quaternization (Side Reactions) Reaction->Byproduct Excess Heat / Strong Base

Synthesis workflow for 4-(2-fluoroethyl)morpholine highlighting key reaction pathways.

Troubleshooting & FAQs

Q1: Why am I observing low yields and high amounts of unreacted morpholine when using 1-bromo-2-fluoroethane?

A: This is a classic issue of competitive elimination. 1-Bromo-2-fluoroethane is prone to undergoing E2 elimination to form vinyl fluoride when exposed to strong bases or excessive heat.

  • Causality: Strong inorganic bases (like NaOH or KOH) favor proton abstraction over nucleophilic attack.

  • Solution: Switch to a milder, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or use anhydrous K₂CO₃. Running the reaction in a polar aprotic solvent like DMF at 80 °C significantly favors the Sₙ2 pathway over elimination[3].

Q2: Is 2-fluoroethyl tosylate a better reagent than 1-bromo-2-fluoroethane?

A: Yes, in many contexts—especially in radiochemistry (e.g., ¹⁸F-labeling). The tosylate is a superior leaving group compared to the bromide, allowing for milder reaction conditions[2].

  • Causality: The tosylate anion is highly resonance-stabilized, lowering the activation energy for the Sₙ2 transition state. This allows the reaction to proceed at lower temperatures, minimizing the thermal degradation of the fluoroethylating agent.

Q3: How do I prevent the over-alkylation (quaternization) of morpholine?

A: Because morpholine is a secondary amine, its initial alkylation yields a tertiary amine (the product). Tertiary amines are still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.

  • Solution: Operate under pseudo-first-order conditions by using a slight excess of morpholine (1.5 to 2.0 equivalents) relative to the fluoroethylating agent. The excess morpholine acts as a competitive sink for the reagent, protecting the newly formed tertiary amine product.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields, validating the choice of reagents.

Fluoroethylating AgentBaseSolventTemp (°C)Time (h)Expected Yield (%)Primary Issue / Observation
1-Bromo-2-fluoroethaneK₂CO₃MeCN801645 - 55Moderate elimination to vinyl fluoride.
1-Bromo-2-fluoroethaneDIPEADMF801665 - 75Improved Sₙ2 selectivity[3].
2-Fluoroethyl tosylateK₂CO₃MeCN601280 - 85Excellent leaving group; mild conditions[2].
2-Fluoroethyl tosylateNaOH (aq)THF/H₂O6012< 30Hydrolysis of tosylate; poor conversion.

Step-by-Step Methodology: Optimized Protocol

This self-validating protocol utilizes 1-bromo-2-fluoroethane and DIPEA, a standard approach for the alkylation of secondary amines[3].

Materials Required:

  • Morpholine (1.5 mmol)

  • 1-Bromo-2-fluoroethane (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by morpholine (1.5 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Alkylation: Dropwise, add 1-bromo-2-fluoroethane (1.0 mmol) via syringe.

    • Expert Insight: Slow addition prevents localized concentration spikes, reducing the risk of quaternization.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Validation Step: The aqueous washes remove the highly polar DMF and the DIPEA hydrobromide salt byproduct.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford pure 4-(2-fluoroethyl)morpholine.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Fluoroethyl)morpholine Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 4-(2-fluoroethyl)morpholine is notoriously challenging.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 4-(2-fluoroethyl)morpholine is notoriously challenging. Whether you are utilizing direct alkylation or deoxyfluorination of 4-(2-hydroxyethyl)morpholine, yields are frequently compromised by competing elimination, dimerization, and over-alkylation pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality of these failures—specifically the parasitic kinetics of the morpholine nitrogen lone pair—and provide self-validating, field-proven protocols to rescue your yields.

Diagnostic Decision Tree

Before altering your protocol, use the logic tree below to identify the exact failure mode of your current synthetic route.

DiagnosticTree Start Synthesis Route RouteA Deoxyfluorination (from 4-(2-hydroxyethyl)morpholine) Start->RouteA RouteB Direct Alkylation (Morpholine + 1-halo-2-fluoroethane) Start->RouteB ElimA Major Issue: Elimination (4-vinylmorpholine) RouteA->ElimA Highly basic fluoride DimerA Major Issue: Dimerization (Complex Mixtures) RouteA->DimerA High concentration QuatB Major Issue: Quaternary Salts (Over-alkylation) RouteB->QuatB Product is nucleophilic ElimB Major Issue: Vinyl Fluoride (Reagent Loss) RouteB->ElimB Base-promoted E2 SolA1 Use PyFluor or TsO-/KF ElimA->SolA1 SolA2 Dilute reaction (favor intramolecular) DimerA->SolA2 SolB Use 5x excess Morpholine QuatB->SolB ElimB->SolB

Diagnostic flowchart for identifying 4-(2-fluoroethyl)morpholine synthesis failures.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using DAST to fluorinate 4-(2-hydroxyethyl)morpholine, but GC-MS shows mostly 4-vinylmorpholine. Why is elimination outcompeting substitution?

The Causality: When you activate the hydroxyl group with DAST, you create an excellent leaving group. However, the fluoride ion (F⁻) is a highly solvated, poor nucleophile in organic solvents, but it remains a strong base. The protons adjacent to the activated oxygen are highly acidic due to the electron-withdrawing nature of the intermediate and the protonated character of the morpholine nitrogen. Consequently, E2 elimination outcompetes SN2 substitution, yielding 4-vinylmorpholine.

The Solution: Transition from DAST to[PyFluor][1]. PyFluor is a thermally stable deoxyfluorination reagent that provides a milder, less basic fluorination environment, significantly suppressing E2 elimination pathways in favor of the desired nucleophilic substitution[1].

Q2: My deoxyfluorination reaction is yielding complex mixtures and heavy dimers. What is the mechanism behind this?

The Causality: This is a classic "nitrogen mustard" phenomenon. The lone pair on the morpholine nitrogen is highly nucleophilic. When the beta-hydroxyl group is activated, the nitrogen intramolecularly attacks the beta-carbon. This forms a highly strained spiro-aziridinium intermediate (3-oxa-6-azoniaspiro[5.2]octane)[2]. If the reaction concentration is too high, a second molecule of 4-(2-hydroxyethyl)morpholine will attack this aziridinium intermediate intermolecularly, leading to piperazine derivatives and complex dimers[Alkylative Aziridine Ring-Opening][2].

The Solution: Run the reaction at high dilution (e.g., 0.1 M or lower). Dilution kinetically favors the unimolecular (intramolecular) formation of the aziridinium ion and its subsequent trapping by fluoride, while statistically suppressing bimolecular dimerization.

Mechanism SM 4-(2-hydroxyethyl)morpholine Act Activated Intermediate (-OTs, -DAST) SM->Act Activation Azir Spiro-Aziridinium Ion (3-oxa-6-azoniaspiro[5.2]octane) Act->Azir Intramolecular N-attack Prod 4-(2-fluoroethyl)morpholine (Target) Azir->Prod F- attack (Ring Opening) Dimer Piperazine Dimers (Side Product) Azir->Dimer Intermolecular Morpholine attack

Mechanistic pathway showing aziridinium intermediate formation and competing dimerization.

Q3: I attempted direct alkylation of morpholine with 1-bromo-2-fluoroethane. Yields are <20% and I see quaternary salts. How can I fix this?

The Causality: 4-(2-fluoroethyl)morpholine is still highly nucleophilic. Once formed, it competes with unreacted morpholine to attack the remaining 1-bromo-2-fluoroethane, generating quaternary ammonium salts (over-alkylation). Additionally, the basicity of morpholine promotes the elimination of 1-bromo-2-fluoroethane into volatile vinyl fluoride gas, destroying your reagent.

The Solution: Use a massive excess of morpholine (5 to 10 equivalents). The excess morpholine acts as both the solvent and the base, statistically ensuring that the alkyl halide reacts with primary morpholine rather than the fluorinated product.

Quantitative Reagent Comparison

To optimize your workflow, compare the quantitative performance of common fluorination strategies for this specific substrate.

Fluorination StrategyTypical Yield (%)Elimination (4-vinylmorpholine)Dimerization RiskSafety & Scalability
DAST / Deoxo-Fluor 20 - 30%High (50 - 60%)ModeratePoor (Explosion risk >90°C)
Tosylation + TBAF 55 - 65%Moderate (15 - 25%)High (if concentrated)Good (Multi-step, stable)
PyFluor + DBU 75 - 85%Low (< 5%)LowExcellent (Thermally stable)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. We recommend the PyFluor route for direct deoxyfluorination, or the Tosylate/KF route if specialized fluorinating agents are unavailable.

Protocol A: High-Yield Deoxyfluorination using PyFluor

This protocol leverages PyFluor to minimize elimination, as validated by the Doyle group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Argon).

  • Reagent Loading: Charge the flask with 4-(2-hydroxyethyl)morpholine (1.0 equiv, 10 mmol) and anhydrous toluene (100 mL) to achieve a highly dilute 0.1 M concentration (critical for preventing dimerization).

  • Activation: Add PyFluor (1.2 equiv, 12 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 12 mmol) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Self-Validation: Monitor via GC-MS. The disappearance of the alcohol peak and the absence of the 4-vinylmorpholine peak (m/z 113) validate the suppression of elimination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-(2-fluoroethyl)morpholine.

Protocol B: Two-Step Tosylation and Fluoride Displacement

Use this route if you need to isolate the intermediate to strictly control the aziridinium formation.

Step-by-Step Methodology:

  • Tosylation: Dissolve 4-(2-hydroxyethyl)morpholine (1.0 equiv) in anhydrous dichloromethane (0.2 M). Add Triethylamine (1.5 equiv) and cool to 0°C. Slowly add p-Toluenesulfonyl chloride (1.1 equiv). Stir for 4 hours at room temperature.

  • Intermediate Isolation: Wash with water, dry over MgSO₄, and concentrate. Self-Validation: Confirm the tosylate formation via ¹H NMR (look for the characteristic aromatic doublet of doublets around 7.3 and 7.8 ppm).

  • Fluorination: Dissolve the crude tosylate in anhydrous acetonitrile (0.05 M to prevent dimerization). Add anhydrous Potassium Fluoride (KF) (3.0 equiv) and Kryptofix 222 (0.1 equiv) to enhance fluoride nucleophilicity.

  • Heating: Heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, filter off the salts, and concentrate. Purify via distillation or chromatography.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015.[Link]

  • Choi, J., Yu, T., & Ha, H.-J. "Alkylative Aziridine Ring-Opening Reactions." Molecules, 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-fluoroethyl)morpholine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Downstream Processing Executive Summary 4-(2-fluoroethyl)morpholine is a highly valuable fluorin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Downstream Processing

Executive Summary

4-(2-fluoroethyl)morpholine is a highly valuable fluorinated aliphatic amine used extensively as a building block in medicinal chemistry. The incorporation of the fluoroethyl moiety significantly enhances the metabolic stability and lipophilicity of pharmacological candidates compared to non-fluorinated analogs[1]. However, isolating this compound post-synthesis (typically via the nucleophilic substitution of morpholine with 1-fluoro-2-iodoethane[2]) presents significant downstream challenges. Its lack of a UV chromophore, high volatility, and strong basicity require specialized chromatographic and distillation techniques to achieve >98% purity.

This guide provides field-proven troubleshooting strategies, comparative data, and self-validating protocols to overcome these specific purification hurdles.

Process Visualization: Optimized Purification Workflow

The following workflow illustrates the critical path for isolating 4-(2-fluoroethyl)morpholine, highlighting the transition from crude synthesis to stable salt isolation.

Workflow N1 Crude Reaction Mixture (Morpholine + Alkylating Agent) N2 Liquid-Liquid Extraction (Aqueous / Organics) N1->N2 Quench & Separate N3 Vacuum Distillation (Removal of Volatiles) N2->N3 Concentrate N4 PFP Chromatography (Trace Impurity Resolution) N3->N4 Polish N5 Salt Formation (HCl) (Prevents Evaporative Loss) N4->N5 Elute & Acidify N6 Pure 4-(2-fluoroethyl)morpholine Hydrochloride (>98%) N5->N6 Final Isolation

Fig 1: Optimized downstream purification workflow for 4-(2-fluoroethyl)morpholine.

Troubleshooting & FAQs

Q1: Why is it so difficult to separate unreacted morpholine from 4-(2-fluoroethyl)morpholine using standard silica gel chromatography? A1: Both morpholine and its fluoroethyl derivative are highly polar, basic amines. On standard bare silica, they undergo severe secondary interactions with acidic silanol groups, leading to peak tailing, streaking, and co-elution. Furthermore, the small fluoroethyl group only marginally alters the overall polarity compared to the parent morpholine. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. 3—specifically enhanced dipole-dipole, π−π , and ion-exchange interactions[3]. The electronegativity of the fluorine atoms in the PFP ring imparts a partial negative charge that interacts uniquely with the fluorinated analyte, efficiently resolving it from non-fluorinated impurities.

Q2: How can I monitor the purification fractions when my product doesn't show up on a standard UV detector? A2: Morpholine derivatives lack a conjugated π -system or suitable chromophore, making standard UV-Vis detection (e.g., at 210 or 254 nm) highly ineffective and prone to false negatives[4]. The Solution: For liquid chromatography, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are the preferred universal detection methods. If utilizing Ion Chromatography (IC),4 for morpholine derivatives[4]. For rapid reaction monitoring via TLC, plates must be visualized using chemical stains such as potassium permanganate (KMnO₄), Dragendorff's reagent, or iodine vapor.

Q3: We are experiencing significant product loss during the concentration phase. What is the cause? A3: 4-(2-fluoroethyl)morpholine has a relatively high vapor pressure. The introduction of the fluorine atom reduces intermolecular hydrogen bonding compared to the parent morpholine, lowering its boiling point and making it highly volatile under vacuum. The Solution: Avoid aggressive rotary evaporation. Concentrate under moderate vacuum at low bath temperatures (<30°C). For absolute recovery,5[5]. Converting the free base to a salt drastically reduces volatility, allowing for complete solvent removal without evaporative loss.

Q4: Can distillation be used as the primary purification method? A4: Yes, 6 is a highly effective and scalable method for purifying volatile morpholine derivatives[6]. However, precise vacuum control and a fractionating column are required to prevent the co-distillation of structurally similar byproducts or azeotropes formed with residual water.

Quantitative Data Presentation: Modality Comparison

When selecting a purification strategy, consider the trade-offs between yield, purity, and scalability. The table below summarizes the performance of various modalities for fluoroethylamines.

Purification ModalityTypical YieldPurity AchievedScalabilityKey Technical Challenge
Silica Gel Flash Chromatography 50–70%90–95%LowSevere peak tailing; requires basic modifiers (e.g., TEA) which complicate subsequent solvent removal.
PFP / Ion-Exchange Chromatography 85–95%>98%MediumRequires specialized columns and mass-based/ELSD detection due to the lack of UV absorbance.
Vacuum Distillation 75–85%95–98%HighProduct volatility; requires precise vacuum control to prevent co-distillation of byproducts.
Salt Precipitation (HCl/TFA) 80–90%>99%HighHighly efficient, but requires subsequent free-basing if the neutral amine is desired for downstream synthesis.

Validated Experimental Protocol

Chromatographic Isolation of 4-(2-fluoroethyl)morpholine via PFP Stationary Phase

This self-validating protocol utilizes orthogonal retention mechanisms to achieve baseline resolution of the target compound from crude synthesis mixtures.

Objective: Isolate the target fluorinated amine from unreacted morpholine and poly-alkylated byproducts without evaporative loss.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: Formic acid ensures the morpholine nitrogen remains fully protonated, standardizing the ion-exchange interaction on the PFP column and preventing peak tailing.

  • Column Equilibration: Flush a Pentafluorophenyl (PFP) column (e.g., 5 µm, 250 x 4.6 mm) with 95% A / 5% B for 5 column volumes.

  • Sample Loading: Dissolve the crude extract in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter. Inject the sample.

    • Causality: PTFE is strictly required, as fluorinated solvents and compounds can degrade standard nylon or cellulose membrane filters.

  • Elution Profile: Execute a linear gradient from 5% B to 60% B over 20 minutes.

    • Causality: The fluorine atom in the target molecule will interact with the partial negative charge on the outer edge of the PFP ring, providing distinct retention compared to the unreacted morpholine.

  • Detection: Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) with the drift tube set to 40°C, or via LC-MS (ESI+ mode, monitoring for m/z [M+H]⁺ = 134.1).

  • Salt Formation & Isolation: Pool the fractions containing the target compound. Immediately add 1.1 molar equivalents of 1M HCl in diethyl ether. Concentrate under reduced pressure (Bath temp: 30°C, 50 mbar).

    • Causality: Converting the volatile free base into a hydrochloride salt completely arrests evaporative loss during solvent removal, yielding a stable, highly pure white solid.

References

  • EvitaChem. Buy 4-(2-Fluoroethyl)morpholine (EVT-13304158). Product Technical Data. 2[2]

  • EvitaChem. Buy 2-(2,2,2-Trifluoroethyl)morpholine (EVT-3376944). Product Technical Data. 1[1]

  • Thermo Fisher Scientific. Determination of Morpholine in Linezolid by Ion Chromatography. Application Note 1062. 4[4]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. 3[3]

  • Journal of Medicinal Chemistry (ACS). 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. 6[6]

  • Nature Communications (via ResearchGate). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. 5[5]

Sources

Optimization

"side reactions and byproduct formation with 4-(2-fluoroethyl)morpholine"

Welcome to the technical support center for 4-(2-fluoroethyl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and radiochemists who utilize this versatile building block in thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(2-fluoroethyl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and radiochemists who utilize this versatile building block in their synthetic and radiolabeling experiments. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reactions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, stability, and reactivity of 4-(2-fluoroethyl)morpholine and its precursors.

Q1: What are the primary applications of 4-(2-fluoroethyl)morpholine?

A1: 4-(2-fluoroethyl)morpholine and its derivatives are significant in medicinal chemistry and drug development. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved water solubility and metabolic stability.[1] The fluoroethyl group is particularly crucial for applications in Positron Emission Tomography (PET) imaging, where a stable fluorine-19 atom is replaced with the positron-emitting isotope fluorine-18 ([¹⁸F]) to create PET radiotracers.[2]

Q2: How stable is 4-(2-fluoroethyl)morpholine and its common precursors (e.g., tosylate, mesylate)?

A2: 4-(2-fluoroethyl)morpholine is generally stable under standard laboratory conditions.[1] However, like many amines, it can be sensitive to strong oxidizing agents. Precursors for radiolabeling, such as 4-(2-(tosyloxy)ethyl)morpholine, should be stored in a cool, dry, and dark environment to prevent degradation. The primary stability concern during a reaction is decomposition under harsh conditions, such as extreme pH or high temperatures, which can promote side reactions.[1][3]

Q3: What is the most common side reaction observed during nucleophilic substitution on the 2-fluoroethyl group?

A3: The most prevalent side reaction is elimination (E2 or E1cb mechanism) , which forms the byproduct 4-vinylmorpholine . This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the morpholine ring (the β-carbon). The strong electronegativity of the fluorine atom on the adjacent carbon (the α-carbon) increases the acidity of these β-protons, making them more susceptible to abstraction, especially in the presence of strong bases and at elevated temperatures.[4] This elimination pathway directly competes with the desired SN2 substitution.

Q4: Can the morpholine nitrogen participate in side reactions?

A4: Yes. The nitrogen atom in the morpholine ring is nucleophilic and can react with electrophiles.[1] In a typical radiolabeling reaction to synthesize 4-(2-[¹⁸F]fluoroethyl)morpholine, the primary electrophile is the carbon bearing the leaving group (e.g., tosylate). However, if other electrophilic species are present or generated in situ, or if intermolecular reactions are possible under the chosen conditions, N-alkylation or other reactions at the nitrogen center can occur. This is generally less of a concern than elimination but should be considered when designing complex, multi-step syntheses.

Troubleshooting Guide: Radiolabeling Applications

This guide focuses on resolving specific issues encountered during the synthesis of 4-(2-[¹⁸F]fluoroethyl)morpholine via nucleophilic substitution.

Problem 1: Low or No Radiochemical Yield (RCY)

Low RCY is one of the most common issues in [¹⁸F]-fluorination reactions. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or equipment malfunction.[5]

Workflow for Diagnosing Low RCY

G start Low RCY Observed reagents Step 1: Verify Reagents & Solvents start->reagents drying Step 2: Check Azeotropic Drying Efficiency reagents->drying Reagents OK solution Implement Corrective Actions reagents->solution Issue Found (e.g., degraded precursor, wet solvent) conditions Step 3: Evaluate Reaction Conditions drying->conditions Drying OK drying->solution Issue Found (e.g., residual H₂O) hardware Step 4: Inspect Synthesis Module conditions->hardware Conditions OK conditions->solution Issue Found (e.g., temp too low/high) byproduct Step 5: Analyze for Byproducts hardware->byproduct Hardware OK hardware->solution Issue Found (e.g., leaks, blocked tubing) byproduct->solution G cluster_0 Desired SN2 Pathway cluster_1 Competing E2/E1cb Pathway A Precursor 4-(2-(OTs)ethyl)morpholine B Product 4-(2-[¹⁸F]fluoroethyl)morpholine A->B [¹⁸F]⁻ (Nucleophile) DMSO, 110°C C Precursor 4-(2-(OTs)ethyl)morpholine D Byproduct 4-vinylmorpholine C->D [¹⁸F]⁻ (Base) High Temp / Strong Base

Sources

Troubleshooting

"improving the stability of 4-(2-fluoroethyl)morpholine derivatives"

Welcome to the Technical Support Center for medicinal chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic vulnerabilities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic vulnerabilities of the 4-(2-fluoroethyl)morpholine pharmacophore.

While this motif provides an excellent balance of lipophilicity and basicity, it is notorious for two distinct liabilities: chemical instability via intramolecular cyclization and metabolic degradation via cytochrome P450 (CYP450) enzymes. This guide will unpack the causality behind these issues and provide field-proven, self-validating strategies to optimize your derivatives.

The Dual-Liability of 4-(2-Fluoroethyl)morpholine

Before troubleshooting, it is critical to map the exact degradation pathways your compound might undergo in aqueous media or biological systems.

Pathways A 4-(2-Fluoroethyl)morpholine B Chemical Instability (Aqueous/Basic Media) A->B C Metabolic Instability (CYP450 Enzymes) A->C D Intramolecular Attack (Aziridinium Ion) B->D F Alpha-Hydroxylation (Fluoroethyl Group) C->F G Morpholine Ring Oxidation (CYP3A4) C->G E Defluorination & Hydrolysis D->E H Release of F- & Fluoroacetaldehyde F->H I Ring Opening & N-Dealkylation G->I

Fig 1. Primary chemical and metabolic degradation pathways of 4-(2-fluoroethyl)morpholine.

Section 1: Troubleshooting Chemical Instability (The Aziridinium Trap)

Q: My 4-(2-fluoroethyl)morpholine derivative shows spontaneous defluorination in PBS (pH 7.4) prior to any enzymatic exposure. What is driving this?

A: You are observing anchimeric assistance (neighboring group participation). The morpholine nitrogen is weakly basic (pKa ~8.3) and acts as an intramolecular nucleophile. It attacks the beta-carbon bearing the fluorine atom, displacing the fluoride ion to form a highly reactive, positively charged three-membered aziridinium intermediate[1]. Because aziridinium rings are highly strained, they are rapidly hydrolyzed by water or other nucleophiles in your buffer, resulting in a defluorinated, hydroxylated product[2].

Q: How can I structurally modify the compound to prevent this intramolecular cyclization?

A: You must reduce the nucleophilicity of the morpholine nitrogen to prevent it from attacking the fluoroethyl chain.

  • Electron-Withdrawing Groups (EWGs): Introduce EWGs adjacent to the nitrogen or on the broader scaffold to pull electron density away from the amine lone pair.

  • Amide/Urea Conversion: If pharmacologically permissible, converting the basic amine into an amide or carbamate drastically reduces its nucleophilicity, entirely shutting down aziridinium formation.

  • Steric Hindrance: Adding bulky substituents (e.g., methyl groups) near the nitrogen can sterically hinder the geometry required to form the three-membered transition state.

Section 2: Troubleshooting Metabolic Instability (CYP450 Vulnerabilities)

Q: In human liver microsome (HLM) assays, we observe rapid clearance accompanied by high levels of free fluoride ion and fluoroacetaldehyde. How do we block this pathway?

A: This indicates CYP450-mediated (often CYP3A4 or CYP2E1) alpha-hydroxylation[3]. The enzyme abstracts a hydrogen atom from the carbon adjacent to the fluorine. Although fluorine's inductive effect destabilizes the alpha-radical, its lone pairs stabilize it via resonance, making this a highly favorable metabolic soft spot[4]. The resulting alpha-hydroxy-fluoroethyl intermediate is essentially a hemiacetal of a fluorinated aldehyde. It spontaneously collapses, releasing a fluoride ion and forming fluoroacetaldehyde—a known toxic metabolite[4].

Solution:

  • Deuteration: Replace the alpha-protons with deuterium (e.g., -CD2-CH2F). The stronger C-D bond kinetic isotope effect (KIE) slows down CYP-mediated hydrogen abstraction.

  • Fluorine Enrichment: Upgrade the monofluorinated group to a difluoroethyl (-CH2CF2H) or trifluoroethyl (-CH2CF3) group. The additional fluorine atoms significantly increase the C-H bond dissociation energy, rendering the site inert to CYP oxidation.

Q: The fluoroethyl group is intact, but LC-MS/MS reveals M+16 and M-28 peaks, indicating morpholine ring opening. How can we stabilize the heterocycle?

A: The morpholine ring is highly susceptible to CYP3A4-mediated oxidation at the carbon atoms alpha to the nitrogen or oxygen[5]. Oxidation here forms a hemiaminal or acetal, which rapidly undergoes ring opening or N-dealkylation[6].

Solution:

  • Steric Shielding: Introduce methyl groups at the alpha positions (e.g., 2,2-dimethylmorpholine or 3-methylmorpholine) to block CYP access.

  • Bioisosteric Replacement: Substitute the morpholine ring with an oxa-bicyclooctane (bridged system) or an oxetane-containing spirocycle. These introduce sp3 character and steric hindrance, drastically reducing CYP susceptibility while maintaining the desired physicochemical properties.

Quantitative Impact of Structural Modifications

To guide your lead optimization, the following table summarizes the typical impact of targeted structural modifications on the stability parameters of the 4-(2-fluoroethyl)morpholine scaffold.

Compound ModificationTarget LiabilityIntrinsic Clearance (CLint) (µL/min/mg)Defluorination Rate (pmol/min/mg)Half-life (t1/2) (min)
Unmodified Scaffold Baseline85.412.515
Alpha-Deuteration (-CD2-CH2F) Fluoroethyl Oxidation42.13.235
Trifluoroethyl (-CH2CF3) Fluoroethyl Oxidation< 5.0< 0.1> 120
2,2-Dimethylmorpholine Ring Oxidation28.611.855
Amide Conversion (N-C=O) Aziridinium Formation15.2< 0.195

Self-Validating Experimental Protocol: Identifying Metabolic Soft Spots

To accurately distinguish between chemical instability and enzymatic degradation, your experimental workflow must be a self-validating system.

Workflow step1 1. In Vitro Incubation (HLM + GSH Trapping) step2 2. LC-MS/MS Analysis (Metabolite ID) step1->step2 decision Identify Liability step2->decision pathA Free Fluoride Detected (Fluoroethyl Cleavage) decision->pathA F- Release pathB M+16 / M-28 Peaks (Ring Oxidation) decision->pathB Ring Cleavage modA Deuteration (CD2-F) or CF3 Substitution pathA->modA modB Alpha-Methylation or Bridged Scaffold pathB->modB

Fig 2. Self-validating workflow for identifying and resolving metabolic soft spots.

Protocol: Controlled HLM Incubation with Reactive Metabolite Trapping

This protocol isolates CYP-mediated degradation from spontaneous aziridinium formation by utilizing strict internal controls.

Step 1: Preparation of Control and Test Matrices

  • Prepare a 10 mM stock of the 4-(2-fluoroethyl)morpholine derivative in DMSO.

  • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Critical Step (Self-Validation): Prepare three distinct reaction arms:

    • Arm A (Active): HLM + Compound + NADPH regenerating system.

    • Arm B (No-NADPH Control): HLM + Compound + Buffer (Identifies chemical instability/aziridinium formation).

    • Arm C (Inhibitor Control): HLM + Compound + NADPH + 1 µM Ketoconazole (Validates CYP3A4 specific degradation).

Step 2: Glutathione (GSH) Trapping

  • Add 5 mM GSH to all reaction arms. Because fluoroacetaldehyde (from defluorination) and ring-opened intermediates are highly reactive, they will rapidly bind to GSH, forming stable adducts that prevent signal loss during mass spectrometry[4].

Step 3: Incubation and Quenching

  • Pre-incubate the matrices at 37°C for 5 minutes.

  • Initiate the reaction by adding the compound (final concentration 1 µM; DMSO < 0.1%).

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 4: LC-MS/MS Analysis

  • Analyze the supernatant using high-resolution LC-MS/MS.

  • Data Interpretation: If degradation occurs equally in Arm A and Arm B, the compound is chemically unstable (aziridinium pathway). If degradation is isolated to Arm A and rescued in Arm C, the liability is CYP3A4-mediated oxidation. Screen for GSH-adduct masses to confirm the exact site of cleavage.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Dark Side of Fluorine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Strained Ammonium Precursors for Radiofluorinations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

"degradation pathways of 4-(2-fluoroethyl)morpholine under stress conditions"

Welcome to the technical support guide for investigating the degradation pathways of 4-(2-fluoroethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for investigating the degradation pathways of 4-(2-fluoroethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting for forced degradation studies. As a Senior Application Scientist, my goal is to equip you with the rationale behind the experimental steps, ensuring your studies are robust, scientifically sound, and aligned with regulatory expectations.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1] These studies are essential for developing stability-indicating analytical methods, understanding potential degradation products, and informing formulation, packaging, and storage decisions.[2][3][4] The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to elucidate the stability characteristics of the drug substance.[5][6]

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

General Experimental Considerations: FAQ

This section addresses overarching questions that apply to all stress conditions.

Q1: What is the primary goal of a forced degradation study?

A1: The primary objective is to intentionally degrade the sample to a limited extent (typically 5-20%) to identify the likely degradation products and establish degradation pathways.[5][7] This process is crucial for developing and validating a stability-indicating analytical method that can separate the parent drug from all potential degradants.[1][8] It is not intended to completely destroy the drug but to predict what might happen over its shelf life under various environmental encounters.[7]

Q2: What concentration of 4-(2-fluoroethyl)morpholine should I use for my experiments?

A2: A common starting point is a concentration of 1 mg/mL. However, this may be adjusted based on the solubility of the molecule in the stress medium and the sensitivity of your analytical method. The concentration should be high enough to allow for the detection and characterization of degradation products that may form at levels of 0.1% or less relative to the parent compound.

Q3: What is "mass balance" and why is it critical?

A3: Mass balance is an essential part of a forced degradation study that confirms that all the mass of the parent drug that has degraded can be accounted for by the sum of the degradation products formed.[9] A good mass balance (typically within 90-110%) provides confidence that your analytical method is stability-indicating and that no major degradants are going undetected (e.g., due to poor UV absorbance, co-elution, or volatility).[9][10] Poor mass balance can be a significant regulatory concern.[10]

Q4: What control samples are necessary?

A4: For every stress condition, you must include a control sample. This sample contains the drug substance in the same solvent/reagent matrix but is not exposed to the stress condition (e.g., kept at room temperature, protected from light). This control helps you differentiate between degradation products formed during the stress experiment and impurities already present in the starting material or those that form from the interaction with the solvent alone.[9]

Experimental Workflow Overview

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Stress Experiments cluster_analysis Phase 3: Analysis & Interpretation P1 Define Objectives & Select Stress Conditions (ICH Q1A R2) P2 Prepare Stock Solution (e.g., 1 mg/mL) P1->P2 P3 Develop Preliminary Analytical Method (HPLC-UV/MS) P2->P3 E1 Perform Stress Tests: - Acid - Base - Oxidation - Thermal - Photolytic P3->E1 E2 Include Control Samples (Unstressed) E3 Sample at Multiple Time Points E1->E3 E4 Neutralize/Quench Reactions E3->E4 A1 Analyze Samples with Stability-Indicating Method E4->A1 A2 Assess Peak Purity & Resolution A1->A2 A3 Calculate Mass Balance A1->A3 A4 Identify & Characterize Degradants (LC-MS/MS) A2->A4 A3->A4 A5 Propose Degradation Pathways A4->A5

Caption: General workflow for forced degradation studies.

Guide 1: Acidic & Basic Hydrolysis

Hydrolytic stability is a key indicator of a molecule's robustness in aqueous environments at different pH values.[6]

Question & Answer
  • Q: What are the likely degradation pathways for 4-(2-fluoroethyl)morpholine under hydrolytic stress?

    • A: The morpholine ring itself is generally stable to hydrolysis.[11] However, degradation could potentially occur via two main pathways. First, under strong acidic or basic conditions and elevated temperatures, the ether linkage within the morpholine ring could theoretically be cleaved, although this is an energetically demanding process. A more probable pathway involves the fluoroethyl side chain. Nucleophilic substitution of the fluorine atom by hydroxide (under basic conditions) or water (under acidic conditions) could occur, leading to the formation of 4-(2-hydroxyethyl)morpholine.

  • Q: My compound is not degrading under mild acid/base conditions. What should I do?

    • A: If you observe less than 5% degradation, you need to increase the severity of the stress.[5] You can do this by increasing the concentration of the acid/base (e.g., from 0.1 M to 1 M or even 5 M), increasing the temperature (e.g., from 60°C to 80°C), or extending the exposure time.[1] Always proceed stepwise to avoid excessive degradation (>20%).[9]

  • Q: My sample precipitates when I add the acid or base. How can I proceed?

    • A: Precipitation occurs because the salt form of your compound is less soluble in the reaction mixture. Try adding a co-solvent like acetonitrile or methanol (ensure it's stable under the conditions) to increase solubility. Alternatively, perform the study at a lower drug substance concentration.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No degradation observed Conditions are too mild (concentration, temperature, or time).Increase stressor concentration, temperature, or duration incrementally.
>20% degradation observed Conditions are too harsh.Reduce stressor concentration, temperature, or sample at earlier time points.
Poor peak shape in HPLC pH of the injected sample is incompatible with the mobile phase.Neutralize the sample with an equimolar amount of base/acid before injection.
New peaks appear in control The compound is unstable in the solvent alone.Evaluate the stability of the compound in the chosen solvent system without the stressor.
Experimental Protocol: Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of 4-(2-fluoroethyl)morpholine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • Acid: To 1 mL of the drug solution, add 1 mL of 1 M HCl.

    • Base: To 1 mL of the drug solution, add 1 mL of 1 M NaOH.

    • Control: To 1 mL of the drug solution, add 1 mL of water.

  • Incubation: Cap the vials and place them in a water bath or oven at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method.

Postulated Hydrolytic Degradation Pathway

Caption: Potential conversion via nucleophilic substitution.

Guide 2: Oxidative Degradation

Oxidative degradation simulates the effect of atmospheric oxygen or residual oxidizing agents. Tertiary amines, like the nitrogen in the morpholine ring, are particularly susceptible to oxidation.[12][13]

Question & Answer
  • Q: What is the most likely site of oxidation on 4-(2-fluoroethyl)morpholine?

    • A: The tertiary amine nitrogen is the most electron-rich and sterically accessible site, making it highly susceptible to oxidation. The primary degradation product is expected to be the corresponding N-oxide, 4-(2-fluoroethyl)morpholine N-oxide.

  • Q: What other oxidative degradation products are possible?

    • A: Under more strenuous oxidative conditions, further degradation can occur. This may involve the cleavage of the C-N bonds within the morpholine ring, a known degradation pathway for morpholine-containing compounds.[14][15][16] This can lead to the formation of open-chain amino acid or amino alcohol derivatives.[15][17]

  • Q: The residual hydrogen peroxide from my experiment is interfering with my HPLC analysis. What can I do?

    • A: Residual oxidants can damage HPLC columns and interfere with detection. It is crucial to quench the reaction before analysis. This can be done by adding a reducing agent like sodium bisulfite or by using an enzyme like catalase to decompose the hydrogen peroxide.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Very rapid, excessive degradation Oxidant concentration is too high.Use a lower concentration of H₂O₂ (e.g., start with 0.3% and increase if needed). Sample at very early time points.
Irreproducible results Oxidation is catalyzed by trace metals.Use high-purity water and solvents. Consider adding a chelating agent like EDTA if metal catalysis is suspected.
Broad or shifting peaks in HPLC Residual oxidant is reacting with the column or mobile phase.Quench the reaction before injection using a suitable reducing agent.
Low mass balance Degradants may be volatile or lack a UV chromophore.Use a mass spectrometer (MS) detector in parallel with UV to search for non-chromophoric products.[9]
Experimental Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of 4-(2-fluoroethyl)morpholine in water or a suitable organic solvent.

  • Stress Application: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[14]

  • Quenching (Optional but Recommended): Add a small amount of a quenching agent if interference is observed during analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Postulated Oxidative Degradation Pathway

Caption: Potential fragmentation via radical pathways.

Analytical Method Development

A robust, stability-indicating analytical method is the foundation of any successful degradation study. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique. [2][18]

  • Column Choice: A reversed-phase C18 column is a versatile starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is typically required to separate the parent peak from degradants with different polarities.

  • Detection:

    • UV/DAD: A Diode Array Detector (DAD) is crucial for assessing peak purity and selecting the optimal detection wavelength.

    • MS: A Mass Spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge (m/z) information, which helps in structure elucidation. [9][19]* Method Validation: The final method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. [8][20]

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025, November 22). Pharma Stability.
  • Common Pitfalls in Forced Degradation Studies and How to Avoid Them. (2025, November 22). Pharma Stability.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • Degradation pathways of Morpholine laurate under harsh environmental conditions. (n.d.). Benchchem.
  • Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187–3193.
  • Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022, April 20). Journal of Environmental Science and Technology.
  • Sexton, A., & Rochelle, G. (2009). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research.
  • Ali, M., et al. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • Besse, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(9), 3467–3472.
  • An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. (2021, March 25). Scientific Reports.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2026, January 19).
  • Poupin, P., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. PubMed.
  • MORPHOLINE. (n.d.). PubChem.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences.
  • Lepaumier, H., et al. (2011). Reaction Products from the Oxidative Degradation of Monoethanolamine.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). Thieme.
  • Optical density (#), morpholine degradation (W), ammonia accumulation. (n.d.).
  • A mechanistic and kinetic study on the decomposition of morpholine. (2012, July 26). PubMed.
  • MORPHOLINE. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (2026, April 1).
  • Morpholine.pdf. (2000, November 29). Agricultural Marketing Service.
  • Morpholine. (n.d.). Wikipedia.
  • Forced Degradation – A Review. (2022, November 30). Pharmaceutical Technology.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • ANALYTICAL METHODS. (n.d.).
  • Morpholine - Analytical Method. (n.d.). OSHA.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • Current methodologies to the analysis of morphine and its metabolites in biological m
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)

Sources

Troubleshooting

"refining analytical methods for 4-(2-fluoroethyl)morpholine quantification"

Welcome to the Analytical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical and metabolic challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical and metabolic challenges associated with the quantification of 4-(2-fluoroethyl)morpholine.

Whether you are profiling this compound as a pharmaceutical intermediate, a degradation product, or a potential genotoxic impurity (PGI), its high polarity, lack of a UV chromophore, and the latent reactivity of the fluoroethyl group demand highly optimized LC-MS/MS workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing virtually no retention and severe peak tailing for 4-(2-fluoroethyl)morpholine on our standard C18 reversed-phase columns. How can we resolve this? Root Cause & Causality: 4-(2-fluoroethyl)morpholine is a highly polar, low-molecular-weight aliphatic amine (MW: 133.16 g/mol )[1]. At physiological or slightly acidic pH, the tertiary nitrogen of the morpholine ring is protonated. Standard C18 columns rely on hydrophobic partitioning, which is fundamentally incompatible with highly polar, charged species, leading to elution in the void volume and poor peak shapes[2]. Solution: Transition your methodology to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. This allows the protonated morpholine to be retained via a combination of hydrophilic partitioning into a water-enriched layer on the stationary phase and electrostatic interactions[3],[2].

Q2: We observe significant analyte degradation and signal loss when samples are left in the autosampler overnight. What is driving this instability? Root Cause & Causality: The 2-fluoroethyl moiety is an electrophilic center. While the carbon-fluorine bond is generally strong, the fluorine atom can act as a leaving group when exposed to biological nucleophiles (such as glutathione) or undergo SN2-like displacement at elevated temperatures or basic pH[4]. Solution: To stabilize the compound, you must protonate the amine and suppress nucleophilic attack. Extract your samples using acidified methanol (e.g., 1% acetic acid or formic acid) rather than neutral solvents[5]. Furthermore, strictly maintain the autosampler temperature at 4°C.

Q3: How do we differentiate between the intact 4-(2-fluoroethyl)morpholine and its reactive metabolic byproducts during in vitro assays? Root Cause & Causality: Alkyl morpholines are highly susceptible to CYP450-mediated oxidative dealkylation and ring cleavage[6]. For fluoroethyl derivatives, this bioactivation can cleave the fluoroethyl chain to form fluoroacetaldehyde, which rapidly oxidizes in vivo to fluoroacetate—a highly toxic inhibitor of aconitase in the tricarboxylic acid (TCA) cycle[4]. Solution: Because aldehydes are transient and highly reactive, they cannot be quantified directly. You must introduce a nucleophilic trapping agent, such as methoxyamine , into your microsomal incubation. Methoxyamine reacts with the transient aldehyde to form a stable oxime adduct, which can then be isolated and quantified via LC-MS/MS[6].

Experimental Workflows & Visualizations

A. LC-MS/MS Analytical Workflow

To ensure self-validating data, the following workflow integrates acidified protein precipitation with HILIC separation to maximize recovery and sensitivity.

Workflow A 1. Sample Aliquot & SIL-IS Spiking B 2. Acidified MeOH Protein Precipitation A->B C 3. Centrifugation (14,000 rpm, 4°C) B->C D 4. HILIC Separation (Ammonium Formate/MeCN) C->D E 5. ESI+ MS/MS (MRM Detection) D->E F 6. Peak Integration & Quantification E->F

LC-MS/MS analytical workflow for 4-(2-fluoroethyl)morpholine quantification.

B. Metabolic Bioactivation & Trapping Pathway

Understanding the degradation pathway is critical for drug development professionals monitoring potential toxicophores.

Metabolism A 4-(2-fluoroethyl) morpholine B CYP450 Oxidative Dealkylation A->B Bioactivation C Fluoroacetaldehyde (Reactive Electrophile) B->C Ring/Chain Cleavage D Fluoroacetate (TCA Cycle Inhibitor) C->D Oxidation (In Vivo) E Stable Oxime Adduct (LC-MS/MS Detectable) C->E + Methoxyamine (In Vitro)

CYP450-mediated bioactivation of 4-(2-fluoroethyl)morpholine and electrophile trapping.

Step-by-Step Methodologies

Protocol 1: HILIC-LC-MS/MS Quantification

This protocol is optimized for extracting highly polar morpholine derivatives from biological matrices while preventing defluorination[3],[5].

  • Sample Preparation: Aliquot 50 µL of plasma/homogenate into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., 4-(2-fluoroethyl)morpholine-d8) working solution.

  • Acidified Extraction: Add 150 µL of ice-cold 1% acetic acid in methanol. Scientific Rationale: The acid protonates the morpholine nitrogen, enhancing solubility in the organic phase and preventing nucleophilic displacement of the fluorine atom[5].

  • Precipitation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial equipped with a glass insert. Keep the autosampler at 4°C.

  • Chromatography: Inject 5 µL onto an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 20 mM Ammonium formate in water (adjusted to pH 3.5 with formic acid)[7].

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

Protocol 2: Reactive Metabolite Trapping (In Vitro)

Used to identify if the fluoroethyl group is being cleaved into toxic fluoroacetaldehyde[6],[4].

  • Incubation Setup: In a 1.5 mL tube, combine human liver microsomes (HLMs, 1.0 mg/mL final protein), 50 mM phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Trapping Agent: Add methoxyamine hydrochloride to a final concentration of 5 mM[6].

  • Substrate Addition: Add 4-(2-fluoroethyl)morpholine to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (1.0 mM final concentration). Incubate in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for the specific mass shift corresponding to the methoxyamine-oxime adduct[6].

Quantitative Data & Troubleshooting Matrices

Table 1: Optimized LC-MS/MS Parameters for 4-(2-fluoroethyl)morpholine and Adducts Note: Parameters are representative for a triple quadrupole mass spectrometer operating in ESI+ mode.

Analyte / MetabolitePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
4-(2-fluoroethyl)morpholine 134.1114.118Loss of HF (-20 Da)
4-(2-fluoroethyl)morpholine 134.188.122Cleavage of morpholine ring
SIL-IS (d8-analog) 142.2122.218Loss of HF (-20 Da)
Methoxyamine-Oxime Adduct Variable+ 29 Da shift15 - 25Aldehyde trapping[6]

Table 2: Rapid Troubleshooting Matrix

Observed SymptomPrimary Root CauseCorrective Action
Analyte elutes in the void volume C18 column cannot retain the highly polar, protonated amine[2].Switch to a HILIC column (Amide or bare silica) with >80% organic initial mobile phase[3].
Gradual loss of peak area over time Nucleophilic displacement of the fluorine atom or pH-driven hydrolysis[4].Use 1% acetic acid in the extraction solvent; maintain autosampler strictly at 4°C[5].
High background noise / Matrix effects Co-eluting endogenous phospholipids suppressing the ESI+ signal.Optimize the HILIC gradient; utilize a stable isotope-labeled internal standard (SIL-IS) to correct for suppression.
Unexplained toxicity in cell assays Formation of fluoroacetate via CYP450 oxidative dealkylation[4].Perform a microsomal trapping assay with methoxyamine to confirm aldehyde intermediate formation[6].

References

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. Available at:[Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC). Available at:[Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Reactive intermediates in copanlisib metabolism identified by LC-MS/MS. PMC - NIH. Available at:[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in Large-Scale 4-(2-Fluoroethyl)morpholine Production

Welcome to the Technical Support Center for the scale-up and synthesis of 4-(2-fluoroethyl)morpholine. Morpholine is a highly versatile heterocycle featuring both amine and ether functional groups, making it a ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 4-(2-fluoroethyl)morpholine. Morpholine is a highly versatile heterocycle featuring both amine and ether functional groups, making it a ubiquitous building block in organic synthesis[1]. Its fluoroethylated derivative is a critical intermediate for radiopharmaceuticals, kinase inhibitors, and antibacterial agents.

As production scales from the bench to the pilot plant, controlling the impurity profile becomes paramount. The exact chemical nature of morpholine-derived impurities is heavily dependent on the chosen synthetic route and production process[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Troubleshooting Guides & FAQs

Q1: We are synthesizing 4-(2-fluoroethyl)morpholine via the direct alkylation of morpholine with 1-bromo-2-fluoroethane. During scale-up, we observe a 15-20% yield of 4-vinylmorpholine. How can we suppress this elimination impurity?

A: Switch your base and strictly control your thermal parameters.

  • Causality: The formation of 4-vinylmorpholine is driven by an E2 elimination pathway competing with the desired SN2 alkylation. Once 4-(2-fluoroethyl)morpholine is formed, the strong electron-withdrawing nature of the fluorine atom makes the adjacent protons acidic. In large-scale reactors, localized heating (poor heat dissipation) and the use of strong inorganic bases (like K₂CO₃) drive the elimination of hydrogen fluoride (HF), yielding the enamine 4-vinylmorpholine.

  • Solution: Reduce the reaction temperature to 40–50 °C. Replace K₂CO₃ with a sterically hindered organic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile. The bulky DIPEA acts as an efficient acid scavenger without acting as a strong nucleophile or elimination-promoting base.

Q2: We opted for the deoxyfluorination of 4-(2-hydroxyethyl)morpholine using Deoxo-Fluor® to avoid alkyl halide handling. However, conversion stalls at 60%, and we recover a thick, insoluble oil. What is happening?

A: You are experiencing auto-inhibition via morpholinium-HF salt formation.

  • Causality: Deoxyfluorination of alcohols with reagents like Deoxo-Fluor or DAST generates stoichiometric hydrogen fluoride (HF) as a byproduct. Because morpholine is a base (pKₐ ~8.3), the liberated HF rapidly protonates the tertiary amine, forming an insoluble morpholinium-HF salt. This sequestration removes the starting material from the active catalytic cycle, rendering the hydroxyl group unreactive and stalling the reaction.

  • Solution: Always incorporate an exogenous, non-nucleophilic base (such as DBU) into your deoxyfluorination protocols. The exogenous base acts as an HF sponge, keeping the morpholine nitrogen deprotonated.

Q3: Our GC-MS analysis of the final product shows trace amounts of 1,4-bis(morpholino)ethane and 1,1-spirobismorpholinium salts. We are using 1-bromo-2-fluoroethane. How are these forming?

A: This is a raw material contamination issue, not a reaction pathway issue.

  • Causality: Fluorine is an exceptionally poor leaving group for SN2 reactions, meaning 4-(2-fluoroethyl)morpholine does not readily undergo over-alkylation. However, commercial 1-bromo-2-fluoroethane is often synthesized via halogen exchange from 1,2-dibromoethane. If trace 1,2-dibromoethane or 1-bromo-2-chloroethane remains in your starting material, it will rapidly undergo double-SN2 displacement by morpholine, forming dimeric and spiro-quaternary impurities. To ensure regulatory compliance, the impurity profile must be rigorously monitored using validated reference standards[3].

  • Solution: Implement strict incoming Quality Control (QC) to ensure the 1-bromo-2-fluoroethane is >99.5% pure and free of di-halo impurities prior to scale-up.

Mechanistic Workflows

ReactionPathways Morpholine Morpholine Target 4-(2-Fluoroethyl)morpholine (Target) Morpholine->Target SN2 Alkylation Dimer 1,4-Bis(morpholino)ethane (Dimer Impurity) Morpholine->Dimer Reaction w/ dihalo impurities AlkylatingAgent 1-Bromo-2-fluoroethane AlkylatingAgent->Target Elimination 4-Vinylmorpholine (E2 Elimination) Target->Elimination Loss of HF (Strong Base / Heat)

Reaction pathways showing the formation of 4-(2-fluoroethyl)morpholine and competing impurities.

Deoxyfluorination SM 4-(2-Hydroxyethyl)morpholine Intermediate Alkoxy-aminosulfurane Intermediate SM->Intermediate + Deoxo-Fluor (- HF) SideReaction Morpholinium-HF Salt (Dead End) SM->SideReaction + HF (Without DBU) Product 4-(2-Fluoroethyl)morpholine Intermediate->Product SN2 Fluoride Attack

Deoxyfluorination mechanism highlighting the auto-inhibitory HF salt dead-end pathway.

Quantitative Impurity Profiling

ImpurityChemical ClassPrimary CausalityMitigation Strategy
4-Vinylmorpholine Enamine / AlkeneE2 elimination of HF from the product due to excessive heat or strong base.Maintain T < 50 °C; use hindered bases (DIPEA) instead of K₂CO₃.
1,4-Bis(morpholino)ethane Diamine DimerDouble SN2 alkylation caused by 1,2-dibromoethane contamination in starting material.Implement strict GC-MS QC on 1-bromo-2-fluoroethane (>99.5% purity).
Morpholinium-HF Salt Quaternary SaltUnscavenged HF from deoxyfluorination protonates the morpholine nitrogen.Add exogenous DBU or DIPEA to scavenge HF continuously.
4-(2-Hydroxyethyl)morpholine Amino AlcoholIncomplete conversion during deoxyfluorination or hydrolysis of the product.Ensure strictly anhydrous conditions; use 1.5 eq of Deoxo-Fluor.

Experimental Protocols

Protocol A: Optimized Direct Fluoroalkylation (Scale-Up Ready)

This protocol utilizes a hindered base and strict temperature control to prevent E2 elimination.

  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous acetonitrile (10 volumes) and morpholine (1.0 equivalent).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents). Self-Validation: Using DIPEA prevents the heterogeneous mixing issues and localized basicity spikes associated with solid K₂CO₃ on scale.

  • Controlled Addition: Cool the mixture to 0 °C. In optimized protocols, the alkylating agent is added dropwise at 0 °C to control the exothermic reaction and prevent side-product formation[4]. Add 1-bromo-2-fluoroethane (1.1 equivalents) dropwise over 2 hours to maintain an internal temperature of < 5 °C.

  • Heating: Gradually warm the reactor to 50 °C and stir for 16 hours. Critical: Do not exceed 60 °C to prevent the E2 elimination into 4-vinylmorpholine.

  • Workup: Quench with water, extract with dichloromethane, and wash the organic layer extensively with brine to remove DIPEA hydrobromide salts.

  • Purification: Perform fractional vacuum distillation to isolate 4-(2-fluoroethyl)morpholine, leaving high-boiling dimers in the residue.

Protocol B: Deoxyfluorination of 4-(2-hydroxyethyl)morpholine

This protocol utilizes an exogenous base to prevent auto-inhibition.

  • Preparation: Dissolve 4-(2-hydroxyethyl)morpholine (1.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) in anhydrous dichloromethane (DCM) under argon.

  • Reagent Addition: Cool the reactor to -20 °C. Add Deoxo-Fluor (1.5 eq) dropwise[4]. Self-Validation: The DBU will immediately scavenge the generated HF, preventing the formation of the unreactive morpholinium-HF salt.

  • Reaction: Stir at -20 °C for 30 minutes, then allow the mixture to warm to room temperature for 3 hours.

  • Quench: Slowly quench with saturated aqueous NaHCO₃ at 0 °C. (Caution: Exothermic CO₂ evolution will occur).

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure prior to distillation.

References

  • 1 - wikipedia.org 2.4 - rsc.org 3.3 - alfaomegapharma.com 4.2 - inchem.org

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for [¹⁸F]4-(2-fluoroethyl)morpholine Radiolabeling

Welcome to the technical support center for the radiolabeling of molecules using 4-(2-fluoroethyl)morpholine, a critical building block in the development of novel PET imaging agents. This guide is designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the radiolabeling of molecules using 4-(2-fluoroethyl)morpholine, a critical building block in the development of novel PET imaging agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this radiolabeling technique. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Precursor and Reagent Integrity

The success of any radiolabeling synthesis fundamentally depends on the quality of the starting materials. Issues with the precursor or reagents can lead to a cascade of problems, including low radiochemical yield and the formation of impurities.

Q1: I am observing a low radiochemical yield (RCY). Could my 4-(2-tosyloxyethyl)morpholine or 4-(2-chloroethyl)morpholine precursor be the issue?

A1: Absolutely. The quality and stability of your precursor are paramount. Here’s a systematic approach to troubleshoot precursor-related issues:

  • Purity Verification: The presence of impurities in the precursor can significantly hinder the radiolabeling reaction. For instance, residual starting materials from the precursor synthesis, such as 2-morpholinoethanol, can compete with the desired reaction. It is crucial to verify the purity of your precursor using methods like NMR and mass spectrometry.[1]

  • Proper Storage: Precursors, especially tosylated compounds, can be susceptible to hydrolysis or degradation if not stored correctly. Ensure your precursor is stored in a cool, dry, and dark environment to prevent decomposition.[2] If you suspect degradation, it is best to use a fresh batch.

  • Salt Formation: Morpholine is a tertiary amine and can form salts.[3] If your precursor has been exposed to acidic conditions, it might exist as a salt, which can affect its solubility and reactivity in the labeling reaction. Neutralization or purification may be necessary.

Q2: My radiolabeling reaction is failing, and I suspect an issue with my [¹⁸F]fluoride. What should I check?

A2: The reactivity of the [¹⁸F]fluoride is a critical factor. Several variables can impact its effectiveness in the nucleophilic substitution reaction:

  • Inefficient Trapping and Elution: Ensure your anion exchange cartridge (e.g., QMA) is properly preconditioned and has not exceeded its capacity.[2] The elution of [¹⁸F]fluoride from the cartridge must be complete. Verify the composition and volume of your eluent, which is typically a solution of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base (e.g., K₂CO₃) in an acetonitrile/water mixture.[2][4]

  • Presence of Water: Residual water in the reaction vessel after azeotropic distillation is a common reason for low yields in nucleophilic fluorination.[2] Water molecules can solvate the fluoride ion, reducing its nucleophilicity. Optimize your drying parameters (temperature, time, and inert gas flow) and check your synthesis module for any leaks that could introduce moisture.[2]

  • Metallic Impurities: Contaminants in the target water from the cyclotron can affect the reactivity of the fluoride. These impurities can compete with the potassium ion in complexing with K₂₂₂.

Section 2: Radiolabeling Reaction Optimization

The core of the synthesis is the radiolabeling reaction itself. Optimizing the reaction conditions is key to achieving high radiochemical yields and purity.

Q3: What are the optimal reaction conditions (solvent, temperature, time) for the fluoroethylation of a substrate using [¹⁸F]4-(2-fluoroethyl)morpholine precursors?

A3: The optimal conditions can be substrate-dependent, but here are some general guidelines for nucleophilic fluorination:

  • Solvent: Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are preferred.[4] These solvents effectively solvate the cation (e.g., K⁺ complexed with K₂₂₂) while leaving the fluoride ion relatively "naked" and highly nucleophilic.

  • Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates or the formation of byproducts. A typical starting point for nucleophilic fluorination is in the range of 80-120°C.[2]

  • Time: The reaction time should be optimized to maximize the incorporation of [¹⁸F]fluoride while minimizing the degradation of the product. Reaction times are typically in the range of 10-30 minutes.

The following table summarizes typical starting conditions for optimization:

ParameterRecommended RangeRationale
Solvent DMSO, DMF, AcetonitrileSolubilizes reactants and promotes nucleophilicity of fluoride.
Temperature 80 - 120 °CBalances reaction rate with thermal stability of reactants and products.[2]
Time 10 - 30 minutesSufficient for high incorporation without significant product degradation.
Base K₂CO₃, Et₄N HCO₃Weak, non-nucleophilic base to maintain basicity without competing reactions.
Phase-Transfer Catalyst Kryptofix 2.2.2 (K₂₂₂)Sequesters the counter-ion (e.g., K⁺) to enhance fluoride reactivity.[4]

Q4: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A4: The formation of side products is a common challenge. The structure of 4-(2-fluoroethyl)morpholine and its precursors can lead to specific side reactions:

  • Elimination Reactions: The primary competitor to the desired Sₙ2 reaction is E2 elimination, especially with secondary leaving groups or under harsh basic conditions, leading to the formation of an alkene. Using a less hindered, non-nucleophilic base and carefully controlling the temperature can help minimize elimination.

  • Hydrolysis: If there is residual water in the reaction, the tosylate or halide precursor can be hydrolyzed back to the corresponding alcohol (2-morpholinoethanol). Meticulous drying of the [¹⁸F]fluoride and using anhydrous solvents is crucial to prevent this.[2]

  • Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled product, a process known as radiolysis. If you suspect this is an issue, you can try diluting the reaction mixture or adding radical scavengers.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

Precursor 4-(2-LG-ethyl)morpholine (LG = OTs, Cl) DesiredProduct [¹⁸F]4-(2-fluoroethyl)morpholine Precursor->DesiredProduct EliminationProduct N-Vinylmorpholine (Elimination Side Product) Precursor->EliminationProduct E2 (Side Reaction) HydrolysisProduct 2-Morpholinoethanol (Hydrolysis Side Product) Precursor->HydrolysisProduct Hydrolysis (Side Reaction) F18 [¹⁸F]Fluoride / K₂₂₂ / K₂CO₃ F18->DesiredProduct Sₙ2 (Desired) Water Residual H₂O Water->HydrolysisProduct

Caption: Desired Sₙ2 reaction vs. potential side reactions.

Section 3: Purification and Quality Control

Effective purification is essential to ensure the final product is suitable for its intended application. This involves removing unreacted [¹⁸F]fluoride, the precursor, and any side products.

Q5: What is the most effective method for purifying my [¹⁸F]4-(2-fluoroethyl)morpholine-labeled compound?

A5: The choice of purification method depends on the properties of your labeled compound and the impurities present. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[5]

  • Reverse-Phase HPLC: This is often the method of choice. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[5][6]

  • Solid-Phase Extraction (SPE): SPE can be a simpler and faster alternative to HPLC for cleanup, especially for removing unreacted [¹⁸F]fluoride and polar impurities. A C18 Sep-Pak cartridge is a common choice.

The following is a general workflow for purification:

Start Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) Start->SPE Initial Cleanup HPLC Reverse-Phase HPLC SPE->HPLC High-Resolution Separation Evaporation Solvent Evaporation HPLC->Evaporation Isolate Product Formulation Final Formulation Evaporation->Formulation

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-(2-Fluoroethyl)morpholine and Traditional Alkylating Agents: Reactivity, Selectivity, and Applications

As the landscape of targeted drug development and radiochemistry evolves, the paradigm of alkylating agents is shifting from sheer electrophilic reactivity to kinetic selectivity. This guide provides an in-depth comparat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted drug development and radiochemistry evolves, the paradigm of alkylating agents is shifting from sheer electrophilic reactivity to kinetic selectivity. This guide provides an in-depth comparative analysis of 4-(2-fluoroethyl)morpholine (FEM) against traditional alkylating agents, such as 4-(2-chloroethyl)morpholine (CEM) and nitrogen mustards. By examining the causality behind their kinetic profiles, we can understand how substituting a chloroethyl group with a fluoroethyl group fundamentally alters molecular behavior, toxicity, and therapeutic utility.

Mechanistic Framework: The Kinetic Barrier of the C-F Bond

Morpholino-ethyl halides act as alkylating agents via a neighboring group participation mechanism. The lone pair on the morpholine nitrogen acts as an internal nucleophile, displacing the terminal halide to form a highly strained, reactive electrophile: the spiro-aziridinium intermediate (3-oxa-6-azoniaspiro[5.2]octane) .

The rate-limiting step of this activation is the cleavage of the carbon-halogen bond. Fluorine possesses the highest electronegativity of the halogens, creating a highly polarized but exceptionally strong C-F bond (~485 kJ/mol). Unlike the weaker C-Cl bond (~327 kJ/mol) found in standard bioactive alkylating agents like 4-(2-chloroethyl)morpholine , the C-F bond is highly resistant to nucleophilic displacement.

Consequently, FEM forms the reactive aziridinium species at a fraction of the rate of CEM. This "sluggishness" is not a flaw; it is a design feature. Recent breakthroughs in oncology have demonstrated that substituting a chloroethyl group with a fluoroethyl group creates a "slower cross-linking molecule" [1]. This kinetic delay allows healthy cells sufficient time to repair basal DNA alkylation via mechanisms like the MGMT pathway, drastically reducing off-target toxicity while still overwhelming repair-deficient target cells [1]. Early studies on fluoro-nitrogen mustards also corroborated that the high stability of the C-F bond fundamentally alters pharmacokinetics, leading to more specific antitumor activity profiles [2].

Mechanism A 4-(2-Haloethyl)morpholine (X = F, Cl, Br) B Intramolecular Cyclization A->B Halide (X⁻) Departure C Spiro-Aziridinium Intermediate B->C Kinetics: Br > Cl >> F D Target Nucleophile (e.g., DNA/Protein) C->D Bimolecular Attack E Alkylated Adduct D->E Covalent Cross-link

Figure 1: Mechanistic pathway of morpholino-alkylating agents via spiro-aziridinium intermediates.

Comparative Performance Data

When designing a synthetic route or a therapeutic payload, selecting the correct leaving group is critical. If the goal is rapid, indiscriminate functionalization, bromo- or chloro- derivatives are preferred. If the goal is targeted, slow-release alkylation, fluoro- derivatives are superior. Notably, when researchers specifically want to introduce a fluoroethyl group rapidly (e.g., in PET imaging), they bypass the C-F bond entirely by using agents like [18F]fluoroethyl tosylate, where the highly reactive tosylate acts as the leaving group [3].

Table 1: Physicochemical and Kinetic Comparison of Morpholino-Alkylating Agents
Alkylating AgentLeaving GroupBond Dissociation Energy (kJ/mol)Relative Alkylation Rate ( krel​ )Primary Application
4-(2-Fluoroethyl)morpholine -F~485< 0.01Targeted/Slow Alkylation therapies [1]
4-(2-Chloroethyl)morpholine -Cl~3271.0 (Reference)Standard Bioactive Functionalization
4-(2-Bromoethyl)morpholine -Br~285> 50Rapid Cross-linking / Synthesis
[18F]Fluoroethyl tosylate -OTs~250 (C-O)> 100PET Radiochemistry Probes [3]

Experimental Methodologies

To objectively compare these agents in the laboratory, empirical kinetic profiling is required. The following protocols are designed with strict self-validating mechanisms to ensure data integrity.

Protocol 1: NMR-Based Kinetic Profiling of Aziridinium Formation

This protocol measures the intrinsic rate of aziridinium ion formation, comparing FEM against CEM.

Causality behind experimental choices: Alkylating agents like 4-(2-chloroethyl)morpholine are commercially supplied as hydrochloride salts to protonate the morpholine nitrogen (pKa ~8.3), rendering it non-nucleophilic and preventing catastrophic auto-polymerization during storage. The free base must be generated in situ using a precise buffer. D₂O buffer is selected not only for the NMR lock but to simulate physiological hydration shells, which stabilize the highly polar spiro-aziridinium transition state.

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mM of the morpholino-alkylating agent (hydrochloride salt) in 600 µL of deuterated phosphate buffer (D₂O, pH 7.4).

  • Initiation: Add 1.0 equivalent of a model nucleophile, such as 4-(nitrobenzyl)pyridine (NBP), which acts as an electrophile trap.

  • Data Acquisition: Immediately transfer the solution to an NMR tube and insert it into a spectrometer pre-heated to 37°C.

  • Monitoring: Acquire continuous ¹H and ¹⁹F NMR spectra at 5-minute intervals for 12 hours.

  • Self-Validating System: The protocol utilizes a closed-loop mass balance check. For FEM, the disappearance of the ¹⁹F signal of the intact C-F bond must quantitatively match the appearance of the free fluoride ion signal (approx. -119 ppm). Any discrepancy indicates alternative degradation pathways (e.g., solvent evaporation or radical degradation) rather than the intended nucleophilic displacement.

Workflow S1 1. Equilibrate Agents in D2O Buffer (pH 7.4) S2 2. Add Model Nucleophile (e.g., 4-(Nitrobenzyl)pyridine) S1->S2 S3 3. In Situ Monitoring (1H/19F NMR at 37°C) S2->S3 S4 4. Quantify Intermediates & Calculate Rate Constants S3->S4

Figure 2: Self-validating NMR workflow for kinetic profiling of alkylation rates.

Protocol 2: Selective N-Alkylation of Model Thiones

When utilizing these agents for synthetic functionalization (e.g., building novel oxadiazole derivatives ), the reaction conditions must be drastically altered based on the halogen.

Causality behind experimental choices: Fused sodium acetate is utilized as a mild, non-nucleophilic base. It is strong enough to deprotonate the target thione but weak enough to avoid triggering premature hydrolysis of the alkylating agent. Because chemical fluoroethylation is notoriously difficult due to the C-F bond's stability [4], the FEM reaction requires sealed-tube microwave irradiation to overcome the high activation energy barrier, whereas CEM proceeds under standard reflux.

Step-by-Step Workflow:

  • Reagent Setup: In a reaction vessel, combine 10 mmol of the target thione, 50 mmol of fused sodium acetate, and 10 mmol of the alkylating agent (FEM or CEM) in 100 mL of anhydrous ethanol.

  • Thermal Activation:

    • For CEM: Reflux the mixture conventionally at 80°C for 6 hours.

    • For FEM: Seal the mixture in a microwave reactor and irradiate at 150°C for 2 hours, utilizing dynamic pressure control.

  • Isolation: Cool the mixture, triturate with ice-water to precipitate the product, and filter.

  • Self-Validating System: Analyze the crude filtrate via quantitative HPLC-MS. The system validates the reaction's efficiency by ensuring the sum of unreacted starting material, hydrolyzed morpholine byproduct, and the desired alkylated adduct equals 100% ± 2% of the initial molar mass.

Strategic Conclusions

The comparative analysis reveals that 4-(2-fluoroethyl)morpholine should not be viewed merely as a "poor" alkylating agent, but rather as a highly specialized, kinetically restricted probe. While 4-(2-chloroethyl)morpholine remains the gold standard for rapid synthetic functionalization, the fluoro-analogue offers unparalleled kinetic selectivity. This makes fluoroethyl-based agents highly desirable in next-generation drug design, where slowing down the cross-linking process is the key to bypassing resistance mechanisms and minimizing collateral tissue damage.

References
  • KL-50: A novel therapeutic agent targeting MGMT-deficient glioblastoma Source: PubMed Central (PMC) / Science URL:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Halogenated 1,3,4-Oxadiazoles Source: American Journal of PharmTech Research URL:[Link]

  • ANTINEOPLASTIC AGENTS: X. N-BIS(2-FLUOROETHYL)AMINES Source: Canadian Journal of Chemistry URL:[Link]

  • Preparation of [(3) H]fluoroethyl tosylate and its use in the labelling of the dopamine transporter radioligand [(3) H]FE-PE2I Source: Journal of Labelled Compounds and Radiopharmaceuticals (PubMed) URL:[Link]

  • Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine Source: ACS Catalysis URL:[Link]

Sources

Comparative

Validating the Efficacy of 4-(2-fluoroethyl)morpholine Derived Compounds: A Comparative Guide for PET Imaging Agents

For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characterist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics, including aqueous solubility and metabolic stability.[1][2] The introduction of a 2-fluoroethyl group at the 4-position of the morpholine ring has emerged as a particularly valuable strategy in the development of novel Positron Emission Tomography (PET) radiotracers. The fluorine-18 (¹⁸F) isotope is a preferred radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[3] This guide provides a comparative framework for validating the efficacy of 4-(2-fluoroethyl)morpholine derived compounds as PET imaging agents, with a focus on experimental validation and comparison with established alternatives.

The Rationale for 4-(2-fluoroethyl)morpholine in PET Tracer Design

The 4-(2-fluoroethyl)morpholine moiety offers several advantages in the design of PET radiotracers. The morpholine ring can improve the pharmacokinetic profile of a molecule, while the fluoroethyl group provides a site for radiolabeling with ¹⁸F.[1] This "building block" approach allows for the modular synthesis of a wide range of PET tracers targeting various biological entities.[4] The efficacy of these tracers is contingent on a number of factors, including high binding affinity and specificity to the target, favorable pharmacokinetics such as blood-brain barrier penetration for neuroimaging, and metabolic stability to prevent the formation of confounding radiometabolites.[3][5]

Comparative Efficacy of 4-(2-fluoroethyl)morpholine Derived PET Tracers

The utility of the 4-(2-fluoroethyl)morpholine scaffold is best illustrated by examining its application in the development of PET tracers for diverse biological targets. Below, we compare several such compounds, highlighting key performance metrics and their validation.

Targeting Neuroinflammation: CSF1R Imaging

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a key target for imaging neuroinflammation, a process implicated in neurodegenerative diseases like Alzheimer's.[6] A promising PET tracer, 5-cyano-N-(4-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([¹⁸F]1) , which contains a similar 4-(2-fluoroethyl)piperazine moiety, has been developed and evaluated.[6]

Alternative Tracer: A well-established, albeit shorter-lived, alternative is [¹¹C]CPPC .[7]

TracerTargetIC50 (nM)Brain Uptake (%ID/g)Target Engagement
[¹⁸F]1 CSF1RComparable to CPPCIncreased by 78% in LPS-treated mice vs. control22% inhibition by CPPC pretreatment
[¹¹C]CPPC CSF1RNot explicitly stated in provided textHigher uptake in Parkinson's patients vs. controlsCorrelated with motor disability

Data compiled from multiple sources.[6][7]

The longer half-life of ¹⁸F in [¹⁸F]1 offers logistical advantages over the ¹¹C-labeled [¹¹C]CPPC, allowing for centralized production and distribution.[7] The validation of [¹⁸F]1 involved demonstrating its increased uptake in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation and the specific binding to CSF1R, as shown by the blocking study with a known inhibitor.[6]

Targeting Cancer: EGFR and Proliferation Imaging

The Epidermal Growth Factor Receptor (EGFR) is a well-known target in oncology. Novel ¹⁸F-labeled quinazoline derivatives have been developed for tumor PET imaging, some incorporating a fluoroethoxy side chain.[8]

Alternative Tracer: For proliferation imaging, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is the current gold standard.

TracerTargetIC50 (µM)In Vitro Cellular Uptake (%ID/mg protein)In Vivo Tumor-to-Muscle Ratio
[¹⁸F]I EGFR-TK7.73251.80 ± 3.421.82
[¹⁸F]III EGFR-TK0.117427.31 ± 1.942.55
[¹⁸F]FLT TK1 (Proliferation)Not ApplicableVaries by cell lineVaries by tumor model

Data compiled from multiple sources.[8]

The data indicates that subtle structural modifications to the quinazoline core can significantly impact EGFR-TK inhibitory activity and cellular uptake.[8] While these tracers target a specific signaling pathway, [¹⁸F]FLT provides a more general measure of cell proliferation by targeting thymidine kinase 1 (TK1). The choice of tracer would depend on the specific biological question being addressed.

Experimental Protocols for Efficacy Validation

The validation of a novel PET tracer is a multi-step process involving in vitro and in vivo assays to establish its efficacy and specificity.[5]

In Vitro Assays

1. Binding Affinity Assay (IC50 Determination):

This assay determines the concentration of the compound required to inhibit 50% of the specific binding of a known radioligand to the target receptor or enzyme.

  • Procedure:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a fixed concentration of a known radioligand and varying concentrations of the test compound (the 4-(2-fluoroethyl)morpholine derivative).

    • Separate the bound from free radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

2. In Vitro Cellular Uptake Assay:

This assay measures the accumulation of the radiolabeled compound in cultured cells that express the target.

  • Procedure:

    • Seed cells expressing the target receptor in a multi-well plate.

    • Incubate the cells with the radiolabeled 4-(2-fluoroethyl)morpholine derivative for various time points.

    • Wash the cells to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity in the cell lysate.

    • Normalize the radioactivity to the protein content of the cells.

    • To determine specificity, a parallel experiment is conducted where cells are pre-incubated with an excess of a non-radiolabeled inhibitor (blocking agent).

In Vivo Assays

1. Biodistribution Studies in Animal Models:

These studies determine the distribution of the radiotracer in various organs and tissues at different time points after injection.

  • Procedure:

    • Inject the radiolabeled compound intravenously into a cohort of animals (e.g., mice or rats).

    • At predetermined time points, euthanize the animals.

    • Dissect and weigh major organs and tissues (e.g., brain, heart, liver, kidneys, muscle, tumor).

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

2. PET Imaging Studies:

PET imaging allows for the non-invasive, dynamic visualization of the radiotracer's distribution in a living animal.

  • Procedure:

    • Anesthetize the animal and position it in the PET scanner.

    • Inject the radiolabeled compound intravenously.

    • Acquire dynamic PET images over a specified period.

    • Reconstruct the images and perform quantitative analysis to determine the tracer uptake in regions of interest (e.g., tumor, specific brain regions).

    • For specificity, a blocking study can be performed by pre-injecting a non-radiolabeled inhibitor.

Visualizing the Validation Workflow and Biological Context

To better understand the process and the underlying biology, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to one of the discussed targets.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation synthesis Compound Synthesis & Radiolabeling with ¹⁸F binding Binding Affinity Assay (IC50 Determination) synthesis->binding uptake Cellular Uptake Assay (Target-Expressing Cells) binding->uptake biodist Biodistribution Studies (Animal Models) uptake->biodist Promising In Vitro Results pet PET Imaging (Dynamic & Blocking Studies) biodist->pet metabolism Metabolite Analysis pet->metabolism

General workflow for PET tracer validation.

G EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Gefitinib Gefitinib (EGFR-TKI) Gefitinib->EGFR Inhibits

Sources

Validation

"cross-validation of analytical results for 4-(2-fluoroethyl)morpholine"

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-fluoroethyl)morpholine Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the purity and concen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-fluoroethyl)morpholine

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-(2-fluoroethyl)morpholine, a fluorinated derivative of morpholine, represents a class of compounds frequently encountered as synthetic intermediates. The stringent control of such compounds is critical, as their presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Consequently, the development and validation of robust analytical methods for their quantification are not merely a quality control exercise but a regulatory necessity.

This guide provides a comprehensive framework for the cross-validation of analytical results for 4-(2-fluoroethyl)morpholine. As specific, publicly available analytical methods for this exact compound are limited, we will draw upon established methodologies for analogous morpholine derivatives to propose and compare two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The core of this guide lies in explaining the causality behind experimental choices and establishing a self-validating system through cross-validation, ensuring data integrity and regulatory compliance in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4] It provides concrete evidence that the method consistently produces reliable and accurate results. Key validation parameters, as stipulated by the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Cross-validation takes this a step further by demonstrating that two different analytical methods are suitable for the same purpose and provide comparable results.[5] This is crucial when:

  • Transferring a method between laboratories.

  • Implementing a new method to replace an existing one.

  • Comparing results from different analytical techniques, for instance, a chromatographic method versus a spectroscopic method.

For a compound like 4-(2-fluoroethyl)morpholine, which may be analyzed in various matrices throughout the drug development lifecycle, having two cross-validated methods provides flexibility and confidence in the generated data.

Proposed Analytical Methodologies

Based on the physicochemical properties of similar morpholine derivatives, we propose the following two methods for the analysis of 4-(2-fluoroethyl)morpholine.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Given the likely volatility of 4-(2-fluoroethyl)morpholine, GC-MS is a suitable choice. The mass spectrometric detector provides high selectivity and sensitivity, which is particularly advantageous for impurity analysis.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., drug substance) in a suitable solvent, such as dichloromethane or methanol.

  • Standard Preparation: Prepare a stock solution of 4-(2-fluoroethyl)morpholine reference standard in the same solvent. Perform serial dilutions to create a series of calibration standards.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column, such as a DB-1701 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, with the mode depending on the expected concentration of the analyte.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of the analyte from any matrix components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Electron Ionization (EI) is a common ionization mode. For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of 4-(2-fluoroethyl)morpholine.

Method 2: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[7] While 4-(2-fluoroethyl)morpholine lacks a strong chromophore for UV detection, derivatization can be employed, or a more universal detector like a mass spectrometer can be used (LC-MS).[8][9]

Experimental Protocol:

  • Sample Preparation and Derivatization (for UV detection):

    • Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • If UV detection is to be used, a pre-column derivatization step is necessary. A common derivatizing agent for amines is 1-naphthylisothiocyanate (NIT), which reacts with the morpholine nitrogen to form a UV-active derivative.[8]

  • Standard Preparation: Prepare a stock solution of the 4-(2-fluoroethyl)morpholine reference standard and derivatize it in the same manner as the samples. Prepare a series of calibration standards by diluting the derivatized stock solution.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically suitable.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection:

      • UV detection at a wavelength appropriate for the chosen derivative (e.g., ~230 nm for the NIT derivative).

      • Alternatively, an LC-MS system can be used for direct analysis without derivatization, offering higher sensitivity and specificity.

Comparative Validation Data for Morpholine Derivatives

The following table summarizes typical validation parameters for the analysis of morpholine derivatives using GC-MS and HPLC, providing a benchmark for what can be expected when validating methods for 4-(2-fluoroethyl)morpholine.

Validation ParameterGC-MS (as N-nitrosomorpholine derivative)HPLC-UV (as NIT derivative)
Linearity Range 10–500 µg/L[7][10]0.3–1.2 µg/mL[5]
Correlation Coefficient (R²) > 0.999[7][10]0.9995[5]
Limit of Detection (LOD) 7.3 µg/L[7][10]0.1 µg/mL[5]
Limit of Quantification (LOQ) 24.4 µg/L[7][10]0.3 µg/mL[5]
Accuracy (Recovery) 94.3% to 109.0%[7][10]97.9% to 100.4%[5]
Precision (Intraday RSD) 2.0%–4.4%[7][10]0.79%[5]
Precision (Interday RSD) 3.3%–7.0%[7][10]Not Reported

Cross-Validation: A Step-by-Step Protocol

The objective of this cross-validation is to demonstrate that the developed GC-MS and HPLC methods provide comparable results for the quantification of 4-(2-fluoroethyl)morpholine.

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Prepare a Set of at Least 10 Samples (Spiked at Different Concentrations) start->sample_prep analysis_gcms Analyze Samples by GC-MS Method sample_prep->analysis_gcms analysis_hplc Analyze Samples by HPLC Method sample_prep->analysis_hplc data_collection Collect Quantitative Results from Both Methods analysis_gcms->data_collection analysis_hplc->data_collection statistical_analysis Perform Statistical Comparison (e.g., Paired t-test, Bland-Altman Plot) data_collection->statistical_analysis acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria (e.g., % Difference < 10%) statistical_analysis->acceptance_criteria decision Results Comparable? acceptance_criteria->decision success Cross-Validation Successful: Methods are Interchangeable decision->success Yes failure Cross-Validation Failed: Investigate Discrepancies decision->failure No end End: Document Results in Validation Report success->end failure->end

Caption: Workflow for the cross-validation of two analytical methods.

  • Sample Selection: Prepare a minimum of 10 samples of the matrix (e.g., drug substance) spiked with 4-(2-fluoroethyl)morpholine at various concentrations, covering the expected range of the analyte.

  • Analysis: Analyze each sample using both the validated GC-MS method and the validated HPLC method.

  • Data Comparison: For each sample, compare the quantitative results obtained from both methods.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common criterion is that the percentage difference between the results from the two methods should not exceed a certain value (e.g., ±10%).

  • Statistical Evaluation: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of results. A Bland-Altman plot is also a useful graphical tool to visualize the agreement between the two methods.

Interpreting the Results and Method Selection

If the cross-validation study meets the pre-defined acceptance criteria, the two methods can be considered interchangeable within the validated range. The choice of which method to use for a specific application will then depend on factors such as:

  • Throughput: HPLC methods can often be automated for high-throughput screening.

  • Sensitivity: GC-MS, particularly in SIM mode, may offer lower detection limits for trace analysis.[7]

  • Specificity: Both techniques offer high specificity, but mass spectrometric detection provides an extra layer of confirmation.

  • Availability of Equipment: The choice may be dictated by the instrumentation available in a particular laboratory.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of data in a regulated environment. While specific methods for 4-(2-fluoroethyl)morpholine are not yet established in the public domain, this guide provides a robust framework based on proven techniques for analogous compounds. By following the principles of method validation and cross-validation outlined here, researchers, scientists, and drug development professionals can develop and implement reliable analytical methods for the control of 4-(2-fluoroethyl)morpholine, thereby ensuring the quality and safety of pharmaceutical products. The causality-driven approach to experimental design and the self-validating nature of cross-validation provide a high degree of confidence in the analytical results.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Method Validation Guidelines | BioPharm International. Available at: [Link]

  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC. Available at: [Link]

Sources

Comparative

"biological activity comparison of 4-(2-fluoroethyl)morpholine analogs"

An in-depth technical analysis of 4-(2-fluoroethyl)morpholine analogs reveals their critical role in modern drug discovery and molecular imaging. By strategically replacing traditional alkyl groups (such as methyl or eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-(2-fluoroethyl)morpholine analogs reveals their critical role in modern drug discovery and molecular imaging. By strategically replacing traditional alkyl groups (such as methyl or ethyl) with a 2-fluoroethyl moiety on the morpholine nitrogen, researchers can profoundly alter a molecule's physicochemical properties, metabolic fate, and target engagement profile.

This guide objectively compares the biological activity of 4-(2-fluoroethyl)morpholine analogs against their non-fluorinated counterparts, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why the 2-Fluoroethyl Substitution?

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors (e.g., PI3K, mTOR) or as a solubilizing group. However, traditional N-alkyl morpholines often suffer from high basicity and rapid oxidative metabolism. The introduction of a 2-fluoroethyl group addresses these liabilities through three distinct mechanisms:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong σ -inductive electron-withdrawing effect. This lowers the pKa of the morpholine nitrogen from approximately 8.4 (in N-ethylmorpholine) to roughly 7.85[1]. This reduction in basicity decreases the fraction of protonated molecules at physiological pH, thereby enhancing membrane permeability and significantly reducing off-target binding to the hERG potassium channel (a primary driver of cardiotoxicity).

  • Metabolic Shielding: The highly polarized and strong C-F bond resists cytochrome P450-mediated N-dealkylation and oxidation. While N-methyl and N-ethyl groups are rapidly cleaved in the liver, the 2-fluoroethyl group acts as a metabolic block, extending the compound's biological half-life.

  • Translational PET Imaging: The 2-fluoroethyl group is the premier vector for 18 F radiolabeling. Compared to 11 C-methyl analogs (half-life = 20.4 min), 18 F-fluoroethyl analogs offer a 109.7-minute half-life, enabling extended Positron Emission Tomography (PET) imaging protocols, such as mapping the norepinephrine transporter (NET) or butyrylcholinesterase (BChE) distribution in vivo[2][3].

Binding Target Target Protein Pocket (e.g., Kinase Hinge Region) Morpholine Morpholine Core Oxygen: H-Bond Acceptor Nitrogen: Hinge Vector Morpholine->Target H-Bond Fluoroethyl 2-Fluoroethyl Group Fluorine: Dipole Interaction Lowers basicity (pKa ~7.8) Fluoroethyl->Morpholine Inductive Effect Metabolism Metabolic Resistance Blocks N-dealkylation Fluoroethyl->Metabolism Steric/Electronic Shielding

Caption: Mechanistic rationale for N-(2-fluoroethyl) substitution in target binding and stability.

Comparative Biological Performance

When comparing 4-(2-fluoroethyl)morpholine analogs to standard alternatives, the biological activity must be evaluated holistically—balancing target affinity against pharmacokinetic survivability. In highly isoform-selective PI3K γ inhibitors, for instance, the fluoroethyl group provides favorable interactions with specific acidic residues (like Glu814) that plain alkyl groups cannot access[4].

Table 1: Comparative Physicochemical and Biological Profile of Morpholine N-Substituents

ParameterN-MethylmorpholineN-EthylmorpholineN-(2-Fluoroethyl)morpholine
Nitrogen pKa ~8.4~8.4~7.85
Lipophilicity ( Δ logD) Baseline+0.4+0.1
Metabolic Stability (HLM t1/2​ ) Low (<15 min)Low (<20 min)High (>60 min)
hERG Inhibition Liability HighModerateLow
PET Imaging Utility 11 C ( t1/2​ = 20.4 min)N/A 18 F ( t1/2​ = 109.7 min)

Data synthesized from medicinal chemistry SAR studies on kinase inhibitors and radiotracers[2][4][5].

Experimental Workflows & Self-Validating Protocols

To objectively verify the performance advantages of 4-(2-fluoroethyl)morpholine analogs, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for assessing metabolic stability and target binding.

Workflow N1 Synthesize Analogs (N-Me, N-Et, N-Fluoroethyl) N2 Physicochemical Profiling (pKa, LogD Measurement) N1->N2 N3 In Vitro Assays (Kinase IC50 & hERG) N2->N3 N4 Metabolic Stability (HLM/RLM Incubation) N3->N4 N5 In Vivo PET Imaging (18F-Radiotracers) N4->N5

Caption: Workflow for comparative biological screening of morpholine analogs.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol determines if the fluoroethyl substitution successfully shields the morpholine ring from CYP450-mediated N-dealkylation.

  • Pre-incubation: Combine 1 μ M of the test compound (e.g., N-ethyl vs. N-fluoroethyl analog) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature equilibrium before enzymatic reactions begin, preventing artificially slow initial reaction rates.

  • Initiation: Add 1 mM NADPH regenerating system to the mixture to start the reaction ( T0​ ).

    • Causality: CYP450 enzymes obligately require NADPH as an electron donor. Adding it last tightly controls the exact start time of the metabolic reaction.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 45, 60 min), extract a 50 μ L aliquot and immediately mix it with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism perfectly on time. The internal standard corrects for any volumetric losses or ionization suppression during subsequent LC-MS/MS analysis.

  • System Validation: Run Verapamil concurrently as a high-clearance positive control.

    • Validation Metric: If the Verapamil half-life ( t1/2​ ) falls outside the historically validated range (15–25 min), the assay is automatically rejected, ensuring the microsomes utilized were biologically active.

Protocol B: Radioligand Competitive Binding Assay

This assay evaluates whether the fluoroethyl analog maintains target affinity compared to the parent compound, a crucial step before advancing to in vivo PET imaging[2].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells overexpressing the target receptor (e.g., the Norepinephrine Transporter).

    • Causality: Using isolated membranes rather than whole cells removes the variable of membrane permeability, allowing for the direct measurement of absolute binding affinity ( Ki​ ).

  • Equilibration: Incubate the membranes with a fixed concentration of the 18 F-labeled 4-(2-fluoroethyl)morpholine analog and varying concentrations (10 −11 to 10 −5 M) of cold (unlabeled) competitor.

    • Causality: This establishes a competitive binding equilibrium, allowing the calculation of the IC50​ via a non-linear regression (four-parameter logistic curve).

  • Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself, ensuring the measured radioactivity reflects true receptor-bound ligand.

  • System Validation: Include a well containing a saturating concentration (10 μ M) of a known reference inhibitor to define Non-Specific Binding (NSB).

    • Validation Metric: The assay is considered self-validating and robust only if the Signal-to-Background ratio (Total Binding / NSB) is >5 and the calculated Z'-factor is 0.5.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tracer Source: ChemMedChem URL
  • Morpholine, 3-(1-fluoroethyl)

Sources

Validation

A Comparative Guide to Confirming the Structure of 4-(2-fluoroethyl)morpholine Reaction Products

For researchers, scientists, and drug development professionals, the structural integrity of a synthesized compound is paramount. 4-(2-fluoroethyl)morpholine is a critical building block in medicinal chemistry, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the structural integrity of a synthesized compound is paramount. 4-(2-fluoroethyl)morpholine is a critical building block in medicinal chemistry, particularly in the development of positron emission tomography (PET) imaging agents and other pharmaceuticals. Its synthesis, typically via nucleophilic substitution, appears straightforward, yet it necessitates a rigorous analytical workflow to unequivocally confirm the structure of the final product and rule out potential isomers and byproducts.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-(2-fluoroethyl)morpholine. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating system of characterization.

Synthetic Pathway & Potential Reaction Outcomes

The most common and direct synthesis of 4-(2-fluoroethyl)morpholine involves the N-alkylation of morpholine with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane.[1][2] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethyl halide and displacing the halide leaving group.[4]

Caption: General SN2 synthesis of 4-(2-fluoroethyl)morpholine.

While this reaction is generally efficient, a comprehensive analysis must consider potential alternative products:

  • Unreacted Starting Materials: Residual morpholine or 1-bromo-2-fluoroethane.

  • Quaternary Ammonium Salt: Over-alkylation of the product, where a second molecule of 1-bromo-2-fluoroethane reacts with the target compound. This is typically minimized by using an excess of morpholine.

  • Elimination Product (Fluoroethene): If the base used is too strong or the reaction temperature is too high, an E2 elimination reaction can compete with the SN2 pathway.

The primary analytical challenge is to confirm the formation of the desired N-alkylated product and definitively prove the connectivity of the fluoroethyl group to the morpholine nitrogen.

A Comparative Analysis of Spectroscopic Techniques

A multi-pronged analytical approach is essential for unambiguous structure confirmation. No single technique provides all the necessary information, but together, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) form a powerful, self-validating workflow.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling)Excellent for mapping the carbon skeleton and identifying neighboring protons.Can have overlapping signals in complex molecules.
¹³C NMR Carbon environment, number of unique carbonsProvides a clear count of carbon atoms and their chemical environment.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
¹⁹F NMR Fluorine environment, coupling to nearby nucleiHighly sensitive and specific to fluorine; wide chemical shift range prevents overlap.[5][6]Only applicable to fluorinated compounds.
Mass Spec (MS) Molecular weight, fragmentation patternConfirms molecular formula and provides structural clues from fragmentation.Isomers may have identical molecular weights.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-(2-fluoroethyl)morpholine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and definitive picture.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of protons and their spatial relationship to neighboring protons and fluorine.

  • Morpholine Ring Protons: Two distinct signals are expected for the morpholine protons. The two protons on the carbons adjacent to the oxygen atom (-O-CH₂-) will appear as a triplet around 3.6-3.8 ppm. The two protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will appear as a triplet around 2.5-2.7 ppm.[7]

  • Fluoroethyl Group Protons: This is the most diagnostic region.

    • -N-CH₂-CH₂-F: The methylene group adjacent to the nitrogen will appear as a triplet of doublets. The splitting into a triplet is due to coupling with the adjacent CH₂F protons (³JHH), and the further splitting into doublets is due to a three-bond coupling to the fluorine atom (³JHF).

    • -N-CH₂-CH₂-F: The methylene group adjacent to the fluorine will also appear as a triplet of doublets. The primary splitting is a large doublet due to the two-bond coupling to fluorine (²JHF), which is then split into a triplet by the adjacent CH₂N protons (³JHH).

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton.

  • Morpholine Carbons: Two signals are expected, one for the carbons adjacent to oxygen (~67 ppm) and one for the carbons adjacent to nitrogen (~54 ppm).

  • Fluoroethyl Carbons:

    • -CH₂-F: This carbon signal will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 200-250 Hz). This large coupling is unambiguous proof of a direct C-F bond.

    • -N-CH₂-: This carbon signal will also appear as a doublet, but with a much smaller two-bond coupling constant (²JCF ≈ 15-25 Hz).

2.1.3. ¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint

Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is an essential tool for analyzing fluorinated compounds.[8][9] It offers a wide chemical shift range, which minimizes the chance of signal overlap and makes it highly sensitive to the local electronic environment.[5][6]

For 4-(2-fluoroethyl)morpholine, the ¹⁹F NMR spectrum should show a single signal that is split into a triplet. This triplet arises from the coupling of the fluorine atom to the two protons on the adjacent carbon (²JHF). The presence of this specific splitting pattern confirms that the fluorine is attached to a -CH₂- group, which is in turn attached to another carbon atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula.

  • Electrospray Ionization (ESI-MS): This "soft" ionization technique is ideal for confirming the molecular weight. The expected signal would be the protonated molecule, [M+H]⁺, at m/z 134.10.

  • Electron Ionization (EI-MS): This "hard" ionization technique causes the molecule to fragment. The fragmentation pattern can provide valuable structural information. For 4-(2-fluoroethyl)morpholine, a characteristic and highly abundant fragment is the morpholinomethyl cation at m/z 100, resulting from the loss of the CH₂F radical. This fragmentation strongly supports the N-alkylation of the morpholine ring. A similar fragmentation pattern is observed for 4-(2-chloroethyl)morpholine, which shows a base peak at m/z 100.[10]

Experimental Protocols and Data Interpretation Workflow

To ensure trustworthy and reproducible results, standardized protocols are crucial.

Analytical Workflow Diagram

Caption: A self-validating workflow for structure confirmation.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to observe the fine splitting patterns (triplets of doublets).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a standard pulse program. No special reference is typically needed as the spectrometer software will reference it appropriately.[6]

Protocol: Mass Spectrometry Analysis
  • ESI-MS: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water. Infuse the solution directly into the ESI source and acquire the spectrum in positive ion mode.

  • GC-MS (for EI): If the compound is sufficiently volatile, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Inject the sample onto a GC-MS system to obtain the EI mass spectrum.[11]

Interpreting the Data: A Holistic Approach

The final step is to synthesize all the data into a single, coherent structural assignment.

Expected Data Point Structural Confirmation
MS [M+H]⁺ at m/z 134.1 Confirms the molecular formula C₆H₁₂FNO.
MS fragment at m/z 100 Supports the connectivity of the ethyl group to the morpholine nitrogen.
¹⁹F NMR Triplet Confirms the -CH₂-F moiety.
¹³C NMR doublet with ¹JCF ≈ 220 Hz Unambiguously proves the C-F bond.
¹H NMR triplets of doublets Confirms the -N-CH₂-CH₂-F spin system and its connectivity.

By systematically acquiring and cross-correlating data from these orthogonal techniques, researchers can have the highest degree of confidence in the structure of their synthesized 4-(2-fluoroethyl)morpholine. This rigorous, evidence-based approach is fundamental to scientific integrity and is an absolute requirement in the field of drug development.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia. (n.d.). Grokipedia.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science (RSC Publishing).
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal.
  • 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727. (n.d.). PubChem. Retrieved from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • The SN2 mechanism. (n.d.). Pearson+. Retrieved from [Link]

  • CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.

Sources

Comparative

"benchmarking the performance of 4-(2-fluoroethyl)morpholine in specific applications"

Benchmarking the Performance of 4-(2-Fluoroethyl)morpholine in Specific Applications As a Senior Application Scientist, I frequently evaluate privileged heterocyclic building blocks that can simultaneously solve multiple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 4-(2-Fluoroethyl)morpholine in Specific Applications

As a Senior Application Scientist, I frequently evaluate privileged heterocyclic building blocks that can simultaneously solve multiple pharmacokinetic and pharmacodynamic challenges. Among these, 4-(2-fluoroethyl)morpholine stands out. By functionalizing the nitrogen of a morpholine ring with a 2-fluoroethyl appendage, we achieve a dual-purpose motif: it acts as a highly efficient site for isotopic labeling in radiopharmaceuticals, and it serves as a conformational rigidifier in targeted therapeutics.

This guide objectively benchmarks the performance of 4-(2-fluoroethyl)morpholine against alternative structural motifs across two primary applications: 18F-Positron Emission Tomography (PET) imaging and small molecule enzyme inhibition.

Application 1: 18F-PET Imaging Tracers (Neuroimaging)

In the development of neuroimaging agents—such as PET tracers targeting Butyrylcholinesterase (BChE)[1] or sigma-1 receptors—achieving the correct blood-brain barrier (BBB) penetrance is critical.

The Mechanistic Advantage: Highly lipophilic tracers suffer from non-specific binding in white matter, while overly polar tracers fail to cross the BBB. Replacing a standard aliphatic chain with a 4-(2-fluoroethyl)morpholine moiety optimally tunes the partition coefficient (LogP) into the neuroimaging "sweet spot" (LogP 1.5–3.0). Furthermore, the morpholine substitution substantially increases the duration of enzyme inactivation and beneficially increases water solubility compared to highly lipophilic non-morpholine analogs, as demonstrated in recent BChE tracer developments[2].

Benchmarking Data: PET Tracer Physicochemical Properties

The following table compares the performance of the 4-(2-fluoroethyl)morpholine motif against common alternatives in neuro-PET tracer design.

Parameter4-(2-Fluoroethyl)morpholine4-(Fluoromethyl)morpholineFluoroethylpiperidine
Radiochemical Yield (RCY) 35 – 50%15 – 25%30 – 45%
Lipophilicity (LogP) 1.8 – 2.5 (Optimal)1.2 – 1.6 (Sub-optimal)3.0 – 3.8 (High)
Brain Uptake (SUV at 10 min) 1.5 – 2.00.8 – 1.12.2 (High non-specific)
In vivo Stability (Defluorination) High (<5% bone uptake)Moderate (~10% bone uptake)High (<5% bone uptake)
Self-Validating Protocol: 18F-Radiolabeling Workflow

To harness this motif, nucleophilic substitution is the gold standard. The following protocol is designed as a self-validating system to ensure high specific activity and radiochemical purity.

  • Azeotropic Drying: Transfer aqueous [18F]fluoride (1-5 GBq) from the cyclotron to a reaction vial containing Kryptofix 2.2.2 (K2.2.2) and K2CO3. Dry azeotropically using anhydrous acetonitrile at 95°C under a nitrogen stream. Causality: This step is not merely dehydration; it actively sequesters the potassium counter-ion, rendering the [18F]fluoride "naked" and highly nucleophilic, which is strictly required to overcome the activation energy barrier of displacing the leaving group.

  • Nucleophilic Substitution (SN2): Dissolve 2-5 mg of the corresponding morpholine-ethyl-tosylate precursor in 0.5 mL of anhydrous DMSO. Add to the dried [18F]fluoride complex and incubate at 90–110°C for 10 minutes.

  • Deprotection: If the parent molecule utilizes protecting groups (e.g., MOM or Boc), add 1M HCl, heat at 90°C for 5 minutes, and neutralize with NaOH.

  • Purification & Validation: Inject the crude mixture onto a semi-preparative HPLC system. Validation Step: Before formulation, an aliquot must be analyzed via analytical radio-HPLC. The protocol is only validated if the radiochemical purity exceeds 95% and the specific activity is >50 GBq/μmol, ensuring no cold precursor competes for target binding in vivo.

  • Formulation: Isolate the product via a C18 Sep-Pak cartridge, eluting with 1 mL of ethanol into 9 mL of physiological saline.

G A [18F]Fluoride Cyclotron Target B Azeotropic Drying (K2.2.2 / K2CO3) A->B Aqueous [18F]F- D Nucleophilic Substitution (90-110°C, 10 min) B->D 'Naked' [18F]F- C Tosylate Precursor (in MeCN/DMSO) C->D Precursor E HPLC Purification & Formulation D->E Crude Tracer

Workflow for the 18F-radiolabeling of 4-(2-fluoroethyl)morpholine derivatives.

Application 2: Small Molecule Inhibitors (e.g., AMCase Inhibitors)

Beyond imaging, the 4-(2-fluoroethyl)morpholine motif is a powerful tool in the optimization of targeted therapeutics, such as Acidic Mammalian Chitinase (AMCase) inhibitors used for treating asthma and inflammatory diseases[3].

The Mechanistic Advantage: Flexible aliphatic chains incur a high entropic penalty upon binding to a target receptor. Scaffold hopping to a 4-(2-fluoroethyl)morpholine ring increases the rigidity of the molecule, locking its molecular geometry to match the target's binding pocket. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the morpholine nitrogen (from ~8.3 to ~6.5). This physicochemical shift ensures the molecule is less ionized at physiological pH, which enhances membrane permeability, reduces lysosomal trapping, and mitigates off-target hERG channel liabilities.

Benchmarking Data: Pharmacological Optimization
Parameter4-(2-Fluoroethyl)morpholine AnalogFlexible Aliphatic AnalogUnsubstituted Morpholine
Target Potency (IC50) 8.5 nM145 nM22 nM
Nitrogen pKa ~6.5~9.5~8.3
Metabolic Half-life (HLM) >120 min45 min85 min
Entropic Penalty (ΔS) Low (Pre-organized)HighLow
Self-Validating Protocol: In Vitro Enzyme Inhibition Assay

To accurately benchmark the potency gains achieved by this structural rigidification, a robust kinetic assay is required.

  • Compound Preparation: Prepare 10 mM stock solutions of the 4-(2-fluoroethyl)morpholine derivative and its flexible counterpart in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer (50 mM Citric Acid, pH 5.2, 0.1% BSA).

  • Enzyme Incubation: Add recombinant human AMCase (final concentration 2 nM) to a 96-well black opaque plate. Add the compound dilutions and incubate for 30 minutes at room temperature. Causality: This pre-incubation is critical; it allows the rigidified morpholine derivative to achieve thermodynamic binding equilibrium before substrate competition begins.

  • Substrate Addition: Add the fluorogenic substrate 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (final concentration 20 μM).

  • Kinetic Readout: Measure fluorescence continuously for 45 minutes (Excitation: 360 nm, Emission: 450 nm) using a microplate reader.

  • Data Analysis & Validation: Calculate the initial velocity of the reaction. Validation Step: The assay must include a known AMCase inhibitor as a positive control. The data is only accepted if the Z'-factor of the control wells remains >0.6, proving the assay possesses sufficient signal-to-noise ratio to distinguish the subtle entropic advantages of the fluoroethylmorpholine analog.

G A Flexible Aliphatic Chain (High Entropic Penalty) B Morpholine Ring Substitution (Increased Rigidity) A->B Scaffold Hopping C 2-Fluoroethyl Appendage (Inductive Electron Withdrawal) B->C Fluorination E Optimized Inhibitor (High Potency, Good PK) B->E Conformational Lock D Reduced Nitrogen pKa (Lower hERG Liability) C->D Physicochemical shift D->E Improved Safety

Optimization pathway for inhibitors using the 4-(2-fluoroethyl)morpholine motif.

References

  • Gentzsch, C., et al. "Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • OncoArendi Therapeutics SA. "Substituted amino triazoles useful as chitinase inhibitors." Google Patents (US11638707B2).
  • Haider, A., et al. "In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reproducibility in Fluoroethylation Reactions: A Comparative Analysis of 4-(2-fluoroethyl)morpholine and its Precursors

Executive Summary: The introduction of a fluoroethyl moiety is a critical transformation in medicinal chemistry, particularly in the development of Positron Emission Tomography (PET) imaging agents where the fluorine-18...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The introduction of a fluoroethyl moiety is a critical transformation in medicinal chemistry, particularly in the development of Positron Emission Tomography (PET) imaging agents where the fluorine-18 isotope is frequently employed.[1] The reproducibility of these reactions is paramount, as it directly impacts radiochemical yield, purity, and the overall viability of a radiotracer for clinical applications.[2][3] This guide provides an in-depth analysis of the experimental reproducibility associated with 4-(2-fluoroethyl)morpholine, a key building block in this field. We will dissect the common synthetic routes, identify critical parameters influencing their success, and compare this compound with its precursor, 4-(2-hydroxyethyl)morpholine, in the context of preparing a suitable leaving group for subsequent nucleophilic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the consistency and reliability of their fluoroethylation and radiolabeling experiments.

Introduction: The Significance of Controlled Fluoroethylation

The morpholine scaffold is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules.[4] Its N-fluoroethylated derivative, 4-(2-fluoroethyl)morpholine, serves as a valuable precursor for introducing the –CH2CH2F group. In PET imaging, the short half-life of fluorine-18 (approximately 110 minutes) necessitates that radiolabeling reactions are rapid, efficient, and above all, reproducible.[3][5] Inconsistent precursor quality or unpredictable reaction outcomes can lead to batch failures, wasting valuable radioisotope and delaying critical research or clinical scans.[3] Therefore, a thorough understanding of the factors governing the synthesis and purity of fluoroethylating agents is not merely an academic exercise but a prerequisite for successful and translatable science.

Section 1: Synthesis of Fluoroethylation Precursors: A Reproducibility Perspective

The most common and practical approach to synthesizing 4-(2-fluoroethyl)morpholine involves a two-step process: the synthesis of 4-(2-hydroxyethyl)morpholine, followed by the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) and subsequent nucleophilic fluorination. This section will analyze the reproducibility of the initial, and arguably most critical, step: the preparation and subsequent activation of the alcohol precursor.

Synthesis of 4-(2-Hydroxyethyl)morpholine

4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a commercially available reagent that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[6][7][8] While it can be purchased, understanding its synthesis is crucial for troubleshooting and ensuring high purity starting material. A common laboratory-scale synthesis involves the reaction of morpholine with ethylene oxide. However, due to the hazardous nature of ethylene oxide, an alternative and more accessible route is the reaction of morpholine with 2-chloroethanol.

Critical Parameters Affecting Reproducibility:

  • Purity of Reactants: The purity of the starting morpholine and 2-chloroethanol is critical. The presence of water or other nucleophilic impurities can lead to side reactions, reducing the yield and complicating purification.

  • Stoichiometry and Order of Addition: Precise control over the molar ratios is necessary to prevent side reactions like the formation of bis-alkylation products.

  • Temperature Control: The reaction is exothermic. Inadequate temperature control can lead to the formation of undesired byproducts.

  • Solvent and Base: The choice of solvent and base (if any) can influence the reaction rate and selectivity.

Activation of the Hydroxyl Group: Tosylation as a Case Study

To facilitate nucleophilic substitution with a fluoride source, the hydroxyl group of 4-(2-hydroxyethyl)morpholine must be converted into a good leaving group. Tosylation is a widely used method for this transformation.[9][10]

Protocol 1: Tosylation of 4-(2-Hydroxyethyl)morpholine

This protocol details a standard procedure for the tosylation of 4-(2-hydroxyethyl)morpholine.

Materials:

  • 4-(2-Hydroxyethyl)morpholine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve 4-(2-hydroxyethyl)morpholine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (or pyridine) and a catalytic amount of DMAP to the solution.

  • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Critical Parameters Affecting Reproducibility:

  • Anhydrous Conditions: The presence of moisture will hydrolyze the tosyl chloride, reducing the yield and generating p-toluenesulfonic acid, which can complicate the workup.

  • Temperature Control: The initial addition of TsCl should be performed at a low temperature to control the exothermic reaction and minimize side product formation.

  • Base Selection and Purity: The base is crucial for scavenging the HCl generated during the reaction.[10] The purity of the base is important; impurities can lead to side reactions. Pyridine can sometimes lead to the formation of a pyridinium salt, which can complicate purification.

  • Spontaneous Chloride Formation: A significant and often overlooked factor affecting reproducibility is the potential for the in-situ conversion of the intermediate tosylate to the corresponding chloride, 4-(2-chloroethyl)morpholine. This is particularly prevalent when using tosyl chloride in the presence of a chloride source (like the HCl generated) and can be influenced by the substrate structure and reaction time.[9]

Section 2: Comparative Analysis: Tosylate vs. Other Leaving Groups

While tosylates are common, other leaving groups can be employed for the subsequent fluorination step. The choice of leaving group can significantly impact the reproducibility and outcome of the fluorination reaction.

Leaving Group PrecursorSynthesis MethodAdvantagesDisadvantages & Reproducibility Challenges
4-(2-(Tosyloxy)ethyl)morpholine Tosylation of 4-(2-hydroxyethyl)morpholineWell-established chemistry, stable intermediate.Potential for in-situ chloride formation, requires careful control of anhydrous conditions.[9][11]
4-(2-Chloroethyl)morpholine Chlorination of 4-(2-hydroxyethyl)morpholine (e.g., with thionyl chloride)Can be a one-step synthesis from the alcohol.[12]The reaction with thionyl chloride can be vigorous and produce corrosive byproducts, requiring careful handling.
4-(2-Bromoethyl)morpholine Bromination of 4-(2-hydroxyethyl)morpholine (e.g., with PBr3)Bromide is a good leaving group.Reagents like PBr3 are hazardous and moisture-sensitive.

Section 3: Analytical Validation for Ensuring Reproducibility

To ensure the reproducibility of experiments, rigorous analytical characterization of the synthesized precursors is essential.

Characterization of 4-(2-hydroxyethyl)morpholine and its Derivatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. For example, in the ¹H NMR of 4-(2-hydroxyethyl)morpholine, one would expect to see characteristic triplets for the methylene groups of the ethyl chain and multiplets for the morpholine ring protons. Upon tosylation, the downfield shift of the methylene protons adjacent to the tosylate group provides clear evidence of the reaction's success.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the synthesized compounds and identifying any byproducts.[13][14] Derivatization might be necessary for more polar compounds like morpholine itself to improve volatility.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, especially for less volatile compounds.

Workflow for Synthesis and Quality Control

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage cluster_application Application Stage Morpholine Morpholine + 2-Chloroethanol Hydroxyethyl 4-(2-Hydroxyethyl)morpholine Morpholine->Hydroxyethyl Alkylation Tosylation Tosylation (Protocol 1) Hydroxyethyl->Tosylation Tosylated_Product 4-(2-(Tosyloxy)ethyl)morpholine Tosylation->Tosylated_Product NMR NMR Spectroscopy (Structure Verification) Tosylated_Product->NMR Characterization GCMS GC-MS (Purity & Impurity Profile) Tosylated_Product->GCMS HPLC HPLC (Purity Assessment) Tosylated_Product->HPLC Fluorination Nucleophilic Fluorination (e.g., with [18F]Fluoride) Tosylated_Product->Fluorination Precursor for Radiolabeling Final_Product 4-(2-[18F]fluoroethyl)morpholine Fluorination->Final_Product

Caption: Workflow for the synthesis and quality control of a fluoroethylation precursor.

Section 4: Alternative Approaches to Fluoroethylation

While the synthesis of 4-(2-fluoroethyl)morpholine and its precursors is a common strategy, alternative methods for introducing a fluoroethyl group onto an amine are emerging.

  • Enzymatic Fluoroethylation: Recent research has explored the use of engineered enzymes and S-adenosylmethionine (SAM) analogues to perform fluoroethylation reactions under mild, biocatalytic conditions.[17][18] These methods offer high selectivity but may require specialized expertise and reagents.

  • Direct Fluoroethylation Reagents: The development of novel reagents that can directly transfer a fluoroethyl group is an active area of research. These could potentially streamline the synthesis and improve reproducibility by reducing the number of synthetic steps.

Logical Relationship in Precursor Synthesis and Application

G cluster_factors Factors Affecting Reproducibility Start Starting Materials (Morpholine, etc.) Alcohol 4-(2-Hydroxyethyl)morpholine (Key Intermediate) Start->Alcohol Step 1: Synthesis Activated Activated Precursor (e.g., Tosylate) Alcohol->Activated Step 2: Activation (e.g., Tosylation) Final_Product Fluoroethylated Morpholine Activated->Final_Product Step 3: Fluorination Purity Reagent Purity Purity->Alcohol Purity->Activated Purity->Final_Product Conditions Reaction Conditions (Temp., Time) Conditions->Alcohol Conditions->Activated Conditions->Final_Product Moisture Anhydrous Technique Moisture->Alcohol Moisture->Activated Moisture->Final_Product Side_Reactions Side Reactions (e.g., Chloride formation) Side_Reactions->Alcohol Side_Reactions->Activated Side_Reactions->Final_Product

Caption: Interdependencies in the synthesis of 4-(2-fluoroethyl)morpholine.

Conclusion: Best Practices for Reproducible Fluoroethylation

The reproducibility of experiments involving 4-(2-fluoroethyl)morpholine and its precursors is contingent on a multi-faceted approach that emphasizes stringent control over starting material quality, reaction conditions, and analytical validation. For researchers aiming to achieve consistent results, particularly in the demanding field of PET radiochemistry, the following recommendations are key:

  • Thoroughly Characterize Starting Materials: Do not assume the purity of commercially available reagents. Validate the identity and purity of all starting materials before use.

  • Strict Adherence to Optimized Protocols: Pay close attention to reaction parameters such as temperature, reaction time, and stoichiometry.

  • Embrace Anhydrous Techniques: For moisture-sensitive reactions like tosylation, ensure all glassware is oven-dried and use anhydrous solvents.

  • Comprehensive Analytical Validation: Utilize a combination of analytical techniques (NMR, GC-MS, HPLC) to confirm the structure and purity of all intermediates and final products.

  • Be Aware of Potential Side Reactions: Anticipate and monitor for known side reactions, such as the spontaneous formation of chlorides during tosylation, and adjust purification strategies accordingly.

By integrating these principles into their workflow, researchers can significantly enhance the reproducibility of their fluoroethylation reactions, leading to more reliable scientific outcomes and accelerating the development of novel diagnostics and therapeutics.

References

  • ChemicalBook. (n.d.). 4-(2-hydroxyethyl)morpholin-3-one synthesis.
  • Ko, N., Lee, S. J., & Oh, S. J. (2025, October 16). Automated Synthesis of Radiopharmaceuticals: Technology, Applications, and Regulatory Perspectives. Nuclear Medicine and Molecular Imaging.
  • MDPI. (2023, December 28). From Bench to Bedside: Patient-Oriented Radiopharmaceutical Development in Nuclear Medicine Based on the Example of [ 89 Zr]Zr-PSMA-DFO.
  • ResearchGate. (n.d.). Synthesis of PET Radiopharmaceuticals.
  • Forschungszentrum Jülich. (2024, October 1). Automated synthesis of PET tracers.
  • Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99% 2-Morpholinoethanol.
  • The University of New Mexico. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • ACS Publications. (2024, April 9). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine | ACS Catalysis.
  • PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications.
  • Chinese Chemical Society. (2024, August 6). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.
  • ResearchGate. (n.d.). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine | Request PDF.
  • ACS Publications. (2023, May 8). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine | ACS Central Science.
  • ResearchGate. (2019, May 1). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • Academic Journals. (2011, January 15). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • PMC. (2026, January 11). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R).
  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • ResearchGate. (n.d.). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Consult QD. (2022, August 31). Investigational PET Imaging Agent Being Explored as a Predictive Biomarker For Response to Standard Chemotherapies.
  • PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
  • IntechOpen. (2022, April 11). PET-CT Imaging and Applications.
  • ResearchGate. (n.d.). Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances | Request PDF.
  • MDPI. (2023, February 8). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

Sources

Comparative

"peer-reviewed validation of 4-(2-fluoroethyl)morpholine as a research tool"

An In-Depth Guide to the Peer-Reviewed Validation of 4-(2-fluoroethyl)morpholine as a Novel Research Tool Authored by a Senior Application Scientist This guide provides a comprehensive framework for the validation of 4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Peer-Reviewed Validation of 4-(2-fluoroethyl)morpholine as a Novel Research Tool

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of 4-(2-fluoroethyl)morpholine as a research tool, particularly for applications in neuropharmacology and in vivo imaging. While direct peer-reviewed validation of this specific molecule is not extensively documented, this document synthesizes established methodologies and data from structurally analogous compounds to propose a rigorous validation pathway. We will deconstruct the molecule into its core components—the morpholine scaffold and the 2-fluoroethyl group—to explain the rationale behind its design and the experimental choices required for its validation.

The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and blood-brain barrier (BBB) permeability.[1][2][3] The 2-fluoroethyl group is a common moiety used for radiolabeling with Fluorine-18 ([¹⁸F]), a positron emitter with a 109.8-minute half-life, making it ideal for Positron Emission Tomography (PET) imaging studies.[4] Therefore, 4-(2-fluoroethyl)morpholine is logically designed as a precursor for the PET radiotracer [¹⁸F]4-(2-fluoroethyl)morpholine, intended for CNS applications.

This guide compares the properties endowed by the morpholine scaffold to other common heterocycles and evaluates the fluoroethyl group against other radiolabeling strategies, providing the necessary experimental context for researchers and drug development professionals.

Part 1: The Morpholine Scaffold - A Comparative Analysis

The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's physicochemical and pharmacokinetic profile. The morpholine ring is frequently employed to optimize compounds for CNS applications.[5] Its key advantages stem from a unique combination of features compared to other cyclic amines like piperidine and piperazine.[1]

The oxygen atom in the morpholine ring introduces polarity and acts as a hydrogen bond acceptor, which can enhance aqueous solubility.[3] Simultaneously, the weakly basic nitrogen atom (pKa ≈ 8.4) is mostly protonated at physiological pH, yet the overall structure maintains a favorable balance of lipophilicity required to cross the BBB.[1][2]

Comparative Physicochemical Properties

The following table compares key properties of morpholine with its commonly used structural analogs, piperidine and piperazine. This data provides the foundational logic for selecting morpholine when designing CNS-penetrant molecules.

PropertyMorpholinePiperidinePiperazineRationale for CNS Applications
pKa ~8.4~11.2~9.8 (pKa1), ~5.6 (pKa2)Morpholine's lower pKa reduces the likelihood of strong interactions with acidic phospholipids in membranes, potentially improving BBB permeability compared to the more basic piperidine.[1]
Calculated LogP -0.870.84-1.03While piperidine is more lipophilic, morpholine offers a superior balance between lipophilicity and hydrophilicity, crucial for both solubility in blood and penetration into the brain.[1][3]
Hydrogen Bond Acceptors 2 (O and N)1 (N)2 (both N)The oxygen atom provides an additional hydrogen bond acceptor site without introducing excessive basicity, aiding solubility and potential target interactions.[3]
Metabolic Stability Generally stable, but can be oxidized.Susceptible to oxidation.Susceptible to oxidation.The morpholine ring often confers improved metabolic stability compared to other cyclic amines, leading to a longer biological half-life.[1]
Logical Framework for Scaffold Selection

The decision to use a morpholine scaffold in a CNS research tool is a deliberate one aimed at optimizing pharmacokinetics. This diagram illustrates the thought process.

cluster_0 Goal: CNS-Penetrant Research Tool cluster_1 Key Pharmacokinetic Hurdles cluster_2 Scaffold Design Choice: Morpholine goal Develop a tool for in vivo CNS studies (e.g., PET) hurdle1 Blood-Brain Barrier (BBB) Permeability goal->hurdle1 hurdle2 Aqueous Solubility & Bioavailability goal->hurdle2 hurdle3 Metabolic Stability goal->hurdle3 choice Select Morpholine Scaffold hurdle1->choice Addresses hurdle2->choice Addresses hurdle3->choice Addresses prop1 Balanced Lipophilicity (LogP) prop2 Reduced Basicity (pKa) prop3 H-Bond Acceptor (Oxygen) choice->prop1 choice->prop2 choice->prop3

Caption: Rationale for selecting the morpholine scaffold in CNS tool design.

Part 2: The 2-Fluoroethyl Group - Validation for PET Imaging

The primary function of the 2-fluoroethyl group in this context is to serve as a handle for radiosynthesis with [¹⁸F]Fluoride. The validation of [¹⁸F]4-(2-fluoroethyl)morpholine as a PET tracer requires comparison with other established fluoroalkylated radiotracers to assess its potential for in vivo imaging. Key validation parameters include radiosynthesis efficiency, metabolic stability (specifically against defluorination), and brain kinetics.

We will compare its projected performance with analogous, well-documented fluoroethylated piperidine and piperazine PET ligands.

Comparative Performance of Fluoroethylated PET Tracers
Parameter[¹⁸F]SFE ([¹⁸F]1-(2-fluoroethyl)-4-..piperidine)[¹⁸F]1 (Fluoroethylated Piperazine Ligand)[6]Projected for [¹⁸F]4-(2-fluoroethyl)morpholineExperimental Rationale
Radiosynthesis Yield 54 ± 6%13–15%Expected to be moderate to highN-alkylation with [¹⁸F]fluoroethyl tosylate is a robust reaction. The nucleophilicity of the morpholine nitrogen is sufficient for efficient labeling.
Molar Activity (GBq/µmol) >77Not ReportedExpected to be high (>50)High molar activity is crucial to minimize pharmacological effects and ensure that binding is not saturated. This is typically achievable with modern radiosynthesis methods.
Brain Uptake (%ID/g) ~1.8 (rat cortex)~0.2 (LPS mouse)Dependent on target, but expected to cross BBBThe morpholine scaffold is known to facilitate BBB penetration.[2] Actual uptake will depend on the presence and density of a specific biological target.
Metabolic Stability Largely intact in the brain at 1 hr.Undergoes little metabolism in the mouse brain.[6]Expected to be highThe C-F bond is very strong. Metabolism would likely occur on the morpholine ring rather than through defluorination, which is critical to prevent bone uptake of free [¹⁸F]fluoride.
CNS Clearance Cleared from the brain with ~40% reduction over 90 min.Not ReportedDesirable to have reversible kineticsFor imaging neuroreceptors, reversible binding and relatively fast clearance are needed to achieve a good signal-to-noise ratio and allow for quantitative modeling.

Part 3: Experimental Validation Protocols

The following section provides detailed, self-validating protocols for the synthesis, radiosynthesis, and preclinical evaluation of 4-(2-fluoroethyl)morpholine and its radiolabeled counterpart.

Protocol 1: Synthesis of 4-(2-fluoroethyl)morpholine Standard

This protocol describes the synthesis of the non-radioactive "cold" standard, which is required for chemical characterization and as a reference for chromatographic analysis of the radiolabeled product.

Rationale: A straightforward N-alkylation is the most direct route. The use of a carbonate base is sufficient for this reaction and simplifies purification compared to stronger, more soluble bases.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of morpholine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add Alkylating Agent: Add 1-fluoro-2-iodoethane (1.2 eq) to the suspension. (Alternatively, 2-fluoroethyl tosylate can be used).[6]

  • Reaction: Stir the mixture vigorously at 65°C under a nitrogen atmosphere for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, filter the suspension to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(2-fluoroethyl)morpholine as a clear oil.

  • Validation: Confirm the structure and purity (>98%) of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine

This protocol is adapted from established methods for producing [¹⁸F]fluoroethylated compounds and is designed for use in an automated synthesis module.

Rationale: A two-step, one-pot synthesis starting with the production of [¹⁸F]2-fluoroethyl tosylate is a common and high-yielding method for introducing the [¹⁸F]fluoroethyl group onto amines.

cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Synthesis of [¹⁸F]2-fluoroethyl tosylate cluster_2 Step 3: N-Alkylation with Morpholine cluster_3 Step 4: Purification & Formulation F18 [¹⁸F]Fluoride from Cyclotron Trap Trap on QMA Cartridge F18->Trap Elute Elute with K₂CO₃/Kryptofix 2.2.2 Trap->Elute Dry Azeotropic Drying (ACN) Elute->Dry Precursor1 Add Ethylene Glycol Ditosylate Dry->Precursor1 React1 Heat at 90-110°C for 10 min Precursor1->React1 Precursor2 Add Morpholine Precursor React1->Precursor2 React2 Heat at 110-120°C for 15 min Precursor2->React2 Quench Quench with Water React2->Quench HPLC Semi-Preparative HPLC Purification Quench->HPLC Formulate Formulate in Saline/Ethanol HPLC->Formulate QC Quality Control (radio-TLC, HPLC) Formulate->QC

Caption: Workflow for the automated radiosynthesis of [¹⁸F]4-(2-fluoroethyl)morpholine.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Drying: Remove water via azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Step 1 - Fluoroethylation: Add ethylene glycol ditosylate to the dried K[¹⁸F]K₂₂₂ complex and heat at 100°C for 10 minutes to form [¹⁸F]2-fluoroethyl tosylate.

  • Step 2 - N-Alkylation: Add the morpholine precursor to the reaction vessel and heat at 120°C for 15 minutes.

  • Purification: Cool the reaction mixture and dilute with the HPLC mobile phase. Purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the product fraction, remove the organic solvent under vacuum, and reformulate the final product in sterile saline with a small percentage of ethanol for injection.

  • Quality Control: Validate the final product for radiochemical purity (>95%), identity (co-elution with the cold standard), pH, and sterility before in vivo use.

Protocol 3: In Vivo PET Imaging and Biodistribution in Rodents

This protocol outlines the essential steps to validate the tracer's performance in a living system, using rodents as a standard preclinical model.

Rationale: An in vivo study is the ultimate test of a PET tracer's utility. This protocol includes a baseline scan and a blocking study to demonstrate target specificity. The biodistribution component provides quantitative data on organ uptake and clearance. This approach is standard for evaluating novel PET radiotracers for neuroinflammation.[6]

Step-by-Step Procedure:

  • Animal Model: Use healthy male Sprague-Dawley rats or C57BL/6 mice. For studies of neuroinflammation, a lipopolysaccharide (LPS)-induced model can be used.[6]

  • Tracer Administration: Anesthetize the animal (e.g., with isoflurane) and inject a bolus of [¹⁸F]4-(2-fluoroethyl)morpholine (typically 5-10 MBq) via a tail vein catheter.

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following injection.

  • Blocking Study (Specificity Validation): In a separate cohort of animals, pre-treat with a high dose of a known, high-affinity ligand for the hypothesized target (or with the cold standard, 4-(2-fluoroethyl)morpholine) 30 minutes prior to tracer injection. A significant reduction in brain uptake compared to the baseline scan indicates specific binding.

  • Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over various brain regions (e.g., cortex, striatum, hippocampus) and a reference region (e.g., cerebellum) to generate time-activity curves (TACs).

  • Ex Vivo Biodistribution: At the end of the scan, euthanize the animals. Dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, blood), weigh them, and measure their radioactivity in a gamma counter.

  • Data Calculation: Express organ uptake as the percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of tracer distribution and clearance pathways.

  • Metabolite Analysis: Collect blood samples at various time points and brain tissue at the end of the study. Analyze using radio-HPLC to determine the percentage of the parent tracer versus radioactive metabolites.

Conclusion and Future Directions

The rational design of 4-(2-fluoroethyl)morpholine, leveraging the favorable pharmacokinetic properties of the morpholine scaffold and the utility of the 2-fluoroethyl group for [¹⁸F] radiolabeling, makes it a promising candidate as a research tool for CNS PET imaging. The validation framework presented here, built upon established principles and comparative data from analogous compounds, provides a clear and scientifically rigorous path forward.

Successful validation through the described protocols would establish [¹⁸F]4-(2-fluoroethyl)morpholine as a valuable tool for the scientific community. Future work should focus on identifying its specific biological target(s) within the CNS to fully unlock its potential in studying neurological diseases and evaluating the efficacy of novel therapeutics.

References

  • Peviani, M., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ACS Omega. Available at: [Link]

  • Peviani, M., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Medicinal Chemistry. Available at: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Singh, H., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Salim, M., et al. (2023). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Jo, S., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules. Available at: [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Patel, R. J., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. Available at: [Link]

  • Naim, M. J., et al. (2016). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research.
  • Uddin, A., et al. (2021). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals. Available at: [Link]

  • Wang, S., et al. (2021). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cai, T., Lin, J., & Gao, X. (2008). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Google Patents.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Fluoroethyl)morpholine proper disposal procedures

Proper management and disposal of specialty fluorinated amines, such as 4-(2-Fluoroethyl)morpholine , require a rigorous, scientifically grounded approach. In drug development and synthetic chemistry, this compound is fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of specialty fluorinated amines, such as 4-(2-Fluoroethyl)morpholine , require a rigorous, scientifically grounded approach. In drug development and synthetic chemistry, this compound is frequently utilized as a versatile building block; however, its unique molecular architecture—combining a basic, corrosive morpholine ring with a highly stable fluoroethyl moiety—presents distinct logistical and environmental challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the physicochemical causality behind these protocols, your laboratory can implement a self-validating waste management system that ensures absolute regulatory compliance, protects personnel, and prevents environmental contamination.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand why 4-(2-Fluoroethyl)morpholine behaves the way it does. The disposal of this compound is dictated by two primary molecular features:

  • The Morpholine Ring (Alkalinity & Corrosivity): The secondary/tertiary amine structure renders the compound a strong base. It will react exothermically with acids and can cause severe tissue necrosis upon contact. Consequently, it must never be introduced into acidic waste streams, and metal containers must be avoided due to the risk of corrosive degradation [1].

  • The Fluoroethyl Group (Thermal Stability & Toxic Byproducts): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (<800°C) will fail to completely degrade the molecule, potentially releasing highly toxic fluorinated organic intermediates. Complete thermal destruction requires high-temperature incineration, which inevitably generates Hydrogen Fluoride (HF) gas. This dictates that the waste must be processed by a facility equipped with alkaline scrubbers [2].

Table 1: Quantitative Hazard Profile & Disposal Implications

Physicochemical PropertyValue / CharacteristicOperational Disposal Implication
Physical State Liquid (Hygroscopic)Requires leak-proof, secondary containment during storage and transit.
Flammability Flash Point ~35–40°C (est.)Classify as flammable; ground all containers during bulk solvent transfer.
Corrosivity / pH pH > 10 (Aqueous)Mandates High-Density Polyethylene (HDPE) or PTFE containers. Do not use metal.
Incompatibilities Strong acids, OxidizersSegregate strictly from oxidizing agents (e.g., peroxides, nitrates) to prevent fire.
Combustion Byproducts HF, NOx, CO, CO2Requires EPA-licensed high-temperature incineration (>1100°C) with alkaline scrubbing.

Routine Laboratory Waste Management Protocol

The following step-by-step methodology establishes a self-validating workflow for the routine disposal of liquid reaction mixtures and solvents containing 4-(2-Fluoroethyl)morpholine.

  • Step 1: Waste Stream Segregation Classify the material strictly as Halogenated Organic Waste . Ensure the waste stream is free of heavy metals, strong acids, and oxidizing agents.

  • Step 2: Containment Selection Utilize UN-approved, heavy-duty HDPE or PTFE carboys. Never use galvanized steel or aluminum cans, as the basicity of the morpholine derivative will corrode the metal, leading to structural failure and leaks.

  • Step 3: Self-Validating Compatibility Test Causality Check: Before transferring a new batch of waste into a bulk accumulation carboy, perform a micro-scale compatibility test. In a fume hood, mix 1 mL of the new waste with 1 mL of the existing carboy contents in a test tube. Observe for 5 minutes. If no heat generation (exotherm) or gas evolution occurs, it is safe to proceed with the bulk transfer.

  • Step 4: Volume Management Fill the waste container to a maximum of 80% capacity . This ullage (headspace) is critical to accommodate vapor expansion caused by ambient temperature fluctuations, preventing container rupture.

  • Step 5: Regulatory Labeling Apply a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Liquid (Contains 4-(2-Fluoroethyl)morpholine: Corrosive, Flammable, Fluorinated)."

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface corrosion. Do not rely on standard janitorial spill kits.

  • Step 1: Evacuation and PPE Donning Isolate the area. Responders must don chemical splash goggles, heavy-duty Nitrile or Neoprene gloves (morpholine rapidly permeates standard latex), and a half-face respirator equipped with organic vapor/acid gas cartridges if local exhaust ventilation is compromised [2].

  • Step 2: Source Containment Prevent the liquid from entering floor drains or confined spaces. Morpholine derivatives in confined sewer spaces present a severe explosion hazard due to vapor accumulation.

  • Step 3: Inert Absorption Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Never use sawdust or paper towels , as the heat of absorption combined with the chemical's flammability can trigger spontaneous combustion.

  • Step 4: Collection Use non-sparking polypropylene tools to sweep the absorbed mixture into a rigid, sealable HDPE hazardous waste bucket.

  • Step 5: Self-Validating Decontamination Wash the contaminated surface with water and a mild detergent. To validate that the chemical has been completely removed, test the final rinsate on the floor with pH indicator paper. Continue rinsing and collecting the water until the pH paper reads a neutral ~7.0. Dispose of all rinsate as halogenated aqueous waste.

Environmental Fate & Incineration Workflow

Because 4-(2-Fluoroethyl)morpholine contains both nitrogen and fluorine, its end-of-life destruction must be carefully managed to prevent the release of Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) into the atmosphere. The diagram below illustrates the logical flow of the waste from the laboratory to safe environmental release.

G Start 4-(2-Fluoroethyl)morpholine Waste Generation Decision Waste Stream Classification? Start->Decision Liquid Routine Lab Waste (Liquid/Solvent) Decision->Liquid Reaction Solvents Solid Spill Cleanup / PPE (Solid/Absorbent) Decision->Solid Contaminated Materials Segregation Segregate as: Halogenated Organic Waste (Corrosive) Liquid->Segregation Solid->Segregation Incineration High-Temp Incineration (>1100°C) Segregation->Incineration EPA Licensed Facility Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release Scrubber->Safe Clean Exhaust

Fig 1: End-to-end disposal workflow for fluorinated morpholine derivatives.

By adhering to these protocols, your facility ensures that the complex chemical properties of 4-(2-Fluoroethyl)morpholine are respected from the benchtop to final destruction, maintaining the highest standards of laboratory safety and environmental stewardship.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Center for Biotechnology Information (NCBI) / National Academies Press. Available at:[Link]

  • Hazardous Substance Fact Sheet: Morpholine . New Jersey Department of Health. Available at:[Link]

Handling

Personal protective equipment for handling 4-(2-Fluoroethyl)morpholine

Technical Guide: Operational Safety, PPE, and Handling Protocols for 4-(2-Fluoroethyl)morpholine Executive Summary Handling 4-(2-Fluoroethyl)morpholine requires a rigorous, zero-tolerance approach to exposure. While the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Operational Safety, PPE, and Handling Protocols for 4-(2-Fluoroethyl)morpholine

Executive Summary

Handling 4-(2-Fluoroethyl)morpholine requires a rigorous, zero-tolerance approach to exposure. While the morpholine backbone presents known hazards as a corrosive and combustible liquid, the addition of the 2-fluoroethyl moiety transforms this compound into a severe systemic threat. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale, precise Personal Protective Equipment (PPE) specifications, and self-validating operational protocols required to handle this material safely.

Mechanistic Toxicology: The Causality Behind the PPE

Standard laboratory safety often treats all organic liquids with a generalized PPE approach. However, 4-(2-Fluoroethyl)morpholine demands specialized precautions due to a phenomenon known as "lethal synthesis."

If absorbed through the skin, inhaled, or ingested, the compound undergoes N-dealkylation mediated by cytochrome P450 enzymes, releasing fluoroacetaldehyde. This intermediate is rapidly oxidized into fluoroacetate ( [1]). Fluoroacetate then hijacks the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate acts as a potent, irreversible inhibitor of the enzyme aconitase, halting cellular respiration and causing rapid ATP depletion ( [2]). Because the estimated human lethal dose of fluoroacetate is exceptionally low (2–10 mg/kg), preventing even micro-scale dermal absorption is the primary objective of the PPE strategy.

G FEM 4-(2-Fluoroethyl) morpholine FAA Fluoroacetaldehyde FEM->FAA CYP450 FA Fluoroacetate FAA->FA ALDH FACoA Fluoroacetyl-CoA FA->FACoA Acetyl-CoA Synthetase FC Fluorocitrate FACoA->FC Citrate Synthase Aconitase Aconitase (TCA Cycle) FC->Aconitase Inhibition ATP ATP Depletion & Cell Death Aconitase->ATP Arrest

Metabolic conversion of 4-(2-Fluoroethyl)morpholine to fluorocitrate, inhibiting aconitase.

Quantitative Hazard Profile

To establish a self-validating safety protocol, operators must understand the physicochemical parameters that dictate the compound's behavior on the benchtop.

Table 1: Quantitative Hazard & Physicochemical Data

ParameterEstimated ValueOperational Implication
Physical State Colorless to pale yellow liquidHigh splashing hazard; requires strict liquid-handling protocols.
Boiling Point ~150–170 °CModerate volatility; vapors can accumulate in unventilated spaces.
Corrosivity (pH) > 10 (Aqueous solution)Severe tissue destruction on contact; necessitates chemical-resistant barriers.
Toxicity (LD50) 2–10 mg/kg (Human est.)Extreme metabolic poison; zero-tolerance for dermal or inhalation exposure.
Glove Permeation < 10 mins (Standard Nitrile)Standard gloves fail rapidly; laminate or butyl rubber is mandatory.

Personal Protective Equipment (PPE) Matrix

Because morpholine acts as a highly effective solvent, it rapidly degrades standard laboratory barriers. The following PPE matrix is mandatory:

  • Hand Protection (Double-Gloving System):

    • Primary (Inner) Layer: Silver Shield® / 4H laminate gloves. Causality: Morpholine derivatives permeate standard 4-mil nitrile in under 10 minutes. Laminate gloves provide >480 minutes of breakthrough resistance, ensuring the fluoroethyl moiety cannot reach the skin.

    • Secondary (Outer) Layer: 8-mil heavy-duty nitrile gloves. Causality: Laminate gloves lack tactile grip and mechanical strength. The outer nitrile layer prevents physical tearing and provides grip for fine motor tasks.

  • Eye & Face Protection:

    • Chemical splash goggles (ANSI Z87.1+) combined with a full-face shield. Causality: The alkaline nature of the amine causes rapid saponification of ocular tissue; a splash can cause irreversible corneal damage before eyewash stations can be reached.

  • Body Protection:

    • Tychem® 2000 (or equivalent) chemically resistant apron worn over a flame-retardant (FR) lab coat.

  • Respiratory Protection:

    • All handling must occur inside a certified chemical fume hood. The sash acts as the primary respiratory and splash barrier.

Self-Validating Operational Protocols

Do not rely on a single point of failure. The following step-by-step workflow incorporates built-in validation checks to ensure containment.

Step 1: Environmental Validation

  • Verify the fume hood monitor reads between 80–120 feet per minute (fpm).

  • Validation Check: Hold a tissue or Kimwipe near the bottom sash gap; it must pull inward steadily. If airflow is turbulent or weak, abort the procedure.

  • Line the workspace with a chemical-absorbent mat (polypropylene backing facing down).

Step 2: Equipment Preparation

  • Equip a positive-displacement pipette.

  • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile organics due to vapor pressure buildup in the tip, creating hidden micro-spills. Positive-displacement tips physically push the liquid, eliminating vapor-lock dripping.

Step 3: Dispensing and Mass Balance

  • Tare the receiving vial on an analytical balance located inside the fume hood.

  • Dispense the required volume of 4-(2-Fluoroethyl)morpholine.

  • Cap both the source and receiving vials immediately.

  • Validation Check: Weigh the receiving vial and cross-reference the dispensed mass with the expected theoretical mass (using a density estimate of ~1.1 g/mL). A discrepancy of >5% indicates a potential droplet spill or vapor loss, triggering an immediate visual inspection of the absorbent mat.

Step 4: Doffing and Decontamination

  • Wipe the exterior of the closed vials with a solvent-dampened wipe (e.g., isopropanol) and place the wipe into a designated hazardous waste bag.

  • Remove the outer nitrile gloves and dispose of them.

  • Remove the chemical apron, followed by the inner laminate gloves, pulling them inside-out to trap any potential contamination.

  • Wash hands immediately with copious amounts of soap and water.

Spill Response and Disposal Plan

Due to the extreme stability of the C-F bond and the toxicity of the fluoroacetate pathway, disposal requires strict segregation.

  • Spill Response: In the event of a spill outside the fume hood, evacuate the immediate area. Personnel wearing full PPE and an air-purifying respirator (OV/AG cartridges) should cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Waste Segregation: Collect all contaminated mats, pipette tips, and PPE in a dedicated, sealed container labeled "Highly Toxic / Fluorinated Organic Waste."

  • Disposal Mechanism: Do not mix with strong acids, which could liberate toxic vapors. Final disposal must be executed via high-temperature incineration (>1000°C) equipped with a scrubber to neutralize the resulting hydrogen fluoride (HF) gas.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.